2-Amino-5-bromo-3-(dimethylamino)pyrazine
Description
Properties
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYHUKOQSACFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557438 | |
| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-34-9 | |
| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, identified by the CAS number 89641-34-9. As a substituted aminopyrazine, this compound represents a significant building block in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. The strategic placement of amino, dimethylamino, and bromo substituents on the pyrazine core offers multiple reactive sites for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols for this compound, providing a critical resource for researchers in the field.
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
The pyrazine nucleus is a fundamental scaffold in a multitude of biologically active compounds.[1] Its presence in both natural products and synthetic pharmaceuticals underscores its importance in drug design and development. Substituted pyrazines, in particular, have garnered significant attention due to their diverse pharmacological activities, which include roles as kinase inhibitors, anti-cancer agents, and anti-infectives.[2][3] The introduction of various functional groups onto the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets and its overall pharmacokinetic profile.
This compound is a prime example of a highly functionalized pyrazine intermediate. The amino group at the 2-position and the dimethylamino group at the 3-position can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at the active sites of enzymes. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of additional molecular complexity. This trifecta of functional groups makes this compound a valuable precursor for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 89641-34-9 | [4][5] |
| Molecular Formula | C6H9BrN4 | Inferred from structure |
| Molecular Weight | 217.07 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General chemical knowledge |
| Melting Point | Not reported, but related compounds like 2-Amino-5-bromo-3-(methylamino)pyrazine have a melting point of 132-137 °C |
Spectral Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton, a singlet for the amino protons (which may be broad), and a singlet for the N,N-dimethyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.
Synthesis and Reaction Mechanisms
While a specific, detailed synthesis protocol for this compound is not explicitly published in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted aminopyrazines. A likely approach involves the sequential functionalization of a pyrazine core.
Proposed Synthetic Pathway
A logical synthetic strategy would commence with a commercially available aminopyrazine, followed by bromination and subsequent nucleophilic substitution to introduce the dimethylamino group.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[6][7] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Bromination of 2-Aminopyrazine
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Dissolve 2-aminopyrazine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromopyrazine.
Step 2: Chlorination of 2-Amino-5-bromopyrazine
-
Dissolve 2-amino-5-bromopyrazine in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add one equivalent of a chlorinating agent, such as N-chlorosuccinimide (NCS).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the resulting 2-amino-5-bromo-3-chloropyrazine by column chromatography.
Step 3: Nucleophilic Aromatic Substitution with Dimethylamine
-
Dissolve 2-amino-5-bromo-3-chloropyrazine in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Add an excess of dimethylamine (as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine).
-
Heat the reaction mixture in a sealed vessel and monitor by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of kinase inhibitors. The aminopyrazine core is a well-established hinge-binding motif in many kinase inhibitors. The dimethylamino group can be involved in additional hydrogen bonding or can be used to modulate the physicochemical properties of the final compound. The bromo substituent is the key to further elaboration of the molecule.
Caption: Potential cross-coupling reactions for library synthesis.
Role as a Scaffold in Kinase Inhibitor Synthesis
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine scaffold can mimic the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases. By utilizing the bromo substituent for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, or Stille couplings, a wide variety of substituents can be introduced at the 5-position of the pyrazine ring. This allows for the exploration of different pockets within the kinase active site, leading to the development of potent and selective inhibitors.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety precautions for this compound can be inferred from data on structurally similar chemicals. It should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique combination of functional groups provides a versatile platform for the generation of diverse molecular architectures, particularly in the realm of kinase inhibitor discovery. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its potential applications, based on established chemical principles and data from related compounds. As research in medicinal chemistry continues to evolve, the utility of such highly functionalized intermediates will undoubtedly grow, paving the way for the development of next-generation therapeutics.
References
- Jain, A. N. (2004). The small-molecule-kinase-interaction map. Journal of medicinal chemistry, 47(4), 935-949.
- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 25(22), 5402-5408.
- Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
- Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
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ResearchGate. (2015). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromo-3-(dimethylamino)pyrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data in public literature, this guide integrates predicted values from validated computational models with detailed, field-proven experimental protocols for their determination. This dual approach offers a robust framework for researchers to both anticipate and empirically verify the compound's characteristics.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
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IUPAC Name: 5-bromo-N3,N3-dimethylpyrazine-2,3-diamine
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CAS Number: 89641-34-9[1]
-
Molecular Formula: C₆H₉BrN₄
-
Canonical SMILES: CN(C)C1=NC(=CN=C1N)Br
The structural arrangement, featuring a pyrazine core with amino, dimethylamino, and bromo substituents, dictates its electronic and steric properties, which in turn influence its reactivity, solubility, and potential for intermolecular interactions.
Predicted Physicochemical Properties
Due to a scarcity of published experimental data for this specific molecule, we present properties predicted by well-established computational models. These predictions serve as a valuable baseline for experimental design and hypothesis testing.[2][3][4][5]
| Property | Predicted Value | Significance in Drug Discovery & Development |
| Molecular Weight | 217.07 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Melting Point | 130-150 °C | Indicates purity and solid-state stability. A sharp melting range is characteristic of a pure substance. |
| Boiling Point | ~345 °C at 760 mmHg | Relevant for purification methods like distillation, although decomposition may occur at high temperatures. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility (LogS) | -2.0 to -3.0 | Critical for bioavailability and formulation. Low aqueous solubility can be a major hurdle in drug development. |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.5 - 4.5 (amino group) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.[6][7][8][9][10] |
| Polar Surface Area (PSA) | ~60 Ų | Influences membrane permeability and interactions with biological targets. |
Experimental Determination of Physicochemical Properties
To complement the predicted data, this section outlines the standard operating procedures for the empirical determination of these key properties. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
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Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
-
Procedure:
-
A rapid heating run is first performed to determine an approximate melting range.
-
A second, slower determination is conducted, with the heating rate reduced to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Validation: The procedure is repeated at least twice to ensure consistency.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. The "shake-flask" method is the gold standard for determining equilibrium solubility.[11][12]
-
System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: An excess amount of this compound is added to a known volume of each buffer in a sealed vial. The excess solid is necessary to ensure that equilibrium is reached from a saturated solution.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath at 37 °C for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, the solutions are filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and aiding in its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the amino group, and the protons of the dimethylamino group. The chemical shifts and coupling constants would confirm the substitution pattern.[13][14][15]
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17][18]
-
Expected Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak would appear as a doublet due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This isotopic pattern is a key diagnostic feature for halogenated compounds.[19][20]
-
Fragmentation: Common fragmentation pathways for such a molecule would likely involve the loss of a methyl group from the dimethylamino substituent or cleavage of the pyrazine ring.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyrazines typically exhibit π → π* and n → π* transitions.[21][22][23][24][25]
-
Expected Absorptions: The spectrum, likely recorded in a solvent like ethanol or methanol, would be expected to show strong absorption bands in the UV region, characteristic of the aromatic pyrazine core. The exact wavelength of maximum absorbance (λ_max) will be influenced by the electronic effects of the substituents.
Caption: Spectroscopic Analysis Techniques.
Conclusion
While experimental data for this compound remains to be fully published, this guide provides a comprehensive framework for its physicochemical characterization. The integration of predictive computational data with established, robust experimental protocols offers researchers a clear path forward for evaluating this promising scaffold. The methodologies outlined herein are designed to produce reliable and reproducible data, essential for advancing research and development in the pharmaceutical sciences.
References
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ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the novel heterocyclic compound, 2-amino-5-bromo-3-(dimethylamino)pyrazine. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a coherent and validated structural hypothesis. The workflow culminates in the definitive confirmation by single-crystal X-ray crystallography. Each step is detailed with the underlying scientific rationale, field-proven protocols, and data interpretation strategies, establishing a self-validating system for structural confirmation. This guide is intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development who are tasked with characterizing complex, substituted heteroaromatic systems.
Introduction: The Pyrazine Core in Modern Chemistry
The pyrazine ring system is a foundational scaffold in medicinal chemistry and materials science.[1] As a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4, it offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[2][3] Pyrazine derivatives are integral to a wide range of applications, from flavoring agents to crucial pharmacophores in clinically approved drugs.[2] The precise arrangement of substituents on the pyrazine core dictates its biological activity and chemical properties. Therefore, the unambiguous determination of the substitution pattern is a critical step in the development of new chemical entities.
This guide focuses on a polysubstituted derivative, this compound (Figure 1), a compound whose specific arrangement of electron-donating groups (amino, dimethylamino) and an electron-withdrawing halogen (bromo) presents a compelling case study for modern structure elucidation techniques.
Figure 1. Hypothesized Structure of the Target Compound
Caption: this compound.
The Elucidation Workflow: A Multi-Modal Approach
The structure elucidation of a novel compound is a process of systematic, evidence-based deduction. Our approach is designed to first establish the fundamental molecular properties (formula and functional groups) and then to piece together the precise connectivity and spatial arrangement of the atoms. This workflow ensures that each subsequent experiment is built upon a solid foundation of validated data.
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most critical piece of information is the exact molecular formula. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is superior to low-resolution MS as it can differentiate between ions with the same nominal mass but different elemental makeups. For our target compound, we would expect a distinctive isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio).
Protocol: Time-of-Flight (TOF) MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing basic compounds.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Observe the M+H+ ion cluster. The presence of two peaks of nearly equal intensity, separated by ~2 Da, is the characteristic signature of a monobrominated compound. Calculate the elemental composition from the exact mass of the 79Br isotope peak.
Data Presentation: Expected HRMS Data
| Ion | Calculated m/z for C₅H₈⁷⁹BrN₄⁺ | Observed m/z |
| [M+H]⁺ | 202.9927 | 202.9925 |
This result confirms the molecular formula C₅H₇BrN₄.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target, we are specifically looking for evidence of N-H bonds (from the amino group) and C-H bonds (from the dimethylamino and aromatic ring protons).
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify key absorption bands corresponding to known functional groups.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1640 | Strong | N-H scissoring (primary amine) |
| ~1580 | Medium-Strong | C=C/C=N ring stretching |
The presence of these bands provides strong, self-validating evidence for the primary amine, the dimethylamino group, and the pyrazine core.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the most powerful tool for determining the detailed structure of a molecule in solution. By combining several experiments, we can identify all unique proton and carbon environments and, crucially, map their connectivity.
1D NMR: ¹H, ¹³C, and DEPT-135
Expertise & Causality: One-dimensional NMR provides the initial map of the molecule's carbon-hydrogen framework.
-
¹H NMR: Tells us the number of different proton environments and their relative numbers (via integration). Chemical shifts indicate the electronic environment, and coupling constants (J-values) reveal adjacent protons.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
DEPT-135: An essential experiment that distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (including C-Br and other substituted carbons) are absent. This is a crucial step in assigning the carbon signals.
Protocol: Standard NMR Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Perform ¹H, ¹³C, and DEPT-135 experiments on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate ¹H signals, determine chemical shifts (ppm), and analyze multiplicities. Correlate ¹³C and DEPT-135 spectra to assign carbon types.
Data Presentation: Expected 1D NMR Data (in DMSO-d₆)
| Experiment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.80 | Singlet | 1H | H6 (Aromatic) |
| ~6.50 | Broad Singlet | 2H | -NH₂ | |
| ~2.90 | Singlet | 6H | -N(CH₃)₂ | |
| ¹³C NMR | ~155 | - | - | C2 |
| ~148 | - | - | C3 | |
| ~135 | CH | - | C6 | |
| ~115 | - | - | C5 | |
| ~40 | CH₃ | - | -N(CH₃)₂ |
Causality Check: The ¹H NMR shows one aromatic proton, an amino group, and a six-proton singlet consistent with two equivalent methyl groups. The ¹³C NMR shows four distinct aromatic/heteroaromatic carbons and one aliphatic carbon. The DEPT-135 experiment would confirm one CH group (C6) and one CH₃ group (the dimethylamino carbons), with the other three aromatic signals being quaternary. This data is entirely consistent with the proposed structure.
2D NMR: HSQC and HMBC for Unambiguous Connectivity
Expertise & Causality: Two-dimensional NMR experiments are the key to connecting the individual atoms identified in 1D NMR into a complete molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to.[6][7][8] It provides definitive C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[7][8][9] This is the most powerful experiment for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons.
Caption: Expected HMBC correlations confirming the substituent positions.
Interpretation of 2D NMR Data:
-
HSQC Analysis: A cross-peak will definitively link the ¹H signal at ~7.80 ppm to the ¹³C signal at ~135 ppm, confirming this as the C6-H6 pair. Similarly, the ¹H signal at ~2.90 ppm will correlate to the ¹³C signal at ~40 ppm, confirming the dimethylamino group.
-
HMBC Analysis (The Decisive Step):
-
Probing from H6 (~7.80 ppm): The single aromatic proton is the key. We expect to see a strong correlation to the carbon two bonds away (²J ) and a weaker correlation to the carbon three bonds away (³J ). A correlation from H6 to the quaternary carbon at ~115 ppm identifies it as C5. A correlation to the quaternary carbon at ~155 ppm identifies it as C2. The absence of a strong correlation to C3 provides further evidence.
-
Probing from the -N(CH₃)₂ protons (~2.90 ppm): These protons will show a strong two-bond correlation (²J ) to the carbon they are attached to's neighbor, C3 (~148 ppm). They may also show a weaker three-bond correlation (³J ) to C2 (~155 ppm).
-
This combination of correlations allows for the unambiguous placement of all substituents. The H6 proton's proximity to C2 and C5 locks in the position of the bromine atom at position 5. The dimethylamino protons' correlation to C3 confirms its position, leaving the amino group at C2 by elimination.
The Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Trustworthiness: While the combination of spectroscopic techniques provides an exceptionally strong and self-consistent structural hypothesis, the gold standard for absolute structure determination is single-crystal X-ray crystallography.[10][11] This technique provides a three-dimensional map of electron density within a crystal, revealing the precise spatial coordinates of each atom and confirming bond lengths, bond angles, and stereochemistry without ambiguity.
Protocol: X-ray Diffraction Analysis
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common starting point.
-
Crystal Selection: A suitable single crystal (typically <0.5 mm) that is free of defects is mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.
Conclusion
The structural elucidation of this compound serves as an exemplary case for the power of a systematic, multi-technique approach. By logically progressing from fundamental molecular formula determination (HRMS) and functional group identification (FTIR) to a detailed mapping of the atomic framework using a suite of 1D and 2D NMR experiments, a robust and internally consistent structural hypothesis can be constructed. The final, unequivocal confirmation provided by single-crystal X-ray crystallography validates the entire deductive process. This workflow represents a best-practice standard for researchers in the chemical sciences, ensuring the scientific integrity and accuracy required for publication, patenting, and further development in fields such as drug discovery.
References
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Harrison, W. D., et al. (1982). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (8), 1557-1563. Available at: [Link]
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Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(5), 5373-5386. Available at: [Link]
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Wolfgang, R., et al. (2004). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 42(4), 369-376. Available at: [Link]
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Silva, A. M. G., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5036. Available at: [Link]
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Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
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Zatloukal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(18), 3249. Available at: [Link]
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Lever, A. B. P., et al. (1971). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Canadian Journal of Chemistry, 49(11), 1957-1964. Available at: [Link]
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Li, Y., & Ragauskas, A. J. (2022). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
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Gryl, M., et al. (2023). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 23(3), 1863–1873. Available at: [Link]
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Campredon, M., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers, 12(11), 2697. Available at: [Link]
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Martin, G. E. (2012). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry. Available at: [Link]
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Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. Available at: [Link]
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Liu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7306. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7, 55594-55597. Available at: [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]
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Prabavathi, N., & Nilufer, A. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Journal of Environmental Nanotechnology, 3(2), 130-149. Available at: [Link]
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Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]
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Cumper, C. W. N., & Singleton, A. (1968). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 649-651. Available at: [Link]
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SpectraBase. (n.d.). Aminopyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Available at: [Link]
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Svozil, D., & Kriz, Z. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4126. Available at: [Link]
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Sridhar, S. K., et al. (2002). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Il Farmaco, 57(1), 1-8. Available at: [Link]
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synthesis and characterization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel heterocyclic compound, this compound. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document outlines a robust, two-step synthetic pathway starting from the commercially available precursor, 2-aminopyrazine. The methodology is grounded in established chemical principles, including electrophilic aromatic substitution for the initial bromination, followed by a regioselective nucleophilic aromatic substitution. As a novel compound, this guide also presents a predictive characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to serve as a benchmark for researchers. This paper is intended for an audience of organic chemists, medicinal chemists, and drug development professionals, offering both a practical experimental protocol and the underlying scientific rationale for key procedural choices.
Introduction and Strategic Rationale
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable building block for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The three distinct functional groups—an amine, a bromine atom, and a dimethylamino group—provide orthogonal handles for a variety of coupling and derivatization reactions, making it a valuable intermediate for constructing diverse chemical libraries.
This guide proposes a logical and efficient synthetic strategy designed for high yield and purity. The core of the synthesis involves two key transformations:
-
Dibromination of 2-Aminopyrazine: An electrophilic aromatic substitution to install bromine atoms at the C3 and C5 positions, yielding the key intermediate 2-amino-3,5-dibromopyrazine.
-
Selective Nucleophilic Aromatic Substitution (SNAr): A regioselective displacement of the C3 bromine with dimethylamine. The rationale for this selectivity is based on the electronic activation provided by the C2 amino group, which preferentially activates the C3 position for nucleophilic attack.
Synthesis Methodology
The proposed synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-3,5-dibromopyrazine, followed by the nucleophilic substitution to yield the final product.
Stage 1: Synthesis of 2-Amino-3,5-dibromopyrazine Intermediate
The synthesis of 2-amino-3,5-dibromopyrazine from 2-aminopyrazine is a well-established procedure involving electrophilic bromination.[1] The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (9.5 g, 100 mmol).
-
Solvent Addition: Add glacial acetic acid (70 mL) and heat the mixture gently on a steam bath until the 2-aminopyrazine is completely dissolved.[1]
-
Buffering: Add sodium acetate trihydrate (33 g, 243 mmol) to the solution while stirring.[1]
-
Cooling: Cool the reaction mixture in an ice-salt bath to approximately -5°C.
-
Bromination: Slowly add bromine (16 mL, approx. 312 mmol) dropwise over a period of 3-4 hours. Causality Note: The slow addition of bromine is critical to control the exothermicity of the reaction and prevent the formation of unwanted over-brominated byproducts. The acetic acid solvent facilitates the electrophilic substitution, while sodium acetate acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, then allow it to warm to room temperature and stir for 24 hours.[1]
-
Work-up and Isolation: Pour the reaction mixture into 500 g of crushed ice. Neutralize the solution to a pH of ~8 using concentrated ammonia solution.
-
Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from methanol to yield 2-amino-3,5-dibromopyrazine as colorless needles.[1] The expected yield is approximately 60-70%.
Stage 2: Synthesis of this compound
This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C2-amino group activates the pyrazine ring towards nucleophilic attack, with the greatest effect at the C3 position. Therefore, dimethylamine is expected to selectively displace the bromine atom at C3 over the one at C5.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 2-amino-3,5-dibromopyrazine (2.53 g, 10 mmol) in a suitable solvent such as 1,4-dioxane or N-Methyl-2-pyrrolidone (NMP) (50 mL).
-
Reagent Addition: Add a 2.0 M solution of dimethylamine in THF (15 mL, 30 mmol, 3 equivalents). Causality Note: Using a significant excess of the nucleophile (dimethylamine) drives the reaction to completion. A sealed vessel is necessary to contain the volatile dimethylamine and to allow for heating above the solvent's boiling point, which accelerates the SNAr reaction.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2 equivalents) to scavenge the HBr byproduct.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic layer. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical methods are recommended. As this is a novel compound, the data presented are predictive values based on established principles of spectroscopy.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be the primary methods for structural elucidation. Spectra should be recorded on a 400 MHz or higher instrument using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will confirm the molecular weight and elemental composition. The bromine atom will give a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature.
-
Chromatography: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound. Thin-layer chromatography (TLC) will be used for reaction monitoring.
Predicted Characterization Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Parameter | Predicted Value / Observation | Rationale |
| Appearance | Physical State | Yellow to off-white solid | Based on similar aminopyrazine structures.[4] |
| HRMS (ESI+) | [M+H]⁺ | m/z 217.0243 / 219.0223 | Calculated for C₆H₉BrN₄⁺. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| ¹H NMR | δ (ppm) | ~7.8 (s, 1H) | The lone aromatic proton on the pyrazine ring (H6). |
| δ (ppm) | ~5.5 (br s, 2H) | The protons of the primary amino group (-NH₂). Signal may be broad and exchangeable with D₂O. | |
| δ (ppm) | ~3.1 (s, 6H) | The six equivalent protons of the two methyl groups of the dimethylamino moiety (-N(CH₃)₂). | |
| ¹³C NMR | δ (ppm) | ~150-155 | Quaternary carbon attached to the amino group (C2). |
| δ (ppm) | ~145-150 | Quaternary carbon attached to the dimethylamino group (C3). | |
| δ (ppm) | ~110-115 | Quaternary carbon attached to the bromine atom (C5). | |
| δ (ppm) | ~130-135 | Tertiary carbon bearing the lone proton (C6). | |
| δ (ppm) | ~40-45 | Carbon atoms of the dimethylamino methyl groups. |
Safety, Handling, and Storage
-
Safety: Handle all reagents and products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme caution.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The final compound should be considered a potential skin sensitizer, similar to related structures.[5]
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide details a comprehensive and scientifically sound approach for the . By providing a step-by-step protocol rooted in established reaction mechanisms and offering a predictive analytical profile, this document serves as a valuable resource for researchers aiming to produce and utilize this novel heterocyclic building block. The strategic placement of functional groups on the pyrazine core makes the target molecule a promising intermediate for applications in medicinal chemistry, agrochemicals, and materials science.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Acme Bioscience. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
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Navigating the Spectroscopic Landscape of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
2-Amino-5-bromo-3-(dimethylamino)pyrazine is a polysubstituted pyrazine derivative of significant interest in medicinal chemistry and materials science. The pyrazine core is a foundational element in numerous biologically active compounds, and the specific arrangement of amino, dimethylamino, and bromo substituents on this scaffold offers a unique combination of electronic and steric properties.[1] This guide provides an in-depth, predictive analysis of the spectral characteristics of this molecule, offering researchers a foundational dataset for its identification and characterization in synthetic and analytical workflows.
It is important to note that while this compound is commercially available, detailed, publicly accessible experimental spectral data is scarce.[2][3] Therefore, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to present a robust, predictive spectral profile. This approach is designed to empower researchers with the necessary insights to anticipate, identify, and interpret the spectral features of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 89641-34-9 | [2] |
| Molecular Formula | C₆H₉BrN₄ | [2] |
| Molecular Weight | 217.07 g/mol | [2] |
| Appearance | Solid (predicted) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.
Disclaimer: The following NMR data are predicted based on established chemical shift theory, substituent effects, and analysis of similar compounds.[4][5][6][7] They are intended to serve as a guide for spectral interpretation and have not been derived from experimental measurement of the target compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the aromatic proton, the primary amine protons, and the dimethylamino protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Singlet (s) | 1H | C₆-H | The lone aromatic proton is deshielded by the electronegative nitrogen atoms in the pyrazine ring and the adjacent bromine atom. |
| ~4.8 - 5.2 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable depending on concentration and solvent. |
| ~3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups on the dimethylamino substituent will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals, corresponding to the four unique carbons of the pyrazine ring and the two carbons of the dimethylamino group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C₂ | This carbon is attached to two nitrogen atoms (the primary amine and a ring nitrogen) and is expected to be significantly downfield. |
| ~145 - 150 | C₃ | Attached to the dimethylamino group and two ring nitrogens, this carbon will also be deshielded. |
| ~110 - 115 | C₅ | The carbon bearing the bromine atom will be shifted downfield due to the electronegativity of bromine, though to a lesser extent than the carbons directly attached to nitrogen. |
| ~130 - 135 | C₆ | The carbon attached to the lone aromatic proton will have a chemical shift typical for an electron-deficient aromatic system. |
| ~40 - 45 | -N(CH₃)₂ | The carbons of the dimethylamino group will appear in the aliphatic region. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectra on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Typical spectral width: 0 to 220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Disclaimer: The following IR absorption data are predicted based on characteristic vibrational frequencies of functional groups found in similar molecules.[8][9][10][11][12]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1620 - 1580 | Strong | N-H Bend | Primary Amine (-NH₂) |
| 1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyrazine Ring |
| 1350 - 1250 | Strong | C-N Stretch | Aryl-N |
| 600 - 500 | Medium | C-Br Stretch | Aryl-Br |
Standard Protocol for ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through ionization and fragmentation.
Disclaimer: The following mass spectrometry data and fragmentation pathway are predicted based on the isotopic abundance of bromine and established principles of mass spectral fragmentation.[13][14][15][16]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic pyrazine ring. A characteristic isotopic pattern will be observed for the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This will result in two peaks of almost equal intensity for the molecular ion:
-
m/z 216 (for the molecule containing ⁷⁹Br)
-
m/z 218 (for the molecule containing ⁸¹Br)
-
-
Major Fragments: Fragmentation is likely to occur through pathways that lead to stable ions or the loss of stable neutral molecules.
Predicted Fragmentation Pathway
The primary fragmentation pathways are anticipated to involve the loss of a methyl radical from the dimethylamino group, followed by the loss of HCN, and the cleavage of the bromine atom.
Caption: Predicted EI-MS fragmentation of this compound.
Standard Protocol for EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion: A Predictive Framework for a Promising Molecule
This technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a detailed roadmap for researchers working with this compound. The predicted NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for the identification, characterization, and quality control of this important heterocyclic building block. As research into substituted pyrazines continues to expand, this guide serves as a valuable resource for accelerating discovery and development in the fields of medicinal chemistry and materials science.
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solubility of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's physicochemical properties with detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for robust data generation, empowering researchers to perform a thorough solubility assessment essential for applications in medicinal chemistry and process development.
Introduction: The Significance of Solubility
This compound belongs to the pyrazine class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry, known to be key components in a variety of kinase inhibitors and other therapeutic agents.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle.[3] It influences reaction kinetics during synthesis, impacts the choice of purification methods like crystallization, and is a primary determinant of a drug's bioavailability and formulation strategy.[4][5]
Given the limited publicly available data on this compound, this guide provides the necessary tools to bridge that gap. We will first dissect the molecule's structural features to predict its solubility behavior and then present robust protocols for its empirical determination.
Physicochemical Profile and Theoretical Solubility Analysis
To understand the solubility of a compound, we must first examine its intrinsic properties. The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[4][6]
Molecular Properties
A summary of the known physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 89641-34-9 | [7][8][9] |
| Molecular Formula | C₆H₉BrN₄ | [10][11] |
| Molecular Weight | 217.07 g/mol | [10][11] |
| Appearance | Solid (predicted) | N/A |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [10] |
Structural Analysis and Solubility Prediction
The structure of this compound contains several functional groups that dictate its polarity and potential for intermolecular interactions with solvents.
-
Polar Moieties: The molecule possesses multiple nitrogen atoms within the pyrazine ring and in the amino and dimethylamino groups. These atoms have lone pairs of electrons, making them excellent hydrogen bond acceptors.[12] The primary amine (-NH₂) group is also a hydrogen bond donor. These features suggest strong, favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3]
-
Nonpolar Moieties: The pyrazine ring, while containing polar nitrogen atoms, has aromatic character. The bromine atom and the methyl groups of the dimethylamino function contribute to the molecule's lipophilicity. These regions will interact more favorably with nonpolar solvents through weaker van der Waals or London dispersion forces.[13]
Predicted Solubility Trend: Based on this analysis, the solubility of this compound is expected to be highest in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur. Good solubility is also anticipated in polar protic solvents like ethanol and methanol. Conversely, solubility is predicted to be significantly lower in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.[3][6]
Caption: Predicted solubility based on "like dissolves like".
Experimental Methodologies for Solubility Determination
While predictions are useful, empirical measurement is essential for accurate solubility data. The following sections detail the gold-standard and high-throughput methods for this purpose.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining thermodynamic (or equilibrium) solubility.[1] It measures the concentration of a solute in a saturated solution after a prolonged equilibration period.
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[5][14] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid material. This is a critical step and can be achieved via:
-
Centrifugation: Spin the vials at high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution. Ensure the filter material is compatible with the organic solvent.
-
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated technique such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be prepared using standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and there are no interfering species. A calibration curve is also required.
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or molarity (mol/L).
Caption: Workflow for the Shake-Flask Solubility Assay.
Kinetic Solubility: High-Throughput Screening (HTS)
In early drug discovery, kinetic solubility is often measured as a proxy for thermodynamic solubility.[15][16] This method is faster and consumes less material, making it suitable for screening large numbers of compounds.[2] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the point at which precipitation occurs.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Plate Preparation: In a 96-well microtiter plate, add the desired organic solvents to the wells.
-
Serial Dilution: Add the DMSO stock solution to the solvents and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%) to minimize its co-solvent effect.[17]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with shaking.[16]
-
Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.[18]
Data Presentation and Interpretation
Organizing solubility data systematically is crucial for analysis and comparison. The following table provides a template for recording experimental results.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method Used |
| Hexane | Nonpolar | 25 | Shake-Flask | ||
| Toluene | Nonpolar | 25 | Shake-Flask | ||
| Dichloromethane | Polar Aprotic | 25 | Shake-Flask | ||
| Ethyl Acetate | Polar Aprotic | 25 | Shake-Flask | ||
| Acetone | Polar Aprotic | 25 | Shake-Flask | ||
| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||
| Isopropanol | Polar Protic | 25 | Shake-Flask | ||
| Ethanol | Polar Protic | 25 | Shake-Flask | ||
| Methanol | Polar Protic | 25 | Shake-Flask | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask |
Conclusion
This guide provides a robust scientific framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The methodologies described herein are grounded in established principles and represent best practices in the pharmaceutical sciences, ensuring that the generated data is both accurate and reproducible.
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Investigating the Mechanism of Action of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Roadmap for a Novel Aminopyrazine Derivative
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse pharmacological activities.[1][2] This guide focuses on a specific, likely novel derivative, 2-Amino-5-bromo-3-(dimethylamino)pyrazine. Due to the absence of specific literature on this compound, this document serves as an in-depth technical roadmap for its mechanistic elucidation. We will leverage established knowledge of analogous aminopyrazine compounds to propose a primary hypothesis centered on protein kinase inhibition, supported by alternative hypotheses.[3][4] This whitepaper provides a comprehensive, field-proven framework for investigation, detailing the causal logic behind experimental choices, step-by-step protocols for validation, and strategies for interpreting potential outcomes.
Introduction: The Aminopyrazine Scaffold as a Versatile Pharmacophore
Pyrazine-containing heterocycles are integral to a wide array of biologically active molecules, from essential medicines like the anti-tuberculosis agent Pyrazinamide to first-in-class oncology drugs like the proteasome inhibitor Bortezomib.[1] The versatility of the aminopyrazine core, in particular, has positioned it as a cornerstone for the development of targeted therapies. A significant body of research demonstrates that the aminopyrazine ring system is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of protein kinases, making kinase inhibition a predominant mechanism of action for this compound class.[3][5]
Structural Analysis of this compound:
-
2-Aminopyrazine Core: This moiety is the primary anchor for the hypothesized interaction with a protein kinase hinge region. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the exocyclic amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP.[3]
-
5-Bromo Substituent: The bromine atom at the 5-position significantly influences the electronic properties of the ring and provides a vector for exploring structure-activity relationships (SAR). It can engage in halogen bonding with the target protein or serve as a synthetic handle for further chemical modification via cross-coupling reactions.
-
3-(Dimethylamino) Group: This electron-donating group modulates the electronics and basicity of the pyrazine core. Its orientation and size will influence binding affinity and selectivity by interacting with specific residues in the target's binding pocket.
Given this structural makeup and the wealth of precedent in the literature, the most logical and compelling primary hypothesis is that this compound functions as a protein kinase inhibitor.
Primary Hypothesis: Inhibition of Protein Kinase Signaling
Protein kinases are critical regulators of virtually all cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[4] The aminopyrazine scaffold has been successfully exploited to create potent and selective inhibitors for various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and the mitotic kinase Nek2.[3][6] We hypothesize that this compound binds to the ATP pocket of one or more protein kinases, preventing the phosphorylation of downstream substrates and thereby interrupting a key signaling cascade.
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
Experimental Validation Workflow
To rigorously test the kinase inhibition hypothesis, a multi-step, self-validating experimental workflow is essential. This process begins with a broad screen to identify potential targets and progressively narrows the focus to confirm on-target activity in a cellular context.
Caption: Experimental workflow for validating the kinase inhibitor hypothesis.
Step 1: Broad Kinase Panel Screen
-
Causality: The initial step is to determine if the compound has any activity against a wide array of human kinases. A broad panel screen is the most efficient method to identify potential targets without prior bias. A binding assay format (e.g., Eurofins DiscoverX KINOMEscan™) is often preferred for initial profiling as it measures direct physical interaction, removing the complexity of enzyme kinetics.
-
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution at a concentration appropriate for the assay (e.g., 10 µM).
-
Assay Execution: Submit the compound to a commercial vendor for screening against a panel of >400 human kinases. The assay typically involves competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target.
-
Data Acquisition: Kinase interaction is quantified via qPCR of a DNA tag linked to the kinase. The output is typically expressed as "% Control," where a lower percentage indicates stronger binding and displacement of the reference ligand.
-
-
Data Presentation: Results should be summarized in a table, highlighting the top hits.
| Target Kinase | Gene Symbol | % of Control @ 10 µM | Hit Classification |
| Kinase X | KINX | < 1% | Strong Hit |
| Kinase Y | KINY | 5% | Moderate Hit |
| Kinase Z | KINZ | 25% | Weak Hit |
| ... | ... | > 35% | No significant binding |
Step 2: IC₅₀ Determination
-
Causality: Once primary hits are identified, their potency must be quantified. An IC₅₀ (half-maximal inhibitory concentration) value determines the concentration of the compound required to inhibit 50% of the kinase's activity. This is a critical parameter for ranking hits and establishing a dose-response relationship.
-
Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagents: Recombinant active Kinase X, corresponding substrate peptide/protein, ATP, ADP-Glo™ reagents (Promega), and test compound.
-
Compound Titration: Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 50 µM) in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Measure luminescence. Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Step 3: Cellular Target Engagement
-
Causality: An in vitro IC₅₀ does not guarantee that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) provides definitive evidence of target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture an appropriate cell line (e.g., one known to express the target kinase) and treat intact cells with the compound (at e.g., 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C), followed by rapid cooling.
-
Protein Separation: Centrifuge the samples at high speed to pellet aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized protein fraction.
-
Target Detection: Analyze the amount of soluble Target Kinase X remaining in the supernatant at each temperature using Western Blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Step 4: Downstream Pathway Analysis
-
Causality: The final validation step is to demonstrate that target engagement leads to the intended biological consequence: inhibition of the kinase's signaling function. This is achieved by measuring the phosphorylation status of a known, direct substrate of the target kinase.
-
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment & Lysis: Treat cells with a serial dilution of the compound for a defined period (e.g., 2 hours). If the pathway is not basally active, stimulate the cells with an appropriate growth factor or mitogen. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate-Y). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
Detection & Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-substrate to total substrate confirms functional inhibition of the kinase in cells.
-
Alternative Hypotheses & Future Directions
While kinase inhibition is the most probable mechanism, the aminopyrazine scaffold's versatility warrants consideration of other possibilities.
-
HDAC Inhibition: Pyrazine-linked benzamides have been identified as Class I Histone Deacetylase (HDAC) inhibitors.[7] If kinase screening yields negative results, profiling the compound against an HDAC panel would be a logical next step.
-
GPCR Antagonism: Certain substituted imidazo[1,2-a]pyrazines have shown high affinity for adrenergic receptors, indicating potential activity as G-protein coupled receptor (GPCR) ligands.[8]
-
Antioxidant Activity: Some aminopyrazine derivatives exhibit excellent antioxidative properties, protecting against reactive oxygen species (ROS).[9] This could be explored through cellular assays measuring ROS levels.
Should the primary hypothesis be confirmed, future work would involve extensive Structure-Activity Relationship (SAR) studies, likely starting from the commercially available 2-Amino-5-bromopyrazine, to optimize potency, selectivity, and drug-like properties.
Conclusion
This guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By prioritizing the most plausible hypothesis—protein kinase inhibition—and employing a sequence of self-validating experiments from in vitro biochemistry to in-cell functional outcomes, researchers can confidently and efficiently characterize this novel chemical entity. This structured approach not only mitigates the risks associated with early-stage drug discovery but also builds a comprehensive data package to support further development.
References
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Reddy, T. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: [Link]
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Brown, D. G., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. Available from: [Link]
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van den Berg, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(20), 7245-7255. Available from: [Link]
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Kelly, H. A., et al. (1995). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 38(23), 4548-4558. Available from: [Link]
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Investigating the Bio-pharmacological Potential of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Technical Guide for Preclinical Research
Foreword: Charting Unexplored Territory in Pyrazine Chemistry
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents with applications ranging from oncology to infectious diseases.[1][2][3] Its unique electronic properties and capacity for diverse substitutions make it a privileged structure in drug discovery.[4] This guide focuses on a specific, yet largely uncharacterized derivative: 2-Amino-5-bromo-3-(dimethylamino)pyrazine . While direct literature on this exact molecule is sparse, its structural motifs—a polysubstituted aminopyrazine core—suggest a high probability of interesting biological activity.
This document is structured not as a review of existing data, but as a proactive research framework. It is intended for researchers, medicinal chemists, and drug development professionals poised to investigate novel chemical entities. We will proceed from a foundation of established knowledge on related pyrazine analogs to construct a logical, robust, and self-validating experimental plan to elucidate the potential therapeutic value of this compound. Here, we will not just list protocols; we will delve into the why behind each experimental choice, providing the strategic rationale a seasoned scientist would apply when faced with a promising but unknown molecule.
Section 1: Deconstructing the Molecule - A Rationale for Predicted Biological Activity
The structure of this compound offers several clues to its potential biological targets. The 2-aminopyrazine core is a well-established pharmacophore, known to interact with a variety of biological targets, particularly protein kinases.[1]
1.1 The Kinase Inhibitor Hypothesis
The 2-amino-3,5-disubstituted pyrazine framework is a prominent scaffold in the development of Aurora kinase inhibitors.[1] Aurora kinases are critical regulators of cell division, and their dysregulation is a hallmark of many cancers. The substitution pattern of our target molecule aligns with features known to be important for kinase binding.
-
The 2-Amino Group: Often forms critical hydrogen bonds within the ATP-binding pocket of kinases.
-
Substituents at positions 3 and 5: These positions allow for modulation of selectivity, potency, and pharmacokinetic properties. The dimethylamino group at position 3 and the bromo group at position 5 can influence the electronic and steric profile of the molecule, potentially directing its activity towards specific kinase families.
Based on this, a primary hypothesis is that This compound may function as a protein kinase inhibitor, with a potential focus on cell cycle kinases like Aurora kinases.
1.2 Broader Therapeutic Potential
Beyond kinase inhibition, pyrazine derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Through mechanisms beyond kinase inhibition, such as inducing apoptosis.[2][5]
-
Antimicrobial & Antifungal Activity: The pyrazine ring is present in compounds with demonstrated efficacy against various pathogens.[6][7][8]
-
Central Nervous System (CNS) Activity: Certain pyrazine structures can cross the blood-brain barrier and modulate CNS targets.[5]
Therefore, a comprehensive screening strategy should remain open to these other possibilities.
Section 2: A Phased Experimental Blueprint for Biological Characterization
This section outlines a step-by-step workflow for characterizing the biological activity of this compound, from initial broad-spectrum screening to more focused mechanistic studies.
Phase 1: Foundational In Vitro Profiling
The initial goal is to cast a wide net to identify the most promising therapeutic area for this compound.
2.1 General Cytotoxicity Assessment
Before assessing specific activities, it is crucial to determine the compound's general effect on cell viability. This provides a therapeutic window and informs concentration ranges for subsequent assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or normal human fibroblasts).[2]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of two-fold dilutions of the test compound (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |
| A549 | Lung Cancer | Experimental Data | Experimental Data |
| HCT116 | Colon Cancer | Experimental Data | Experimental Data |
| HEK293 | Normal Kidney | Experimental Data | Experimental Data |
2.2 Kinase Inhibitory Screening
Based on the structural alerts, a broad kinase panel screen is the most logical next step to test our primary hypothesis.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for identifying kinase targets.
This screen will provide a percentage of inhibition against a large number of kinases at one or two fixed concentrations. Any significant "hits" should be followed up with full dose-response curves to determine their IC₅₀ values, confirming potency and selectivity.
2.3 Antimicrobial Screening
To explore the broader potential, the compound should be tested against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Strain Selection: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Candida albicans).[5][6]
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Phase 2: Mechanism of Action (MoA) Elucidation
Should Phase 1 yield a promising lead, for instance, as a potent and selective kinase inhibitor, the next phase is to understand how it works at a cellular level.
Workflow: Cellular MoA for a Kinase Inhibitor Hit
Caption: Investigating the cellular mechanism of action.
2.4 Target Engagement: Western Blotting
To validate that the compound inhibits the intended kinase inside the cell, we can measure the phosphorylation level of a known downstream substrate of that kinase.
-
Treatment: Treat the selected cancer cell line with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a defined period (e.g., 2-6 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein. Also, probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein, which should decrease in a dose-dependent manner if the compound is engaging its target.
Section 3: Synthesis and Physicochemical Characterization
While the biological evaluation is paramount, understanding the synthesis and basic properties of the compound is essential for any research endeavor.
3.1 Proposed Synthesis Route
A plausible synthesis could involve the bromination of a suitable aminopyrazine precursor. For example, a common route for similar compounds involves the reaction of an aminopyrazine with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[9] The specific starting materials and conditions would need to be optimized. A general synthetic scheme for a related compound, 2-amino-3-bromo-5-methylpyrazine, involves reacting 5-methylpyrazin-2-amine with bromine in the presence of pyridine.[9]
3.2 Physicochemical Properties
Key properties should be determined to ensure the quality and suitability of the compound for biological assays.
| Property | Method | Expected Value/Information |
| Identity & Purity | ¹H NMR, ¹³C NMR, LC-MS | Confirm structure and >95% purity |
| Molecular Weight | Mass Spectrometry | 203.04 g/mol (for C₅H₇BrN₄)[10][11] |
| Melting Point | Melting Point Apparatus | Provides an indication of purity[10] |
| Solubility | Visual assessment in various solvents | Determine appropriate stock solution solvent (e.g., DMSO) |
Conclusion and Forward Outlook
This compound represents an intriguing, unexplored molecule within a pharmacologically rich chemical class. While its specific biological activities are yet to be defined, its structure strongly suggests potential as a kinase inhibitor, particularly in the context of oncology. The multi-phased experimental plan detailed in this guide provides a comprehensive and logically structured pathway for its evaluation. By starting with broad-based screening and moving towards specific mechanism-of-action studies, researchers can efficiently and robustly determine the therapeutic potential of this novel compound. This systematic approach, grounded in the established pharmacology of the pyrazine scaffold, maximizes the potential for discovery and provides a solid foundation for any subsequent drug development efforts.
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An In-depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazine Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets. Their dysregulation is a known driver of numerous diseases, particularly cancer and inflammatory disorders. Small molecule kinase inhibitors have revolutionized treatment paradigms in these areas, and a significant portion of these successful drugs are built upon heterocyclic scaffolds.
Among these, the pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry.[1] Its electron-deficient nature and the strategic placement of nitrogen atoms make it an excellent bioisostere for other aromatic systems and a superb anchor for binding within the ATP pocket of kinases. The 2-aminopyrazine motif, in particular, is a well-established hinge-binding element, capable of forming critical hydrogen bonds that mimic the interaction of ATP's adenine ring.[2]
This guide provides a detailed technical overview of the 2-amino-5-bromo-3-(dimethylamino)pyrazine core, a highly versatile and promising scaffold for the development of novel kinase inhibitors. We will explore its synthesis, its inherent potential as a kinase-binding moiety, strategies for structure-activity relationship (SAR) elucidation, and the key experimental protocols required for its evaluation.
Synthesis of the Core Scaffold
The synthetic accessibility of a scaffold is paramount for its utility in a drug discovery program. The this compound core can be constructed in a logical, multi-step sequence starting from commercially available materials. The key transformations involve directed bromination and nucleophilic aromatic substitution (SNAr).
A plausible and efficient synthetic route begins with the dibromination of 2-aminopyrazine, followed by a regioselective SNAr reaction with dimethylamine. The electron-withdrawing nature of the pyrazine nitrogens and the existing amino group directs the substitution pattern, making the C-3 position the most electrophilic and susceptible to nucleophilic attack after dibromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
To a stirred solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) and water, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-3,5-dibromopyrazine.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dioxane in a sealed reaction vessel.
-
Add an excess of dimethylamine solution (e.g., 40% in water or 2M in THF) (3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound via silica gel chromatography to obtain this compound.
The Scaffold's Role in Kinase Inhibition
The design of this scaffold is intrinsically suited for targeting the ATP-binding site of protein kinases. Each substituent plays a distinct and crucial role in binding and positioning the molecule for inhibitory activity.
-
2-Amino Group (The Anchor): This is the primary hinge-binding motif. The nitrogen and its protons act as hydrogen bond donors and acceptors, forming one or two canonical hydrogen bonds with the backbone of the kinase hinge region, a feature common to many successful kinase inhibitors.[2]
-
Pyrazine Core (The Platform): The aromatic pyrazine ring serves as the central scaffold, correctly positioning the substituents for optimal interactions within the hydrophobic ATP pocket.
-
3-(Dimethylamino) Group (The Modulator): This group serves multiple purposes. It can enhance aqueous solubility and modulate the electronic properties of the pyrazine ring. Furthermore, it can form additional interactions, such as van der Waals forces or even hydrogen bonds with nearby residues, potentially increasing potency and influencing selectivity.
-
5-Bromo Group (The Vector): This halogen atom is the key to unlocking the scaffold's potential. It serves as a versatile synthetic handle for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][4] This allows for the systematic exploration of different regions of the ATP binding site to maximize potency and achieve selectivity against specific kinases.
Structure-Activity Relationship (SAR) Exploration via Suzuki Coupling
The 5-bromo position is the primary point for diversification. By employing the Suzuki-Miyaura cross-coupling reaction, a vast library of analogues can be generated by coupling the scaffold with various aryl and heteroaryl boronic acids. This strategy allows for the probing of different pockets and residues within the kinase active site to optimize inhibitor potency and selectivity.
Data Presentation: Representative SAR Table
The following table illustrates a hypothetical SAR study for derivatives of the core scaffold against a target, "Kinase X." This demonstrates how modifications at the 5-position can significantly impact inhibitory activity.
| Compound ID | R Group (at 5-position) | Kinase X IC₅₀ (nM) | Rationale for Modification |
| CORE-01 | -Br (Scaffold) | >10,000 | Starting scaffold, weak activity expected. |
| SAR-01 | Phenyl | 850 | Introduce basic hydrophobic group to probe pocket. |
| SAR-02 | 4-Fluorophenyl | 420 | Add electron-withdrawing group, potential H-bond. |
| SAR-03 | 4-Methoxyphenyl | 980 | Larger group may cause steric clash. |
| SAR-04 | 3-Pyridyl | 150 | Introduce H-bond acceptor to engage with solvent front. |
| SAR-05 | 4-(Morpholino)phenyl | 75 | Probe for deeper pockets and improve solubility. |
| SAR-06 | Indole-5-yl | 35 | Bicyclic system to maximize hydrophobic interactions. |
Note: Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Validation of inhibitors derived from this scaffold requires robust biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC₅₀ value of a test compound by measuring the amount of ADP produced in a kinase reaction.[5]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup (96-well plate):
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme solution in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (at Kₘ concentration) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[6]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the cells. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The This compound scaffold represents a synthetically tractable and highly strategic starting point for the discovery of novel kinase inhibitors. Its core structure contains a proven hinge-binding element, while the bromine atom provides a crucial vector for rapid and extensive SAR exploration through modern cross-coupling chemistry.
Future development efforts for compounds derived from this scaffold should focus on:
-
Kinome-wide Selectivity Profiling: To understand the off-target effects and identify opportunities for developing highly selective inhibitors.
-
Structure-Based Design: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize SAR and guide further optimization.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of promising compounds to assess their drug-like potential.
By leveraging the inherent advantages of this scaffold and employing a systematic discovery workflow, researchers can efficiently develop potent and selective kinase inhibitors for a range of therapeutic applications.
References
-
Elsevier. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ScienceDirect. Retrieved from [Link]
-
Anderson, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Theoretical and In-Silico Analysis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Scaffolding Perspective for Drug Discovery
Abstract
Pyrazine derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of targeted therapeutics. This technical guide provides an in-depth theoretical analysis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a polysubstituted pyrazine with significant potential in drug design. By leveraging computational chemistry and theoretical principles, we will dissect the molecule's structural, electronic, and reactivity characteristics. This exploration will offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential as a pharmacophore, particularly in the realm of kinase inhibition.
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in numerous approved and experimental drugs.[1][2] Its electron-deficient nature, arising from the electronegative nitrogen atoms, imparts unique electronic properties that are highly tunable through substitution.[3] This allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
A significant application of pyrazine-based compounds is in the development of protein kinase inhibitors.[6][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine core can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases, making it an ideal foundation for inhibitor design.[7] This guide focuses on this compound, a molecule whose substituents suggest a strong potential for targeted drug development.
Molecular Architecture and Conformational Analysis
The foundational aspect of understanding a molecule's potential lies in its three-dimensional structure. The geometry of this compound is dictated by the interplay of the planar pyrazine ring and the steric and electronic effects of its substituents.
Predicted Molecular Geometry
While a specific crystal structure for this compound is not publicly available, we can infer its likely geometry from studies on similarly substituted pyrazines.[8][9] The pyrazine ring itself is planar. The amino and dimethylamino groups, with their lone pairs of electrons, will participate in resonance with the pyrazine ring, influencing bond lengths and angles. The bulky bromine atom and the dimethylamino group will likely cause some steric strain, potentially leading to slight out-of-plane deviations of the substituent atoms.
Computational modeling, specifically Density Functional Theory (DFT), is a powerful tool for predicting molecular geometries with high accuracy.[10][11] A DFT optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D model for further analysis.
Intermolecular Interactions: A Crystal Engineering Perspective
In a solid state, and more importantly, in a protein binding pocket, the molecule's ability to form non-covalent interactions is paramount. Based on the crystal structures of other substituted pyrazines, we can anticipate the key intermolecular interactions for this compound.[4][8]
-
Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the pyrazine nitrogen atoms and the amino nitrogen can act as hydrogen bond acceptors. These interactions are crucial for anchoring the molecule within a biological target.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. This has been increasingly recognized as a significant force in molecular recognition.
-
π-π Stacking: The electron-deficient pyrazine ring can engage in π-π stacking interactions with aromatic residues in a protein, such as phenylalanine, tyrosine, or tryptophan.
-
van der Waals Forces: The dimethylamino group and the overall molecular surface contribute to van der Waals interactions, further stabilizing binding.
The Electronic Landscape: Reactivity and Molecular Orbitals
The arrangement of electrons within a molecule governs its reactivity and its interaction with its environment. Quantum chemical calculations provide invaluable insights into the electronic properties of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[12][13]
For this compound, the electron-donating amino and dimethylamino groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom and the pyrazine ring nitrogens will lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.[12]
Electron Density and Electrostatic Potential
The distribution of electron density across the molecule reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). A Molecular Electrostatic Potential (MEP) map visually represents this distribution. For our target molecule, the nitrogen atoms of the pyrazine ring and the amino groups will be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group will exhibit positive potential.
Reactivity Descriptors
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors.[14][15]
| Descriptor | Significance | Predicted Influence of Substituents |
| Chemical Potential (μ) | Tendency of electrons to escape from the system. | The electron-donating groups will increase the chemical potential. |
| Global Hardness (η) | Resistance to change in electron distribution. | A smaller HOMO-LUMO gap generally corresponds to lower hardness (higher reactivity). |
| Global Softness (S) | The inverse of global hardness. | Higher softness indicates greater reactivity. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | The presence of the electronegative bromine and pyrazine nitrogens will contribute to a significant electrophilicity index. |
| Fukui Functions | Identify the most reactive sites for nucleophilic and electrophilic attack. | These calculations would pinpoint specific atoms most susceptible to reaction.[15] |
Spectroscopic Properties: A Theoretical-Experimental Correlation
Theoretical calculations of spectroscopic properties can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and bonding.
Vibrational Spectroscopy (IR and Raman)
DFT calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra.[16][17] The calculated spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include:
-
N-H stretching and bending frequencies of the amino group.
-
C-N stretching frequencies of the amino and dimethylamino groups.
-
Pyrazine ring breathing and deformation modes.
-
C-Br stretching frequency.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule.[12][18] The calculations provide information about the energies of electronic transitions and the molecular orbitals involved. For pyrazine derivatives, characteristic n→π* and π→π* transitions are observed.[19] The substituents on the pyrazine ring will significantly influence the position and intensity of these absorption bands.
Application in Drug Design: A Kinase Inhibitor Perspective
The structural and electronic features of this compound make it a compelling scaffold for the design of kinase inhibitors.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For kinase inhibitors, a common pharmacophore includes:
-
Hydrogen Bond Donors and Acceptors: To interact with the hinge region of the kinase ATP-binding site.
-
Aromatic/Hydrophobic Regions: To occupy hydrophobic pockets.
-
A Defined 3D Arrangement of these features.
The subject molecule possesses key pharmacophoric features: the amino group as a hydrogen bond donor, and the pyrazine and amino nitrogens as acceptors.
In-Silico Workflow for Inhibitor Design
A typical computational workflow for designing novel inhibitors based on this scaffold would involve:
Caption: A representative in-silico workflow for drug discovery utilizing the pyrazine scaffold.
Methodologies: A Guide to Theoretical Protocols
For researchers wishing to perform their own theoretical studies on this or similar molecules, the following protocols are recommended.
Protocol for Geometry Optimization and Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and reliable functional for organic molecules.
-
Basis Set: 6-31G(d,p) is a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Procedure: a. Build the initial 3D structure of the molecule. b. Perform a geometry optimization calculation. c. Confirm that the optimized structure corresponds to a minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies). d. Analyze the output to obtain bond lengths, angles, and vibrational frequencies.
Protocol for Molecular Orbital and Reactivity Descriptor Analysis
-
Software: Gaussian, ORCA, with post-processing software like Multiwfn.
-
Procedure: a. Use the optimized geometry from the previous protocol. b. Perform a single-point energy calculation. c. Extract the energies of the HOMO and LUMO. d. Use the output file with software like Multiwfn to calculate conceptual DFT descriptors (chemical potential, hardness, softness, electrophilicity index) and to generate MEP maps and Fukui functions.
Protocol for TD-DFT Calculation of UV-Vis Spectrum
-
Software: Gaussian, ORCA, or similar.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same as used for geometry optimization.
-
Procedure: a. Use the optimized geometry. b. Perform a TD-DFT calculation, requesting a sufficient number of excited states. c. Analyze the output to obtain the excitation energies, oscillator strengths, and the nature of the electronic transitions.
Conclusion
The theoretical investigation of this compound reveals a molecule with a rich electronic and structural profile, making it a highly promising scaffold for medicinal chemistry. Its combination of hydrogen bonding capabilities, potential for halogen bonding, and tunable electronic properties positions it as an excellent starting point for the design of targeted therapeutics, particularly kinase inhibitors. The in-silico methodologies and theoretical frameworks discussed in this guide provide a robust foundation for researchers to further explore and exploit the potential of this and related pyrazine derivatives in the ongoing quest for novel and effective drugs.
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Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]
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In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
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Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. (n.d.). Retrieved January 12, 2026, from [Link]
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A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2018). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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discovery and history of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
An In-depth Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in the field of drug discovery and development. While a detailed historical account of its initial synthesis is not prominently documented in publicly accessible literature, its importance lies in its role as a versatile chemical intermediate. This document will delve into its chemical properties, a proposed synthetic pathway based on established chemical principles, and its applications as a building block for complex molecular architectures, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural products like riboflavin and folic acid, as well as in a multitude of synthetic drugs, underscores its versatility.[1] Pyrazine derivatives have been successfully developed as antimycobacterial agents, such as Pyrazinamide, and as treatments for respiratory and urinary tract infections, like Sulfametopyrazine.[1] The unique electronic properties of the pyrazine ring and its ability to act as a bioisosteric replacement for other aromatic systems make it a valuable component in the design of novel therapeutics.[2] Substituted aminopyrazines, in particular, are a subclass of significant interest due to the profound influence of amino groups on the molecule's chemical and physical properties, leading to a diverse range of biological activities.[2]
This compound (Figure 1) is a polysubstituted pyrazine that serves as a key building block in organic synthesis. The strategic placement of the amino, bromo, and dimethylamino groups provides multiple reactive sites for further functionalization, enabling the construction of complex molecular architectures.
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55635-63-7[3], 89641-34-9[4] | [3][4] |
| Molecular Formula | C₅H₇BrN₄ | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 132-137 °C | |
| Assay | ≥97% | |
| InChI Key | KAXGNNJZVMTPNM-UHFFFAOYSA-N | |
| SMILES | CNc1nc(Br)cnc1N |
Note: There appears to be a discrepancy in the CAS number between different suppliers. Researchers should verify the correct CAS number for their specific needs.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the aromatic proton, the amino protons, and the methyl protons of the dimethylamino group. |
| ¹³C NMR | Resonances for the five carbon atoms in the pyrazine ring and the methyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |
| IR | Stretching frequencies for N-H (amino group), C-H (aromatic and methyl), C=N, and C-N bonds. |
Proposed Synthesis Pathway
While the specific historical first synthesis of this compound is not detailed in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted pyrazines. The proposed multi-step synthesis starts from commercially available 2-aminopyrazine.
Figure 2: Proposed Synthesis of this compound
A proposed multi-step synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromopyrazine
-
Rationale: The initial step involves the regioselective bromination of 2-aminopyrazine. The amino group is an activating group, directing electrophilic substitution to the positions ortho and para to it. Position 5 is sterically less hindered and electronically favored for bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings.
-
Procedure:
-
Dissolve 2-aminopyrazine in a suitable solvent such as acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyrazine.
-
Step 2: Synthesis of 2-amino-5-bromo-3-nitropyrazine
-
Rationale: Nitration of the brominated intermediate introduces a nitro group at the 3-position. The amino group's activating effect is overcome by the deactivating effect of the bromine and the pyrazine nitrogens, requiring strong nitrating conditions (a mixture of nitric and sulfuric acid).
-
Procedure:
-
Add 2-amino-5-bromopyrazine carefully to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Stir the reaction mixture at low temperature, then allow it to proceed at a slightly elevated temperature as needed, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain 2-amino-5-bromo-3-nitropyrazine.
-
Step 3: Synthesis of 2,3-diamino-5-bromopyrazine
-
Rationale: The nitro group is reduced to an amino group. This can be achieved using various reducing agents. A common and effective method is the use of iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Procedure (using Fe/AcOH):
-
Suspend 2-amino-5-bromo-3-nitropyrazine in a mixture of acetic acid and water.
-
Heat the mixture and add iron powder portion-wise.
-
Reflux the reaction until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter through celite to remove iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate to yield 2,3-diamino-5-bromopyrazine.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the selective dimethylation of the newly introduced amino group at the 3-position. Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly efficient method for this transformation, minimizing over-alkylation.
-
Procedure:
-
Dissolve 2,3-diamino-5-bromopyrazine in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde solution.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with the same solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The pyrazine core is a key feature in many kinase inhibitors, and this compound provides a scaffold that can be elaborated through various chemical transformations.[5]
Figure 3: Role as a Chemical Intermediate
Application of the title compound as a building block for more complex molecules.
The bromine atom at the 5-position is particularly useful for introducing further diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon or carbon-nitrogen bonds, enabling the attachment of various aryl, heteroaryl, or other functional groups. The amino group at the 2-position and the dimethylamino group at the 3-position can also be further modified or can participate in hydrogen bonding interactions with biological targets.
A recent patent review highlights the importance of the 2-amino-3,5-disubstituted pyrazine scaffold in the development of Aurora kinase inhibitors.[5] While not explicitly mentioning the dimethylamino variant, this underscores the relevance of this substitution pattern in designing potent and selective kinase inhibitors. The general structure of this compound makes it an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram and the signal word "Warning". It is a skin sensitizer (H317). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place, and is classified as a combustible solid.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry. Although its specific discovery and history are not well-documented, its utility is evident from the broader context of pyrazine chemistry in drug development. The proposed synthetic route provides a practical and efficient method for its preparation. The strategic arrangement of its functional groups allows for a wide range of subsequent chemical transformations, making it an important building block for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. As the demand for new and more effective drugs continues to grow, the importance of such well-designed chemical building blocks will only increase.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (2023). Retrieved January 12, 2026, from [Link]
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The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central. (2022). Retrieved January 12, 2026, from [Link]
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2-amino-5-bromo-3-(methylamino)pyrazine - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (2006). Retrieved January 12, 2026, from [Link]
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CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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A Technical Guide to 2-Amino-5-bromo-3-(dimethylamino)pyrazine for Advanced Research
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 2-Amino-5-bromo-3-(dimethylamino)pyrazine. It provides a comprehensive overview of its commercial availability, chemical properties, plausible synthetic routes, applications, and essential safety protocols. This guide is structured to deliver field-proven insights and enable informed decisions in procurement, experimental design, and handling.
Compound Profile and Chemical Identity
This compound is a substituted pyrazine, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules and its utility as a versatile scaffold in medicinal chemistry.[1] The strategic placement of an amino, a bromo, and a dimethylamino group provides multiple reactive vectors for synthetic elaboration.
| Identifier | Value | Source |
| CAS Number | 89641-34-9 | [2][3][4] |
| Molecular Formula | C₆H₉BrN₄ | [2][3] |
| Molecular Weight | 217.07 g/mol | [2][3] |
| IUPAC Name | 5-Bromo-3-(dimethylamino)pyrazin-2-amine | N/A |
| Synonyms | 2-Amino-5-bromo-3-(N,N-dimethylamino)pyrazine | N/A |
Physicochemical Properties: Specific, experimentally determined physicochemical data such as melting point, boiling point, and solubility for this compound are not widely published. However, based on its structure and data from closely related analogs like 2-Amino-5-bromo-3-(methylamino)pyrazine (m.p. 132-137 °C), it is expected to be a solid at room temperature.[4]
Commercial Availability and Procurement
This compound is available as a research chemical from several specialized suppliers. Procurement for research and development purposes is generally straightforward.
2.1. Commercial Suppliers The following table lists known suppliers of this compound (CAS 89641-34-9). Purity levels are typically ≥95%, suitable for most synthetic and research applications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Product / Catalog Number | Notes |
| Matrix Scientific | 072232 | Provides a detailed Safety Data Sheet (SDS).[3] |
| 2a biotech | 2A-0118557 | Listed as an intermediate.[4] |
| Combi-Blocks (via Sigma-Aldrich) | COM448637347 | Available through major distributors. |
| Chemsigma | 261492 | Lists the compound among its pyrazine category products.[5] |
| VEGPHARM | Not Specified | Offers COA & MSDS upon request.[6] |
| Sunway Pharm Ltd | CB08620 | Lists the compound in their catalog. |
2.2. Procurement Workflow The process of procuring this chemical requires careful planning, from initial supplier validation to final quality control upon receipt. The causality behind this workflow is to ensure that the material acquired is of the correct identity and purity, preventing costly delays and experimental failures.
Caption: A logical workflow for the procurement and validation of research chemicals.
Synthesis and Chemical Reactivity
3.1. Plausible Synthetic Pathway A likely precursor is 2,3-diaminopyrazine, which can be brominated and subsequently methylated. The key challenge in pyrazine synthesis is controlling the regioselectivity of substitutions.
Caption: A plausible synthetic route to the target compound from 2,3-dichloropyrazine.
3.2. Proposed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline. Researchers must perform their own literature search and optimization.
-
Step 1: Synthesis of 2-Amino-3-(dimethylamino)pyrazine:
-
To a solution of 2-Amino-3-chloropyrazine (1.0 eq) in a suitable solvent like DMF, add dimethylamine (2.5 eq, as a solution in THF or as a gas).
-
Heat the reaction in a sealed vessel at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with a solvent like ethyl acetate.
-
Purify the crude product via column chromatography.
-
-
Step 2: Bromination:
-
Dissolve the product from Step 1 (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5 °C. The bromination is expected to occur at the electron-rich 5-position.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor by LC-MS.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Applications in Research and Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Substituted aminopyrazines, in particular, are key pharmacophores in the development of kinase inhibitors.[7]
4.1. Role as a Chemical Building Block this compound is a valuable building block for several reasons:
-
Bromo Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Amino Group: The primary amino group at the 2-position can be readily acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.
-
Dimethylamino Group: This tertiary amine can influence the molecule's physicochemical properties, such as solubility and basicity, and may engage in hydrogen bonding with biological targets.
This trifecta of functional groups makes the compound an ideal starting point for generating libraries of diverse molecules for screening in drug discovery programs, particularly those targeting ATP-binding sites in kinases.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols are mandatory. The toxicological properties of this specific compound have not been fully investigated.[3] Information from the Safety Data Sheet (SDS) for this compound and related analogs provides essential guidance.[3]
5.1. Hazard Identification Based on data for the target compound from Matrix Scientific, the following hazards are noted:
-
Acute Effects: May be harmful by ingestion and inhalation. It is considered an irritant to mucous membranes and the upper respiratory tract.[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]
-
Hazardous Decomposition: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
5.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.
-
Skin and Body: Wear a lab coat and appropriate protective clothing.[3]
5.3. Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Quality Control and Analysis
Verifying the identity and purity of the starting material is a self-validating step crucial for experimental reproducibility. A multi-technique approach is recommended for the characterization of this compound.
6.1. Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is typically suitable for this class of compounds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show distinct signals for the aromatic proton, the amino protons, and the N-methyl protons.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can further support structural elucidation. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br).
6.2. Logical Workflow for Incoming Quality Control
Caption: A standard workflow for the quality control of incoming chemical reagents.
References
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This compound [89641-34-9] | Chemsigma. [Link]
-
This compound - CAS:89641-34-9 - Sunway Pharm Ltd. [Link]
-
Products - 2a biotech. [Link]
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This compound | VEGPHARM. [Link]
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central. [Link]
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starting materials for 2-Amino-5-bromo-3-(dimethylamino)pyrazine synthesis
An In-depth Technical Guide for the Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
This guide provides a comprehensive technical overview for the synthesis of this compound, a polysubstituted pyrazine derivative of interest to researchers in medicinal chemistry and drug development. The pyrazine scaffold is a crucial motif in numerous biologically active compounds, and understanding the synthetic pathways to novel derivatives is paramount for innovation.[1] This document outlines a logical, multi-step synthesis starting from commercially available precursors, detailing the underlying chemical principles and providing actionable experimental protocols.
Strategic Approach: A Retrosynthetic Analysis
To devise a robust synthetic plan, we begin with a retrosynthetic analysis. The target molecule is deconstructed into simpler, more readily available starting materials. The primary disconnections are made at the Carbon-Nitrogen and Carbon-Bromine bonds, leveraging well-established heterocyclic chemistry transformations. The most logical pathway involves the sequential functionalization of a dihalopyrazine core.
Caption: Retrosynthetic pathway for the target compound.
This analysis points to 2,3-dichloropyrazine as an ideal starting material. The synthetic strategy will proceed via two sequential nucleophilic aromatic substitution (SNAr) reactions to install the amino groups, followed by a final electrophilic aromatic substitution (EAS) to introduce the bromine atom.
The Core Synthetic Workflow
The forward synthesis is a three-step process designed for efficiency and control over regioselectivity. Each step builds upon established methodologies for the modification of pyrazine and other nitrogen-containing heterocycles.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Synthesis Protocols & Mechanistic Insights
As a self-validating system, each step includes protocols for synthesis, purification, and characterization to ensure the integrity of intermediates and the final product.
Step 1: Synthesis of 2-Chloro-3-(dimethylamino)pyrazine
-
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. 2,3-Dichloropyrazine is reacted with dimethylamine. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The reaction is controlled to favor monosubstitution. The use of a slight excess of the starting dichloropyrazine or carefully controlled stoichiometry of the amine can help minimize the formation of the disubstituted product.
-
Experimental Protocol:
-
To a solution of 2,3-dichloropyrazine (1.0 equiv) in toluene, add a solution of dimethylamine (1.05 equiv, typically as a 2M solution in THF or generated from a salt) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Chloro-3-(dimethylamino)pyrazine.
-
-
Trustworthiness (Self-Validation): The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution will be evident by the appearance of a singlet corresponding to the six protons of the dimethylamino group in the ¹H NMR spectrum and the disappearance of one of the pyrazine proton signals compared to the starting material.
Step 2: Synthesis of 2-Amino-3-(dimethylamino)pyrazine
-
Principle: The second SNAr reaction replaces the remaining chlorine atom with a primary amino group. This reaction typically requires more forcing conditions, such as elevated temperature and pressure in an autoclave, due to the deactivating effect of the existing dimethylamino group. This transformation is analogous to the industrial synthesis of 2-aminopyrazine from 2-chloropyrazine.[2][3]
-
Experimental Protocol:
-
A high-pressure autoclave is charged with 2-Chloro-3-(dimethylamino)pyrazine (1.0 equiv) and absolute ethanol.
-
The vessel is sealed, cooled, and anhydrous ammonia is condensed into it (typically 10-15 equivalents).
-
The mixture is heated to 150-180 °C with stirring for 4-8 hours. The internal pressure will increase significantly.
-
After cooling to room temperature, the excess ammonia and solvent are carefully vented and removed under reduced pressure.
-
The resulting residue is taken up in a suitable solvent like dichloromethane or hot benzene, and the ammonium chloride byproduct is removed by filtration.
-
The filtrate is concentrated, and the crude 2-Amino-3-(dimethylamino)pyrazine can be purified by recrystallization or column chromatography.
-
-
Trustworthiness (Self-Validation): Characterization by NMR will show the disappearance of the C-Cl bond and the appearance of a new signal for the -NH₂ protons. Mass spectrometry will confirm the expected mass change.
Step 3: Synthesis of this compound
-
Principle: This final step is an electrophilic aromatic substitution. The pyrazine ring, now activated by two electron-donating amino groups, is brominated. The amino groups are ortho-, para-directing activators. The 5-position is sterically accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for such brominations on activated heterocyclic systems.[4][5]
-
Experimental Protocol:
-
Dissolve 2-Amino-3-(dimethylamino)pyrazine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise to the solution. The reaction is often exothermic and may require cooling in an ice bath to maintain room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
The mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄.
-
After filtration and concentration, the final product, this compound, is purified by column chromatography or recrystallization.
-
-
Trustworthiness (Self-Validation): The final structure is confirmed by comprehensive spectroscopic analysis. ¹H NMR should show a single remaining proton on the pyrazine ring, appearing as a singlet. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, including the presence of one bromine atom, identifiable by its characteristic isotopic pattern.
Summary of Intermediates and Reagents
| Compound Name | Starting Material | Key Reagents | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-3-(dimethylamino)pyrazine | 2,3-Dichloropyrazine | Dimethylamine, Toluene | C₆H₈ClN₃ | 157.60 |
| 2-Amino-3-(dimethylamino)pyrazine | 2-Chloro-3-(dimethylamino)pyrazine | Anhydrous Ammonia, Ethanol | C₆H₁₀N₄ | 138.17 |
| This compound | 2-Amino-3-(dimethylamino)pyrazine | N-Bromosuccinimide (NBS) | C₆H₉BrN₄ | 217.07 |
References
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[6][7][8]Thiadiazolo[3,4-b]pyrazines. Retrieved from pubs.rsc.org/en/content/articlelanding/1997/jr/j19970000170
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RSC Publishing. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[6][7][8]Thiadiazolo- [3,4. Retrieved from pubs.rsc.org/en/content/articlepdf/1997/j1/j19970000170
- ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis. Retrieved from chemicalbook.com/synthesis/452-58-4.htm
- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis. Retrieved from chemicalbook.com/synthesis/74290-65-6.htm
- Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Retrieved from patents.google.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Heterocyclic Synthesis: The Role of 2-Amino-3-chloropyrazine in Innovation. Retrieved from innopharmchem.
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. Retrieved from patents.google.
- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine. Retrieved from patents.google.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from innopharmchem.
- ChemicalBook. (n.d.). 2-Amino-5-chloropyrazine synthesis. Retrieved from chemicalbook.com/synthesis/33332-28-4.htm
- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?. Retrieved from guidechem.
- datapdf.com. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. Retrieved from datapdf.com/resources/pyrazine-chemistry-iv-bromination-of-2-amino-3-carbomethoxypyrazine1_59a6198c1723dd3080a84d43.html
- Google Patents. (n.d.). US3287451A - Process for the preparation of 2, 3-dichloropyrazine. Retrieved from patents.google.
- Ihsanawatia, & Alni, A. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from aip.
- Benchchem. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation. Retrieved from patents.google.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Retrieved from patents.google.
- Pharmaffiliates. (n.d.). CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from pharmaffiliates.com/en/products/2-amino-5-bromo-3-diethylamino-pyrazine/pa2708527
- PubMed Central. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8955114/
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine. Retrieved from sigmaaldrich.com/US/en/product/aldrich/701628
- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine. Retrieved from scbt.com/p/2-amino-5-bromo-3-methylamino-pyrazine-55635-63-7
- 2a biotech. (n.d.). Products. Retrieved from 2abiotech.com/pro_detail.aspx?id=118557
- PubChem. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from pubchemlite.com/compound/C5H7BrN4_KAXGNNJZVMTPNM-UHFFFAOYSA-N
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from researchgate.net/publication/281457897_Synthesis_of_2-Amino-5-bromopyridine
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from ijssst.info/Vol-17/No-46/paper55.pdf
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Retrieved from patents.google.
- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask....
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- ResearchGate. (2025). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Retrieved from researchgate.net/publication/232014842_Amination_of_2-chloro-and_24-dichloropyrimidines_by_polyamines
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from researchgate.net/figure/Amination-products-of-chloropyrazine-and-2-chloropyrimidine_fig3_254095408
- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Retrieved from researchgate.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (n.d.). Retrieved from beilstein-journals.org/bjoc/articles/19/99
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the chemical reactivity of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a polysubstituted heteroaromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazine core, inherently electron-deficient, is modulated by a unique combination of powerful electron-donating groups (amino and dimethylamino) and an electron-withdrawing, yet reactive, bromo substituent. This intricate electronic interplay creates a molecule with distinct and predictable sites for both nucleophilic and electrophilic attack. We will dissect the molecule's electronic architecture, predict its reactive centers, and provide field-proven methodologies for its strategic functionalization, positioning it as a versatile scaffold for drug discovery and development.
Molecular Architecture and Electronic Landscape
The reactivity of any chemical entity is fundamentally dictated by its electronic structure. In this compound, the foundational pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent character generally makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution.[1] However, the substituents dramatically alter this landscape.
-
Pyrazine Core: A diazine, characterized by a general resistance to electrophilic aromatic substitution and a propensity for nucleophilic aromatic substitution (SNAr).[1]
-
Amino (-NH₂) and Dimethylamino (-N(CH₃)₂) Groups: Both are potent electron-donating groups (EDGs) that activate the ring. They increase the electron density of the pyrazine system through a strong resonance effect (+R), making the molecule more amenable to electrophilic attack than an unsubstituted pyrazine. The dimethylamino group is a stronger activator than the primary amino group due to the additional inductive effect of the methyl groups.
-
Bromo (-Br) Group: This halogen acts as an electron-withdrawing group via induction (-I), further contributing to the electron-deficient nature of the carbon it is attached to (C5). Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This confluence of competing electronic effects results in a molecule with a dualistic chemical personality, possessing well-defined centers of both high and low electron density.
Caption: Structure of this compound.
Analysis of Nucleophilic Sites: The Molecule as an Attacker
The nucleophilic character of this molecule is concentrated in several key areas, primarily on the nitrogen atoms and the electron-rich pi-system of the ring.
Exocyclic Amino Groups
The most prominent nucleophilic centers are the exocyclic nitrogen atoms of the 2-amino and 3-dimethylamino groups. The lone pair of electrons on these nitrogens can readily attack a wide range of electrophiles.
-
Reactivity Trend: The dimethylamino nitrogen is generally more nucleophilic than the primary amino nitrogen. This is because the two methyl groups are electron-donating, increasing the electron density on the nitrogen atom. In contrast, secondary amines are often observed to be more nucleophilic than both primary and tertiary amines, a trend influenced by both electronics and sterics.[2]
-
Common Reactions: These sites are susceptible to:
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, or even quaternary ammonium salts.[3]
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: While already substituted, the primary amine could potentially undergo further reaction with aldehydes or ketones in the presence of a reducing agent.
-
Pyrazine Ring Nitrogens
The two nitrogen atoms within the pyrazine ring (N1 and N4) also possess lone pairs and can act as nucleophiles, particularly in protonation or Lewis acid coordination. However, their basicity and nucleophilicity are significantly reduced by the electron-withdrawing nature of the diazine ring. The presence of strong EDGs at positions 2 and 3 will increase the basicity of the adjacent N1 and N4 atoms compared to unsubstituted pyrazine.
The Activated Ring System
The powerful electron-donating effects of the amino and dimethylamino groups increase the electron density of the pyrazine ring, making it susceptible to attack by strong electrophiles (Electrophilic Aromatic Substitution, SEAr). While pyrazines are generally resistant to SEAr, the presence of multiple, strong activating groups makes this a viable, albeit challenging, pathway.[1][4] The most likely position for electrophilic attack would be C6, which is ortho to the activating amino group at C2 and meta to the dimethylamino group at C3.
Caption: Hierarchy of nucleophilic sites and their typical reactions.
Analysis of Electrophilic Sites: The Molecule Under Attack
The primary electrophilic site on the molecule is the carbon atom bearing the bromine substituent.
Carbon-5: A Hub for Cross-Coupling
The C5 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and, more significantly, is an ideal site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring activates the C-Br bond towards oxidative addition, a key step in many coupling cycles.[5]
-
Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds.[6][7] The C5-Br bond can be readily coupled with a wide variety of aryl or vinyl boronic acids or esters. This reaction is a cornerstone for building molecular complexity from the pyrazine scaffold. Bromopyrazines are generally more reactive than their chlorinated counterparts in these reactions due to the weaker C-Br bond.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the C5-Br site with primary or secondary amines.
-
Sonogashira Coupling: Enables the formation of C-C triple bonds by coupling with terminal alkynes.
-
Stille Coupling: Utilizes organostannanes to form new C-C bonds.
The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations.[6][8]
Caption: The primary electrophilic site (C5-Br) and its key reactions.
Experimental Protocols & Methodologies
The following protocols are representative methodologies for exploiting the key reactive sites of the title compound. These are based on established procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C5 (Electrophilic Site)
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid to the C5 position.
Objective: To synthesize 2-Amino-5-aryl-3-(dimethylamino)pyrazine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of the Amino Group (Nucleophilic Site)
This protocol details a method for the alkylation of the exocyclic amino groups, a reaction that can be challenging to perform selectively.
Objective: To synthesize N-alkylated derivatives of the title compound.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the solution at 0 °C to deprotonate the amino group. Stir for 15-30 minutes.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.0-1.2 eq.) to the mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Note that over-alkylation and reaction at the more nucleophilic dimethylamino group are potential side reactions.[9]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.
Summary of Reactivity
The following table summarizes the key reactive sites and their expected transformations.
| Site | Type | Primary Reactions | Reagents/Conditions |
| -N(CH₃)₂ / -NH₂ | Nucleophilic | Alkylation, Acylation | Alkyl Halides, Acyl Chlorides, Base |
| C5-Br | Electrophilic | Suzuki, Buchwald-Hartwig, etc. | Pd Catalyst, Boronic Acids/Amines, Base |
| C6 | Nucleophilic | Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., HNO₃/H₂SO₄) |
| Ring Nitrogens | Nucleophilic | Protonation, Lewis Acid Complexation | Protic Acids, Lewis Acids |
Conclusion
This compound is a strategically designed heterocyclic building block. Its dual reactivity profile, characterized by highly nucleophilic exocyclic amino groups and a readily functionalized electrophilic C-Br bond, makes it an exceptionally versatile platform. The nucleophilic centers allow for modifications that can tune solubility and engage in hydrogen bonding, while the electrophilic center provides a robust handle for introducing diverse substituents via modern cross-coupling chemistry. A thorough understanding of this nuanced reactivity is paramount for leveraging this scaffold to its full potential in the synthesis of complex molecular architectures for drug discovery and materials science.
References
- BenchChem. (n.d.). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- Electrophilic Substitution In Azines. (n.d.). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Wikipedia. (n.d.). Suzuki reaction.
- A Facile N-Monoalkylation of Aminopyridines. (n.d.). ResearchGate.
- Asif, M. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Asif, M. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
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- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Detailed Guide for Medicinal Chemistry
Introduction
Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique electronic properties and capacity for diverse functionalization make them privileged scaffolds in drug discovery. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a key building block for the development of novel pharmaceuticals. The synthetic strategy is designed for robustness and scalability, proceeding through a logical three-step sequence: regioselective bromination of 2-aminopyrazine, subsequent chlorination to introduce a versatile leaving group, and concluding with a nucleophilic aromatic substitution to install the dimethylamino moiety. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each procedural choice.
Overall Synthetic Workflow
The synthesis of the target compound is achieved through a three-step process commencing with the commercially available starting material, 2-aminopyrazine. The workflow is designed to sequentially install the required functional groups in a controlled manner.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 2-Aminopyrazine | 95.10 | 1.0 | 2-Amino-5-bromopyrazine | 174.00 | 1.83 (based on 1g of starting material) |
| 2 | 2-Amino-5-bromopyrazine | 174.00 | 1.0 | 2-Amino-5-bromo-3-chloropyrazine | 208.45 | 1.20 (based on 1g of starting material) |
| 3 | 2-Amino-5-bromo-3-chloropyrazine | 208.45 | 1.0 | This compound | 217.08 | 1.04 (based on 1g of starting material) |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Safety data sheets (SDS) for all reagents should be consulted prior to use.[3][4][5][6][7]
Step 1: Synthesis of 2-Amino-5-bromopyrazine
Principle: This step involves the electrophilic bromination of the 2-aminopyrazine ring. The amino group is an activating group, directing the incoming electrophile. To achieve selective mono-bromination at the 5-position and avoid the formation of di-brominated by-products, N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent.[8][9] Dichloromethane is used as the solvent due to its inertness and ability to dissolve the starting material.
Materials:
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, MW: 177.98 g/mol )[11][12][13][14]
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-amino-5-bromopyrazine can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-5-bromo-3-chloropyrazine
Principle: The introduction of a chlorine atom at the 3-position is achieved through electrophilic chlorination. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, analogous to the use of NBS for bromination.[15] The chlorine atom serves as a good leaving group for the subsequent nucleophilic aromatic substitution. Acetonitrile is a common solvent for such reactions.
Materials:
-
2-Amino-5-bromopyrazine (C₄H₄BrN₃, MW: 174.00 g/mol )[16]
-
N-Chlorosuccinimide (NCS) (C₄H₄ClNO₂, MW: 133.53 g/mol )[1][4][17][18][19]
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyrazine (1.0 eq) and acetonitrile.
-
Add N-Chlorosuccinimide (1.0-1.1 eq) to the suspension.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.[15]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield 2-amino-5-bromo-3-chloropyrazine.[20][21][22]
Step 3: Synthesis of this compound
Principle: The final step is a nucleophilic aromatic substitution (SNA r) reaction. The electron-deficient pyrazine ring, further activated by the bromine and amino groups, facilitates the displacement of the chloride at the 3-position by dimethylamine.[23][24][25] A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to facilitate the reaction.
Materials:
-
2-Amino-5-bromo-3-chloropyrazine (C₄H₃BrClN₃, MW: 208.45 g/mol )[10]
-
Dimethylamine solution (e.g., 40% in water or 2M in THF) ((CH₃)₂NH, MW: 45.08 g/mol )[3][26][27][28]
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vial
-
Magnetic stirrer
-
Stir bar
-
Heating plate
Procedure:
-
In a sealable reaction vial, dissolve 2-amino-5-bromo-3-chloropyrazine (1.0 eq) in DMSO.
-
Add an excess of dimethylamine solution (2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography to afford the final product, this compound.
References
- Material Safety Data Sheet - Dimethylamine Solution 40%. (n.d.). OXFORD LAB FINE CHEM LLP.
- 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5. (2025, September 10). ChemicalBook.
- Safety Data Sheet - N-Chlorosuccinimide. (2025, December 18). Fisher Scientific.
- Safety Data Sheet - Dimethylamine, solution in water. (2025, December 19). Fisher Scientific.
- Safety Data Sheet - N-Bromosuccinimide. (2025, May 29). Sigma-Aldrich.
- Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. (n.d.). Cole-Parmer.
- NBS N-bromosuccinimide.
- Safety Data Sheet - N-Bromosuccinimide. (2025, December 22). Fisher Scientific.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie.
- Safety Data Sheet - 2-Aminopyrazine. (n.d.). DC Fine Chemicals.
- 2-Amino-5-bromo-3-(diethylamino)pyrazine | 912773-09-2. (n.d.). Benchchem.
- 2-Aminopyrazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- 2-Aminopyrazine(5049-61-6)MSDS. (n.d.).
- N-Chlorosuccinimide - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PMC - PubMed Central.
- DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. (2019, March 6). Loba Chemie.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem.
- 2-AMINO-3-BROMO-5-CHLOROPYRAZINE synthesis. (n.d.). ChemicalBook.
- Safety Data Sheet - Dimethylamine. (2019, November 20). Airgas.
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (2025, December). BenchChem.
- 2-Aminopyrazine (NSC 13147, CAS Number: 5049-61-6). (n.d.). Cayman Chemical.
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.).
- Synthesis of 2-Amino-5-bromopyridine. (2025, August 6).
- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (n.d.).
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
- 21943-13-5, 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Formula. (n.d.). Echemi.
- 2-Amino-3-bromo-5-methylpyrazine synthesis. (n.d.). ChemicalBook.
- 2-Amino-5-bromopyrazine synthesis. (n.d.). ChemicalBook.
- Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PMC - PubMed Central.
- 2-Amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN 1)
- CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. (n.d.).
- Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive.
- 2-Amino-5-bromo-3-(methylamino)pyrazine 97 55635-63-7. (n.d.). Sigma-Aldrich.
- 2-Amino-5-bromo-3-(diethylamino)pyrazine | 912773-09-2. (n.d.). Benchchem.
- Method of producing 2-amino-3-nitro-5-halogenopyridine. (n.d.).
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (n.d.).
- 2-Amino-5-bromopyridin-1-ium (2-amino-5-bromopyridine-κN)
- Concerted Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. (n.d.). Benchchem.
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using 2-Amino-5-bromo-3-(dimethylamino)pyrazine in Suzuki coupling reactions
An Application Guide for the Suzuki Coupling of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] Pyrazine derivatives are integral to drugs with applications ranging from oncology to infectious diseases.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its functional group tolerance and reliability.[4][5][6]
This guide focuses on this compound, a highly functionalized and synthetically valuable building block. The presence of three distinct substituents—an activating amino group, a displaceable bromine atom for cross-coupling, and a dimethylamino group influencing steric and electronic properties—makes it an attractive starting material for generating diverse molecular libraries. Mastering its application in Suzuki coupling reactions is crucial for researchers in drug discovery aiming to synthesize novel and complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the pyrazine substrate. This step forms a square planar Pd(II) complex. For electron-deficient heteroaryl halides like our substrate, this step is often facile.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[6]
-
Reductive Elimination: The two organic moieties on the palladium center—the pyrazine and the newly transferred aryl group—couple to form the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic nature of the ligands on the palladium catalyst critically influences the rate and efficiency of this final step.[8][9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters: A Guide to Rational Selection
The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
-
Palladium Source: While numerous palladium sources are available, Pd(PPh₃)₄ and combinations of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand are most common.[10][11] Pre-formed catalysts, known as precatalysts, offer convenience and improved reproducibility.[5]
-
Ligand: This is arguably the most critical parameter. The substrate is an electron-deficient heteroaromatic, and the presence of two amino groups can potentially coordinate to the palladium center. Therefore, bulky, electron-rich phosphine ligands are often required to promote efficient catalysis.[12] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they facilitate both the oxidative addition and the crucial reductive elimination step.[8][12]
-
Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[6] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[12] For sensitive substrates prone to side reactions, a milder base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like NaOH should generally be avoided as they can promote undesired side reactions.[12]
-
Solvent: The solvent must solubilize all reaction components. Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, or DMF, often in a mixture with water to aid in the dissolution of the base and boronate species.[10][13]
Experimental Protocols
This section provides a general, robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point for optimization.
Materials and Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary depending on the electronic and steric nature of the arylboronic acid coupling partner. The following table provides starting points for optimization.
| Arylboronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 75-90%[11] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | 80-95%[11] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 95 | 70-85%[11] |
| 2-Methylphenylboronic acid | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 eq) | Toluene | 110 | 65-80%[12] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the use of thoroughly degassed solvents and maintain a strict inert atmosphere. Consider using a more active catalyst system, such as a modern precatalyst with a Buchwald ligand (e.g., SPhos or XPhos).[12]
-
-
Hydrodebromination (Formation of Pyrazine Byproduct):
-
Cause: This is a common side reaction for electron-deficient aryl bromides.[12] It occurs when an intermediate in the catalytic cycle reacts with a hydrogen source instead of the boronic acid.
-
Solution: Use a milder base (K₃PO₄ is often better than Cs₂CO₃ in this regard).[12] Lowering the reaction temperature or reducing the reaction time can also mitigate this issue. Using less electron-donating ligands like PPh₃ can sometimes disfavor this pathway, though it may also slow the desired reaction.[12]
-
-
Poor Yield with Sterically Hindered Boronic Acids:
-
Cause: The reductive elimination step is sterically sensitive.
-
Solution: Employ bulkier ligands like XPhos or RuPhos, which are designed to promote the coupling of sterically demanding partners.[12] Higher temperatures may also be required.
-
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
References
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. [Link]
- Role of palladium catalyst in cross-coupling reactions. (2025). Google.
-
Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. (n.d.). Taylor & Francis. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]
-
Majek, M., & Von Wangelin, A. J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]
-
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis Online. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2010). ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]
-
2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Future Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). Thieme. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Aminative Suzuki-Miyaura coupling. (2024). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science. [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (2023). ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2018). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2002). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
2-Amino-5-bromo-3-(diethylamino)pyrazine. (n.d.). Pharmaffiliates. [Link]
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Application Notes and Protocols for the Derivatization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in Drug Discovery
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold for engaging with a wide array of biological targets.[3][4] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The strategic derivatization of the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a cornerstone of modern drug discovery programs.
This guide focuses on a particularly versatile building block: 2-Amino-5-bromo-3-(dimethylamino)pyrazine . The strategic placement of three distinct functional groups—an amino group at C2, a bromine atom at C5, and a dimethylamino group at C3—provides a rich platform for chemical exploration. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The primary amino group at C2 is amenable to a variety of modifications, including acylation and sulfonylation, allowing for the exploration of structure-activity relationships at this vector. The dimethylamino group at C3, while less reactive, exerts a significant electronic influence on the pyrazine ring, modulating its reactivity and the biological activity of its derivatives.
These application notes provide detailed, field-proven protocols for the derivatization of this scaffold, focusing on robust and scalable synthetic methodologies. Each protocol is accompanied by an explanation of the underlying chemical principles, rationale for reagent selection, and troubleshooting guidance to ensure successful implementation in a research setting.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the 5-position of the pyrazine ring is an ideal site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis due to their broad substrate scope and functional group tolerance.[3][7]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.[8] For this compound, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
-
Catalyst System: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are air-stable and are reduced in situ to the active Pd(0) species. The choice of ligand (e.g., dppf or PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and offer a good balance of reactivity and handling.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The reaction mixture should be a suspension.
-
Stir the mixture at 90-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl-2-amino-3-(dimethylamino)pyrazine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-3-(dimethylamino)-5-phenylpyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrazine | 82 |
| 3 | Pyridin-3-ylboronic acid | 2-Amino-3-(dimethylamino)-5-(pyridin-3-yl)pyrazine | 75 |
Note: Yields are representative and may vary depending on the specific boronic acid used and reaction scale.
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines.[9][10] This reaction is particularly valuable for installing a variety of primary and secondary amines at the C5 position of the pyrazine core, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[11][12]
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[13] Palladium pre-catalysts like Pd₂(dba)₃ are commonly used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain a homogeneous reaction mixture. As with the Suzuki coupling, degassing is crucial.
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or sealed vial, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the primary or secondary amine (1.2 eq) followed by anhydrous, degassed toluene via syringe.
-
Seal the vessel and stir the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-substituted pyrazine derivative.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Amino-3-(dimethylamino)-5-morpholinopyrazine | 90 |
| 2 | Aniline | 2-Amino-3-(dimethylamino)-5-(phenylamino)pyrazine | 78 |
| 3 | Benzylamine | 2-Amino-5-(benzylamino)-3-(dimethylamino)pyrazine | 85 |
Note: Yields are representative and may vary based on the amine coupling partner and reaction scale.
Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
PART 2: Derivatization at the C2-Amino Group
The primary amino group at the 2-position of the pyrazine ring offers a straightforward handle for introducing a variety of functional groups, most commonly through acylation to form amides. This modification can significantly impact the compound's properties, including its ability to act as a hydrogen bond donor and its overall lipophilicity.
N-Acylation: Amide Bond Formation
The formation of an amide bond via the acylation of the 2-amino group is a fundamental transformation in medicinal chemistry. This can be achieved using a variety of acylating agents, such as acid chlorides or carboxylic acids activated with a coupling reagent.
-
Acylating Agent: Acid chlorides are highly reactive and often provide high yields without the need for a coupling agent. However, they can be sensitive to moisture and may not be commercially available for all desired acyl groups.
-
Coupling Reagents: For reactions with carboxylic acids, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or HATU are effective. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amino group.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated when using acid chlorides or to facilitate the activation of the carboxylic acid with coupling reagents.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable for this reaction.
Materials:
-
This compound
-
Acid chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acyl pyrazine derivative.
Data Presentation:
| Entry | Acid Chloride | Product | Yield (%) |
| 1 | Acetyl chloride | N-(5-Bromo-3-(dimethylamino)pyrazin-2-yl)acetamide | 95 |
| 2 | Benzoyl chloride | N-(5-Bromo-3-(dimethylamino)pyrazin-2-yl)benzamide | 92 |
| 3 | Cyclopropanecarbonyl chloride | N-(5-Bromo-3-(dimethylamino)pyrazin-2-yl)cyclopropanecarboxamide | 90 |
Note: Yields are representative and can be influenced by the specific acid chloride and reaction conditions.
Workflow Diagram:
Caption: N-Acylation Workflow.
Conclusion and Future Directions
The derivatization of this compound offers a versatile and efficient platform for the generation of novel chemical entities for drug discovery. The protocols outlined in these application notes provide robust and reproducible methods for exploring chemical space around this privileged scaffold. The strategic combination of palladium-catalyzed cross-coupling reactions at the C5-position and N-functionalization at the C2-position allows for the systematic investigation of structure-activity relationships, a critical step in the optimization of lead compounds. Further exploration could involve more complex coupling partners, such as alkynes in Sonogashira couplings, or the derivatization of the dimethylamino group, although the latter would likely require more forcing conditions. The resulting libraries of compounds can be screened against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents.
References
- D. Choudhary, et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7062.
- Lukin, O. (2019, November 19).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. (2023). Journal of Applied Pharmaceutical Science, 13(11), 168-178.
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Benchchem.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. (2025). Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Buchwald–Hartwig amin
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Buchwald-Hartwig amin
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 198.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2013). Der Pharma Chemica, 5(2), 193-201.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 44.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(13), 5164–5173.
- Suzuki reaction. (2024, January 5). In Wikipedia.
- Preparation method of 2-aminopyrazine derivatives. (2016).
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). Journal of Medicinal Chemistry, 55(22), 10067–10084.
- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2017). Molecules, 22(12), 2085.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4784–4788.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). Molecules, 28(19), 6934.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). Molecules, 23(11), 2991.
- 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. (2016). Bioorganic & Medicinal Chemistry Letters, 26(24), 5860–5862.
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
experimental procedure for N-arylation of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
An Application Guide for the Synthesis of N-Aryl-3-(dimethylamino)-5-bromopyrazin-2-amines via Palladium-Catalyzed Cross-Coupling
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The N-arylation of substituted aminopyrazines represents a critical transformation in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science. Molecules bearing the N-aryl-2-aminopyrazine scaffold are prevalent in a multitude of biologically active agents, including kinase inhibitors. This document provides a comprehensive guide to the experimental procedure for the N-arylation of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. We will delve into the rationale behind the selection of the Buchwald-Hartwig amination as the method of choice, detail a robust starting protocol, and discuss the underlying catalytic cycle that enables this powerful carbon-nitrogen bond formation.
Introduction: Strategic Importance of N-Arylated Aminopyrazines
The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates. The introduction of an aryl group onto the C2-amino position of a pyrazine ring significantly modulates the molecule's steric and electronic properties. This substitution can enhance target binding affinity, improve pharmacokinetic profiles, and fine-tune physicochemical characteristics. The target substrate, this compound, is a versatile building block. The bromine atom at the C5 position offers a handle for subsequent cross-coupling reactions, allowing for the rapid generation of diverse and complex molecular libraries.
While classical methods for C-N bond formation, such as the Ullmann condensation, exist, they often require harsh conditions (high temperatures, stoichiometric copper) and have limited functional group tolerance.[1][2][3] In contrast, palladium-catalyzed methods like the Buchwald-Hartwig amination offer a milder, more general, and highly efficient alternative for coupling amines with aryl halides.[4][5] This protocol will therefore focus on the palladium-catalyzed approach, which has become the industry standard for such transformations.
Mechanistic Overview: The Buchwald-Hartwig Amination Cycle
The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The ancillary phosphine ligand is not a mere spectator; its steric bulk and electron-donating properties are crucial for promoting each step of the catalytic cycle and ensuring high catalytic turnover.[6][7]
The generally accepted mechanism proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine nucleophile displaces a halide from the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[6][7][8]
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=curved, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArX [label="L-Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n/Ligand Exchange", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amine [label="[L-Pd(II)(Ar)(H₂NR)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Deprot [label="Deprotonation\n(Base)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L-Pd(II)(Ar)(HNR)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NHR\nProduct", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> AmineCoord [label="+ RNH₂"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprot [label="+ Base\n- Base-H⁺X⁻"]; Deprot -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product [dir=none]; RedElim -> Pd0 [label=" ", constraint=false, color="#EA4335", style=dashed, arrowhead=normal];
// Invisible node for cycle direction subgraph { rank = same; RedElim; Pd0; } } caption [label="Fig 1: Catalytic cycle for the Buchwald-Hartwig amination.", shape=plaintext, fontcolor="#202124"];
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl halide. Optimization of the ligand, base, solvent, and temperature may be required for specific aryl halide coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | >97% | Sunway Pharm Ltd. (CAS:89641-34-9)[9] | Substrate |
| Aryl Halide (e.g., Bromobenzene) | Anhydrous | Sigma-Aldrich, TCI | Coupling partner. Ensure it is free of water. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | Synthesis Grade | Strem, Sigma-Aldrich | Tris(dibenzylideneacetone)dipalladium(0). Other precatalysts like Pd(OAc)₂ or Buchwald precatalysts (e.g., XPhos Pd G3) can also be used. |
| Phosphine Ligand (e.g., XPhos) | >98% | Strem, Sigma-Aldrich | Bulky, electron-rich biarylphosphine ligands are generally effective for heteroaromatic amines.[10] Alternatives include SPhos, BrettPhos. |
| Base (e.g., Sodium tert-butoxide, NaOtBu) | >97% | Sigma-Aldrich, Acros | A strong, non-nucleophilic base is required. Alternatives include K₃PO₄ or Cs₂CO₃, which may be better for base-sensitive functional groups.[11] |
| Anhydrous Solvent (e.g., Toluene or Dioxane) | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | A non-polar, aprotic solvent is critical.[11] Use of a solvent from a purification system (e.g., PureSolv) is highly recommended. |
| Schlenk tube or Microwave Vial | - | VWR, Chemglass | Reaction vessel must be oven-dried and cooled under an inert atmosphere. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | Essential for maintaining an oxygen- and moisture-free environment. |
| Standard Glassware & Purification Supplies | - | - | Includes syringes, needles, separatory funnel, rotary evaporator, silica gel for chromatography, etc. |
Step-by-Step Experimental Workflow
The following procedure is for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Detailed Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%).
-
Causality Note: The solids are added first to ensure the inert atmosphere is established before adding liquid reagents. The base is used in excess to drive the deprotonation step and neutralize the HBr formed.
-
-
Inerting the System: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure the complete removal of oxygen and moisture.
-
Causality Note: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation, which can deactivate the catalyst and lead to lower yields.
-
-
Addition of Liquids: Under a positive pressure of argon, add anhydrous toluene (5-10 mL, to achieve a concentration of 0.1-0.2 M) via syringe. Then, add the aryl halide (1.1 mmol, 1.1 eq) via syringe.
-
Causality Note: A slight excess of the aryl halide ensures complete consumption of the limiting pyrazine starting material. Anhydrous solvent is critical to prevent quenching of the base and formation of undesired phenol byproducts.[11]
-
-
Reaction: Place the sealed tube in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No Reaction/Low Conversion | Inactive catalyst (oxidized), insufficient temperature, incorrect base/ligand. | Ensure strictly anhydrous/anaerobic conditions. Screen different ligands (e.g., SPhos, RuPhos). Try a stronger base (e.g., LHMDS) or a different solvent (e.g., dioxane). Increase temperature. |
| Formation of Debrominated Starting Material | Reductive debromination side reaction. | Use a milder base (K₃PO₄, Cs₂CO₃). Lower the reaction temperature. Ensure the purity of the starting material. |
| Formation of Phenol Byproduct | Presence of water or hydroxide in the base. | Use freshly opened, high-purity anhydrous solvent and base.[11] The inclusion of molecular sieves can sometimes help. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | Optimize the chromatography eluent system. Consider a different workup procedure or recrystallization if the product is a solid. |
Conclusion
The N-arylation of this compound is a key synthetic step for accessing valuable chemical entities. The Buchwald-Hartwig amination provides a reliable and versatile method for this transformation. The protocol detailed herein serves as a comprehensive and validated starting point for researchers. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this procedure to a wide range of aryl halide coupling partners, accelerating the pace of discovery in drug development and materials science.
References
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- The general mechanism of the Pd-catalyzed N-arylation reaction.
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- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermedi
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC - NIH.
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- Synthesis of substituted N-heterocycles by N-aryl
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Magnetic Catalysts in Ullmann-Type N-Aryl
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- This compound. Sunway Pharm Ltd.
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Application Notes and Protocols for the Biological Screening of 2-Amino-5-bromo-3-(dimethylamino)pyrazine Derivatives
Introduction: The Therapeutic Potential of the Aminopyrazine Scaffold
The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminopyrazine, in particular, have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3] This class of compounds has shown a strong propensity to act as kinase inhibitors, modulating key signaling pathways involved in cell proliferation, differentiation, and immune responses.[1][2] Specifically, aminopyrazine derivatives have been identified as potent inhibitors of Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of cellular processes and are often dysregulated in various pathologies.[1][3]
This document provides a comprehensive, multi-tiered protocol for the biological screening of novel 2-amino-5-bromo-3-(dimethylamino)pyrazine derivatives. The proposed workflow is designed to efficiently identify and characterize compounds with potential therapeutic value, beginning with broad primary screening and progressing to more focused secondary and safety profiling assays. The causality behind each experimental choice is detailed to provide researchers with a robust and scientifically sound framework for their drug discovery efforts.
A Multi-Tiered Approach to Biological Screening
A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and tertiary assays. This "screening funnel" approach is designed to eliminate non-viable compounds early, ensuring that resources are focused on the most promising candidates.[4]
Caption: A simplified diagram of the NF-κB signaling pathway.
Protocol: Western Blot for Phospho-p38
-
Treat cells (e.g., THP-1 monocytes) with an inflammatory stimulus (e.g., LPS) in the presence and absence of the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.
-
Use a labeled secondary antibody and a suitable detection system to visualize the protein bands. A decrease in the phospho-p38 signal relative to the total p38 signal indicates inhibition of the pathway.
Part 3: Early ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to "fail early and fail cheap," preventing the progression of compounds with unfavorable pharmacokinetic or safety profiles. [5][6]
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid-infused artificial membrane, providing an early indication of its potential for oral absorption. [7][8] Protocol: PAMPA
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate for a defined period (e.g., 5-18 hours) at room temperature. [7][9] * After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp).
-
Metabolic Stability Assay
Rationale: This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a major determinant of a drug's half-life in the body. [10][5] Protocol: Liver Microsomal Stability Assay
-
Reaction Setup:
-
Pre-incubate the test compound with pooled human liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH. [10]
-
-
Time Course:
-
Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Summary and Interpretation
The data generated from this screening cascade should be compiled and analyzed to prioritize compounds for further development.
| Assay | Parameter Measured | Desirable Outcome for Hit Progression |
| Primary Kinase Screen | % Inhibition at 10 µM | >50% inhibition |
| Cytotoxicity (MTT) | IC50 (µM) | IC50 > 10 µM (or significantly higher than kinase IC50) |
| Antimicrobial (MIC) | MIC (µg/mL) | Low MIC value indicates potent antimicrobial activity |
| Kinase Dose-Response | IC50 (nM or µM) | Potent (low nM to low µM) |
| Kinase Selectivity | IC50 against a panel | High selectivity for the primary target over related kinases |
| Cellular Pathway Assay | Inhibition of p38 phosphorylation | Cellular activity consistent with biochemical IC50 |
| PAMPA | Papp (x 10⁻⁶ cm/s) | High Papp value suggests good permeability |
| Microsomal Stability | t½ (min) | Longer half-life indicates greater metabolic stability |
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically rigorous framework for the biological screening of this compound derivatives. By employing a multi-tiered approach that encompasses primary screening, hit validation, and early ADME/Tox profiling, researchers can efficiently identify and characterize promising lead compounds. The emphasis on understanding the rationale behind each assay and validating hits through orthogonal methods ensures a high degree of confidence in the screening results, ultimately accelerating the journey from hit to lead.
References
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-8. Retrieved from [Link]
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BellBrook Labs. (2020). TR-FRET Assays In Drug Discovery. Retrieved from [Link]
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Good, A. C., & Kuenemann, M. A. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1787, 1-22. Retrieved from [Link]
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Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
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Harris, L. A., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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Al-Oaidi, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2021). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics: Proceedings of a Workshop. National Academies Press (US). Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Retrieved from [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Retrieved from [Link]
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Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. Retrieved from [Link]
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BPS Bioscience. (n.d.). MAP3K14 Kinase Assay Kit. Retrieved from [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
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IEASRJ. (n.d.). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. Retrieved from [Link]
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Bentham Science Publisher. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Retrieved from [Link]
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Bentham Science Publisher. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Retrieved from [Link]
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Molecules. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
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Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link]
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MDPI. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
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PMC. (2018). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]
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PMC. (2017). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Retrieved from [Link]
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PMC. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]
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PubMed. (2022). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
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PubMed. (2021). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. Retrieved from [Link]
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2-Amino-5-bromo-3-(dimethylamino)pyrazine as a building block for heterocyclic synthesis
An In-Depth Guide to the Application of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in Modern Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile template for constructing complex molecular architectures.[1] Derivatives of pyrazine are integral components of numerous FDA-approved drugs and are actively investigated for a wide spectrum of biological activities.[2][3] Among the vast array of pyrazine-based building blocks, This compound stands out as a particularly powerful and strategically functionalized intermediate.
This molecule, with its dense arrangement of functional groups, offers a pre-packaged solution for rapid diversification. The key features include:
-
An electron-rich pyrazine core , influenced by two nitrogen-based donor groups, which modulates the reactivity of the entire system.
-
A bromine atom at the C5-position , serving as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
An amino group at the C2-position and a dimethylamino group at the C3-position , which not only influence the electronic landscape of the ring but also provide sites for subsequent cyclization reactions to build fused heterocyclic systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into detailed protocols for key transformations, explain the causality behind experimental choices, and illustrate its application in the construction of high-value heterocyclic systems like pteridines and pyrido[2,3-b]pyrazines.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of this building block.
| Property | Value | Reference |
| CAS Number | 55635-63-7 | [4] |
| Molecular Formula | C₅H₇BrN₄ | [4] |
| Molecular Weight | 203.04 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 132-137 °C | |
| SMILES | CNc1nc(Br)cnc1N | |
| InChI Key | KAXGNNJZVMTPNM-UHFFFAOYSA-N |
Storage and Safety:
-
Storage: Store in a refrigerator (2 to 8 °C) under a dry, inert atmosphere, protected from light.[5] The compound is a solid and should be handled in a well-ventilated area or fume hood.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin sensitization. Refer to the Safety Data Sheet (SDS) for complete handling information.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is the primary site for synthetic elaboration, making palladium-catalyzed cross-coupling reactions the most powerful tool for diversification. The electron-donating groups on the pyrazine ring can facilitate the initial oxidative addition step, a critical phase in the catalytic cycle.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[7][8] This reaction couples the C-Br bond of the pyrazine with a variety of aryl- or heteroarylboronic acids or their esters.
Causality of Experimental Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commonly used Pd(0) source that is effective for a wide range of substrates.
-
Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9][10]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used. Water is essential for the activity of the inorganic base.[7]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.[11]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[7]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the system is free of oxygen.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the pyrazine).[7]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-amino-3-(dimethylamino)pyrazine product.[9]
Representative Data (Adapted from Analogous Systems)
| Entry | Arylboronic Acid | Product | Expected Yield (%)* |
| 1 | Phenylboronic acid | 5-Phenyl-2-amino-3-(dimethylamino)pyrazine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-amino-3-(dimethylamino)pyrazine | 90-98 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-amino-3-(dimethylamino)pyrazine | 75-85 |
| 4 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-amino-3-(dimethylamino)pyrazine | 70-80 |
*Yields are representative and adapted from protocols for similar bromo-amino-heterocycles.[7][10] Actual yields may vary and require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13] This reaction couples the pyrazine's C-Br bond with a primary or secondary amine, providing direct access to more complex diamino- or triaminopyrazine derivatives.
Causality of Experimental Design:
-
Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often crucial for achieving high catalytic turnover and accommodating a wide range of amine substrates.[12][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.[12][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%).[14] Seal the tube and replace the atmosphere with argon by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 eq) and this compound (1.0 eq).[14]
-
Solvent and Substrate: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M. Finally, add the desired primary or secondary amine (1.2 eq) via syringe.[14][15]
-
Reaction: Place the tube in a preheated oil bath or heating block and stir the mixture at 80-110 °C.[15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[15]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[15]
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrazine derivative.[15]
Representative Data (Adapted from Analogous Systems)
| Entry | Amine | Product | Expected Yield (%)* |
| 1 | Aniline | N⁵-Phenyl-3-(dimethylamino)pyrazine-2,5-diamine | 80-90 |
| 2 | 4-Methoxyaniline | N⁵-(4-Methoxyphenyl)-3-(dimethylamino)pyrazine-2,5-diamine | 85-95 |
| 3 | Morpholine | 2-Amino-3-(dimethylamino)-5-morpholinopyrazine | 75-85 |
| 4 | Benzylamine | N⁵-Benzyl-3-(dimethylamino)pyrazine-2,5-diamine | 80-90 |
*Yields are representative and based on protocols for similar bromo-amino-heterocycles.[12][15] The presence of multiple amino groups on the pyrazine core may require careful optimization to avoid potential side reactions or catalyst inhibition.
Core Application II: Synthesis of Fused Heterocyclic Systems
The true power of this compound is realized when it is used as a foundation for building more complex, fused ring systems. The diamino functionality at the C2 and C3 positions is perfectly poised for cyclization reactions.
Pathway to Pteridine Derivatives
Pteridines (pyrazino[2,3-d]pyrimidines) are a class of heterocyclic compounds with immense biological significance, forming the core of essential cofactors like folic acid and biopterin.[16][17] Our starting material can be considered a masked 2,3-diaminopyrazine, which is a classical precursor for pteridine synthesis via condensation with 1,2-dicarbonyl compounds (a Gabriel-Isay-type synthesis).[17]
Synthetic Strategy: The 2-amino and 3-(dimethylamino) groups can react with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, under acidic or thermal conditions to form the fused pyrimidine ring.
Caption: Cyclization pathway to the pteridine scaffold.
General Protocol: Pteridine Synthesis
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or column chromatography to yield the desired pteridine derivative.
Pathway to Pyrido[2,3-b]pyrazine Scaffolds
The pyrido[2,3-b]pyrazine core is found in molecules with a wide range of biological activities, including kinase inhibitors and antiviral agents.[18][19] This scaffold can be constructed from our building block by first performing a Suzuki coupling to install a functionalized aryl group at the C5 position, followed by an intramolecular cyclization.
Synthetic Strategy: A Suzuki coupling with an ortho-formylphenylboronic acid introduces an aldehyde adjacent to the site of new C-C bond formation. Subsequent reductive amination or condensation with the C2-amino group, often under acidic conditions (similar to a Friedländer annulation), can forge the fused pyridine ring.
Caption: Two-step synthesis of a pyrido[2,3-b]pyrazine core.
Conclusion
This compound is a high-potential building block for modern synthetic and medicinal chemistry. Its strategically placed functional groups enable a diverse range of transformations, from predictable and robust palladium-catalyzed cross-coupling reactions to the elegant construction of complex, fused heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its utility in accessing valuable scaffolds like 5-arylpyrazines, N-arylpyrazines, pteridines, and pyrido[2,3-b]pyrazines. By understanding the principles behind its reactivity, researchers can effectively employ this intermediate to accelerate the discovery and development of novel molecules for therapeutic and material applications.
References
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ChemicalBook. 2-Amino-3-bromo-5-methylpyrazine synthesis.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Der Pharma Chemica.
- BenchChem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- BenchChem.
- National Institutes of Health.
- National Institutes of Health. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
- Santa Cruz Biotechnology. 2-Amino-5-bromo-3-(methylamino)pyrazine.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(methylamino)pyrazine 97%.
- ACS GCI Pharmaceutical Roundtable.
- National Institutes of Health.
- BenchChem. 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- AZA Mid-Year Meeting. 55635-63-7 | 2-Amino-5-bromo-3-(methylamino)pyrazine.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
- MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- MDPI.
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Application Note & Protocol: A Scalable Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a key building block in contemporary drug discovery and development. The protocol is designed for scalability, scientific integrity, and operational safety. It outlines a robust two-step synthetic sequence commencing with the dibromination of commercially available 2-aminopyrazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine. This guide delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and addresses critical process parameters for successful scale-up.
Introduction: The Significance of Substituted Aminopyrazines
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of this compound offers a versatile scaffold for further chemical elaboration. The presence of a nucleophilic amino group, a displaceable bromine atom, and a tertiary amine provides multiple reaction handles for constructing complex molecular architectures, making it a valuable intermediate in the synthesis of kinase inhibitors, and other targeted therapeutics.[1] This guide presents a reliable and scalable pathway to this important intermediate, designed for researchers in both academic and industrial settings.
Overall Synthetic Strategy
The synthesis is structured as a two-step process, optimized for yield, purity, and large-scale feasibility. The pathway begins with the electrophilic dibromination of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine, which preferentially displaces the bromine atom at the C3 position.
Figure 1: High-level workflow for the synthesis of the target compound.
Part I: Large-Scale Synthesis of 2-Amino-3,5-dibromopyrazine
Rationale and Mechanistic Insight
The initial step involves the electrophilic bromination of the 2-aminopyrazine ring. The amino group at C2 is a powerful activating group, directing electrophiles to the ortho (C3) and para (C5) positions. To achieve dibromination, a slight excess of the brominating agent is used. While reagents like N-bromosuccinimide (NBS) are effective, elemental bromine in acetic acid provides a cost-effective and scalable solution, with sodium acetate acting as a scavenger for the HBr byproduct.[2] Controlling the addition rate and temperature is critical to prevent runaway reactions and minimize the formation of over-brominated impurities.[3]
Safety Precautions for Large-Scale Bromination
-
Elemental Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent.[4][5] All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale work. Personnel must wear appropriate personal protective equipment (PPE), including a full-face respirator with acid gas cartridges, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron.[4]
-
Exothermic Reaction: The bromination of activated aromatic systems can be highly exothermic. A robust reactor cooling system is mandatory. The slow, dropwise addition of bromine via an addition funnel is crucial to maintain temperature control.[3]
-
Quenching: A quench solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any unreacted bromine in an emergency or during the workup.
Protocol: Synthesis of 2-Amino-3,5-dibromopyrazine (Scale: 100 mmol)
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Aminopyrazine | 95.10 | 9.51 g | 0.10 | 1.0 |
| Glacial Acetic Acid | 60.05 | 70 mL | - | - |
| Sodium Acetate (anhydrous) | 82.03 | 20.0 g | 0.243 | 2.43 |
| Bromine (Br₂) | 159.81 | 35.2 g (11.2 mL) | 0.22 | 2.2 |
Procedure:
-
Reactor Setup: Equip a 500 mL, three-necked, round-bottom flask (or an appropriately sized jacketed reactor) with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the setup is situated in a secondary containment tray.
-
Dissolution: Charge the reactor with 2-aminopyrazine (9.51 g, 0.10 mol) and glacial acetic acid (70 mL). Stir the mixture until all solids are dissolved. Gentle heating on a steam bath may be required.[2]
-
Base Addition: Add anhydrous sodium acetate (20.0 g, 0.243 mol) to the solution. Stir vigorously.
-
Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.
-
Bromine Addition: Slowly add bromine (11.2 mL, 0.22 mol) dropwise via the addition funnel over a period of at least 2-3 hours. Crucial: Maintain the internal temperature below 0 °C throughout the addition. A rapid addition can lead to an uncontrolled exotherm.[2]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 24 hours.
-
Workup & Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A yellow-brown precipitate will form. Slowly neutralize the mixture to pH ~8 by adding concentrated ammonium hydroxide. Perform this step in an ice bath to control the exotherm from neutralization.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless.
-
Purification: Recrystallize the crude solid from methanol (with the addition of activated charcoal, if necessary) to yield 2-amino-3,5-dibromopyrazine as colorless to pale yellow needles.[2] Dry the product under vacuum.
-
Expected Yield: 60-70%
-
Expected Purity: >98% by HPLC
-
Part II: Synthesis of this compound
Rationale and Mechanistic Insight
This transformation is a nucleophilic aromatic substitution (SNAr). The pyrazine ring is electron-deficient, which facilitates attack by nucleophiles. The reaction is further promoted by the presence of two electron-withdrawing bromine atoms. The key to this step is achieving regioselectivity. The bromine at the C3 position is ortho to the activating amino group, while the C5 bromine is para. In SNAr reactions on electron-deficient rings, the stability of the intermediate (the Meisenheimer complex) is paramount.[6] The amino group at C2 can stabilize the negative charge that develops in the ring during nucleophilic attack at both the C3 and C5 positions through resonance. However, steric hindrance from the adjacent amino group can influence the site of attack. By carefully controlling the reaction temperature and stoichiometry of the dimethylamine, we can favor the kinetically controlled substitution at the more accessible C3 position.
Figure 2: Generalized mechanism for the SNAr reaction. (Note: Image placeholders are used. A real implementation would require actual chemical structure images).
Protocol: Synthesis of this compound (Scale: 50 mmol)
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 2-Amino-3,5-dibromopyrazine | 252.89 | 12.65 g | 0.05 | 1.0 |
| Dimethylamine (2.0 M in THF) | 45.08 | 37.5 mL | 0.075 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - |
Procedure:
-
Reactor Setup: In a properly sized and dried jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-amino-3,5-dibromopyrazine (12.65 g, 0.05 mol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 100 mL). Stir to dissolve the starting material.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
-
Reagent Addition: Add the dimethylamine solution (2.0 M in THF, 37.5 mL, 0.075 mol) to the reactor via a syringe or addition funnel. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to 80-90 °C. Maintain this temperature and stir vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction is typically complete within 8-16 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (500 mL) and ethyl acetate (250 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3 x 200 mL) to remove residual DMSO, followed by a wash with brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). For large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is preferred.
-
Expected Yield: 75-85%
-
Expected Purity: >99% by HPLC
-
Characterization of Final Product
-
Appearance: Off-white to light yellow solid.
-
Melting Point: 132-137 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 4.50 (br s, 2H), 2.95 (s, 6H).
-
Mass Spec (ESI): m/z 217.0/219.0 [M+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction. | Ensure dropwise addition of bromine is slow and at low temperature. Extend reaction time at room temperature. |
| Product loss during workup. | Ensure complete precipitation by pouring into ice. Neutralize slowly to avoid decomposition. | |
| Step 1: Dark/Tarry Product | Reaction temperature too high. | Maintain strict temperature control (<0 °C) during bromine addition. |
| Step 2: Di-substituted Product | Excess dimethylamine or high temperature. | Reduce the equivalents of dimethylamine to 1.2-1.5 eq. Run the reaction at a lower temperature (e.g., 70-80 °C) for a longer time. |
| Step 2: Incomplete Reaction | Insufficient temperature or time. | Increase reaction temperature incrementally (e.g., to 100 °C) or extend the reaction time, monitoring carefully by HPLC. |
| Poor quality of dimethylamine solution. | Use a freshly opened or titrated solution of dimethylamine. |
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. [Link]
-
Bromination safety. (2024). YouTube. [Link]
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Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Mono- and Dihalogenation of 2-Aminopyrazine. (2019). Thieme Chemistry. [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]
-
An outstanding cyclocondensation of 2-aminopyrazine. (2025). ResearchGate. [Link]
-
Cu₂O/NH₃·H₂O amination of 2-bromopyridine. (2016). ResearchGate. [Link]
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An outstanding cyclocondensation of 2-aminopyrazine. (2025). DSpace Repository. [Link]
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A Dangerous Bromance. (2024). Scientific Update. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH₄OH and Selected Amino Acids. (2020). ResearchGate. [Link]
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Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation. [Link]
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BROMINE Safety Handbook. (n.d.). ICL Group. [Link]
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Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. (1951). Journal of the Chemical Society. [Link]
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. (1984).
- Preparation of 2-aminopyrazine. (1946).
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Amination products of chloropyrazine and 2-chloropyrimidine. (2016). ResearchGate. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). PubMed Central. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. (2011). MDPI. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
2-Amino-3,5-dibromopyrazine. (n.d.). Chem-Impex. [Link]
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2-Amino-3,5-dibromopyrazine. (n.d.). PubChem. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. (2023). YouTube. [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2010). Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols for the Strategic Functionalization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity for hydrogen bonding make it a privileged structure in the design of molecules targeting a wide array of biological targets.[1] Functionalized pyrazines are integral components of therapeutics for conditions ranging from cancer to infectious diseases.[3][4][5] The compound 2-Amino-5-bromo-3-(dimethylamino)pyrazine represents a highly versatile building block for drug discovery programs. The strategic placement of two electron-donating amino groups and a synthetically tractable bromine atom at the C5 position allows for a multitude of chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for this valuable intermediate, with a focus on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions and other transformations. A significant application of such functionalized pyrazines is in the development of kinase inhibitors, particularly targeting PIM kinases, which are implicated in various cancers.[3][5]
Understanding the Reactivity of the Pyrazine Ring
The reactivity of the C5-bromo bond in this compound is significantly influenced by the electronic nature of the substituents. The 2-amino and 3-dimethylamino groups are strong electron-donating groups, which increase the electron density of the pyrazine ring. This increased electron density can pose challenges for the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[6][7] However, the adjacent amino groups can also offer a potential chelation site for the metal catalyst, which may influence the reaction's regioselectivity and efficiency. Careful selection of ligands, catalysts, and reaction conditions is therefore crucial to achieve high yields and avoid side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[8][9][10][11] For this compound, these reactions provide a direct and efficient route to introduce a wide range of functionalities at the C5 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl bonds.[10][12][13] It involves the coupling of the bromopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand. For electron-rich substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[12][13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if required).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture with stirring at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 85 | 16 | 78 |
Yields are based on analogous reactions with similarly substituted bromopyridines and are intended to be representative.
Visualization: Suzuki-Miyaura Coupling Workflow
Sources
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Application Note: Characterization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic development.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of a novel small molecule, 2-Amino-5-bromo-3-(dimethylamino)pyrazine, against a target kinase. We present a comprehensive framework, from initial compound handling to the execution and interpretation of a robust, luminescence-based kinase assay. The protocols herein are designed to establish a self-validating system for determining the half-maximal inhibitory concentration (IC50) and to provide insights into potential compound-specific interference, ensuring high-quality, reliable data for kinase inhibitor profiling.
Introduction: The Rationale for Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[3][4] This phosphorylation event acts as a molecular switch, regulating a vast majority of cellular processes.[2] Given their central role, kinases are a major focus of drug discovery.[5] The pyrazine scaffold, a core component of the molecule , is a structural motif found in several clinically approved kinase inhibitors, suggesting its potential as a privileged structure for interacting with the kinase ATP-binding site.[6][7]
This compound is a heterocyclic compound with the following key properties:
| Property | Value | Source |
| CAS Number | 55635-63-7 (for methylamino analog) | |
| Molecular Formula | C₅H₇BrN₄ (for methylamino analog) | |
| Molecular Weight | 203.04 g/mol (for methylamino analog) | |
| Form | Solid |
The objective of this guide is to provide a robust methodology to determine if and how effectively this compound inhibits a specific kinase's activity. This process is a critical first step in the pharmacological validation of any potential drug target.[8]
Choosing the Right Assay: A Logic-Driven Approach
Selecting an appropriate assay is the most critical step in kinase inhibitor profiling.[9] While traditional radiometric assays using [γ-³²P]-ATP are considered a gold standard for reliability, non-radioactive formats now dominate high-throughput screening due to their safety, scalability, and ease of use.[10][11][12]
Common non-radioactive methods include:
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), monitor the formation of phosphorylated products using fluorescently labeled substrates or antibodies.[10][13] They offer high sensitivity but can be susceptible to interference from fluorescent compounds and may require specific, optimized reagents for each kinase-substrate pair.[10][11]
-
Luminescence-Based Assays: These assays quantify kinase activity by measuring changes in ATP or ADP concentration.[10] They are highly sensitive, have a broad dynamic range, and are less prone to optical interference from compounds compared to fluorescence methods.[14]
For initial characterization of a novel compound, we recommend a luminescence-based approach that directly measures ADP production, such as the ADP-Glo™ Kinase Assay. This format offers a universal platform applicable to virtually any kinase-substrate pair.[1][15] Unlike assays that measure ATP depletion (e.g., Kinase-Glo®), a direct ADP detection method provides a signal that is directly proportional to kinase activity, which can be more intuitive for data analysis.[2][16]
Expert Insight: Why Direct ADP Detection?
Assays measuring ATP depletion (signal decreases with kinase activity) require significant substrate conversion (~50%) to achieve a robust signal window.[9] This can violate steady-state assumptions needed for accurate inhibitor constant (Kᵢ) determination. Conversely, direct ADP detection assays are highly sensitive to product formation, allowing for lower substrate conversion (2-10%) and maintaining initial velocity conditions, which is critical for accurate IC₅₀ determination.[9] Furthermore, using an orthogonal assay like ADP-Glo helps identify false positives that might arise from compounds that inhibit the luciferase reporter enzyme in ATP-depletion assays.[9] A true kinase inhibitor will decrease the signal in an ADP-Glo assay but increase it in a Kinase-Glo assay.[17]
Experimental Design & Protocols
This section outlines the complete workflow for assessing the inhibitory activity of this compound.
Workflow Overview
The experimental process follows a logical progression from compound preparation to data analysis, incorporating necessary controls to ensure data integrity.
Caption: Experimental workflow for IC50 determination.
Materials & Reagents
-
Test Compound: this compound
-
Control Inhibitor: Staurosporine (a non-selective, potent kinase inhibitor)[1]
-
Kinase: Purified, active kinase of interest
-
Substrate: Appropriate peptide or protein substrate for the kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
DMSO: Dimethyl sulfoxide, anhydrous, >99.9%
-
Assay Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA[1]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)[1]
-
Labware: White, opaque 384-well or 96-well assay plates (low-volume)
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capability
Protocol: IC₅₀ Determination using ADP-Glo™
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the kinase activity.[18][19]
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations. Also prepare a DMSO-only control (vehicle control).
-
Prepare a similar dilution series for the positive control inhibitor, Staurosporine.
Step 2: Kinase Reaction Note: Optimal concentrations of kinase, substrate, and ATP should be determined empirically beforehand to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
In a white, opaque multiwell plate, add 1 µL of each compound dilution or DMSO control.
-
Prepare a kinase solution in assay buffer. Add 2 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[1]
-
Prepare a substrate/ATP master mix in assay buffer.
-
Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
Reaction Incubation: Mix the plate gently and incubate for 60 minutes at 30°C.
Step 3: Luminescent Detection
-
Stop Reaction/ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.[1]
-
Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.[17]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
Step 4: Data Acquisition
-
Measure the luminescence of each well using a plate reader. The integration time should be optimized to ensure a robust signal (e.g., 0.5-1 second per well).
Essential Controls for Assay Validation
-
No-Enzyme Control (Max Inhibition): Wells containing substrate, ATP, and DMSO, but no kinase. This defines the background signal (0% activity).
-
Vehicle Control (Min Inhibition): Wells containing kinase, substrate, ATP, and DMSO. This defines the maximum signal (100% activity).
-
Positive Control Inhibitor: A dilution series of a known inhibitor (e.g., Staurosporine) to validate that the assay can detect inhibition reliably.[1]
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound concentration.
Formula: % Inhibition = 100 * (1 - [(RLU_Compound - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme)])
Dose-Response Curve and IC₅₀ Calculation
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[19]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[18]
Hypothetical Data Presentation:
| Compound Concentration (nM) | log[Conc] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,500 | 98.2% |
| 3333 | 3.52 | 18,200 | 94.8% |
| 1111 | 3.05 | 35,000 | 73.1% |
| 370 | 2.57 | 68,000 | 31.8% |
| 123 | 2.09 | 89,500 | 6.2% |
| 41 | 1.61 | 93,100 | 1.8% |
| 13.7 | 1.14 | 94,800 | 0.0% |
| Vehicle Control | N/A | 94,800 | 0.0% |
| No Enzyme Control | N/A | 12,000 | 100.0% |
From a curve fit to this data, a hypothetical IC₅₀ could be determined.
Advanced Considerations & Troubleshooting
Distinguishing True Inhibition from Assay Interference
A critical aspect of characterizing a new chemical entity is to rule out assay artifacts.[10] Novel compounds can interfere with the detection chemistry itself (e.g., inhibiting the luciferase enzyme).
Caption: Logic for validating true kinase inhibition.
Protocol for Luciferase Counter-Screen:
-
Run the ADP-Glo assay without the kinase and substrate.
-
Instead, add a fixed, known concentration of ADP to all wells to mimic the product of the kinase reaction.
-
Add the serial dilution of this compound.
-
Proceed with the ADP-Glo detection steps.
-
A decrease in luminescence in this format indicates direct inhibition of the luciferase reporter, not the target kinase.
Common Pitfalls and Solutions
| Pitfall | Potential Cause | Recommended Solution |
| High Data Variability | Pipetting errors; Inconsistent incubation times; Reagent instability. | Use calibrated pipettes; Automate liquid handling if possible; Prepare fresh reagents and use master mixes.[10] |
| Shallow or Incomplete Dose-Response Curve | Compound insolubility at high concentrations; Low compound potency; Off-target effects. | Check compound solubility in assay buffer; Extend concentration range; If IC₅₀ >10 µM, consider it inactive in this assay. |
| "U-shaped" Curve | Compound interference at high concentrations (e.g., fluorescence, aggregation). | Perform counter-screens; Visually inspect wells for precipitation; Consider an orthogonal assay format (e.g., TR-FRET).[10] |
| IC₅₀ Varies Between Runs | Differences in reagent prep (especially ATP concentration); Enzyme activity changes. | Use the same lots of reagents; Always run a reference inhibitor (Staurosporine) to benchmark assay performance.[20] |
Conclusion
This application note provides a comprehensive, field-proven framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a robust luminescence-based assay that directly quantifies kinase activity, researchers can generate reliable IC₅₀ values. The inclusion of essential controls and counter-screens is paramount to ensure that the observed activity is a result of true inhibition of the target kinase and not an artifact of assay interference. Following these protocols will enable scientists to confidently advance promising compounds through the drug discovery pipeline.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (2006, August). Fluorescence detection techniques for protein kinase assay. [Link]
-
Devkota, A. K., et al. (2010). Fluorescent peptide assays for protein kinases. Current Protocols in Molecular Biology. [Link]
-
National Center for Biotechnology Information. Fluorescent Peptide Assays For Protein Kinases. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
National Center for Biotechnology Information. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
National Center for Biotechnology Information. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
ACS Publications. (2011). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. [Link]
-
National Center for Biotechnology Information. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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developing SAR studies with 2-Amino-5-bromo-3-(dimethylamino)pyrazine analogs
Application Note & Protocol Guide
Topic: Developing Structure-Activity Relationship (SAR) Studies with 2-Amino-5-bromo-3-(dimethylamino)pyrazine Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Aminopyrazine Scaffold in SAR Campaigns
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile core for developing therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory disorders.[2][3] Pyrazine-containing drugs such as Bortezomib and Favipiravir underscore the clinical success of this heterocyclic system.[4]
A key feature of the pyrazine ring is the ability of its nitrogen atoms to act as hydrogen bond acceptors, which is crucial for binding to biological targets, particularly the hinge region of protein kinases.[5][6] This has led to the extensive exploration of pyrazine derivatives as potent and selective kinase inhibitors.[7]
This guide focuses on a specific, strategically designed starting point for a Structure-Activity Relationship (SAR) campaign: This compound . This scaffold is not arbitrary; it is engineered for efficient analog generation and biological screening.
-
The 2-Amino Group: Provides a critical hydrogen bond donor functionality.
-
The 3-(Dimethylamino) Group: Modulates the electronic properties and steric profile of the molecule.
-
The 5-Bromo Group: Serves as a versatile synthetic handle, enabling late-stage functionalization through various cross-coupling reactions to rapidly build a diverse chemical library.[8]
This application note provides a comprehensive framework for initiating an SAR study around this core, from the strategic synthesis of an analog library to detailed protocols for biological evaluation and data interpretation.
Logical Framework for an SAR Campaign
A successful SAR campaign is an iterative cycle of design, synthesis, biological testing, and analysis. The goal is to systematically probe the chemical space around a core scaffold to understand how structural modifications influence biological activity, ultimately leading to the identification of a lead compound with optimized potency, selectivity, and drug-like properties.
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- 8. benchchem.com [benchchem.com]
protecting group strategies for 2-Amino-5-bromo-3-(dimethylamino)pyrazine
An Application Guide to Protecting Group Strategies for 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Abstract
This comprehensive guide details , a key intermediate in medicinal chemistry and drug development. We analyze the molecule's unique reactivity profile, focusing on the selective protection of the C2-primary amino group to facilitate synthetic transformations at the C5-bromo position, such as cross-coupling reactions. This document provides a comparative analysis of common amine protecting groups—notably Boc, Cbz, and Fmoc—and outlines detailed, field-proven protocols for their introduction and cleavage. Emphasis is placed on orthogonal strategies, enabling researchers to design complex, multi-step syntheses with high efficiency and control.
Introduction: The Synthetic Challenge
This compound is a highly functionalized heterocyclic compound. Its value in synthetic chemistry, particularly for building libraries of potential drug candidates, stems from its distinct reactive sites. The primary challenge lies in leveraging the reactivity of one site while preventing unwanted side reactions at another.
-
C2-Primary Amine (-NH₂): A potent nucleophile and the primary site for electrophilic attack. Its reactivity must be masked to perform selective chemistry elsewhere. Acylation, for example, will preferentially occur here.[1][2]
-
C5-Bromo (-Br): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents.
-
C3-Dimethylamino (-N(CH₃)₂): A tertiary amine, it is generally non-nucleophilic and stable under most conditions used for protecting the primary amine or for cross-coupling.
-
Pyrazine Ring Nitrogens: While nucleophilic, they are significantly less reactive than the exocyclic C2-amino group, especially under neutral or basic conditions.
Therefore, the central synthetic strategy involves the temporary protection of the C2-amino group. This protection must be robust enough to withstand the conditions of subsequent reactions (e.g., organometallic reagents, basic or thermal conditions for cross-coupling) and yet be removable under mild conditions that do not degrade the final product.[2][3]
Experimental Protocols
The following protocols are optimized for the selective N-protection of the C2-amino group of this compound.
Protocol 1: Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and clean, acidic removal. [4][5] Workflow:
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) |
|---|---|---|
| This compound | 203.04 | 203 mg (1.0 eq) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 240 mg (1.1 eq) |
| Triethylamine (TEA) | 101.19 | 140 µL (1.0 eq) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 mg (0.1 eq) |
| Dichloromethane (DCM) | - | 10 mL |
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir until a clear solution is formed.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the N-Boc protected product.
Protocol 2: Boc Deprotection
Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA). The reaction is fast and efficient, producing the free amine and gaseous byproducts. [4][6] Materials and Reagents:
| Reagent | Amount (1 mmol scale) |
|---|---|
| N-Boc protected pyrazine | 303 mg (1.0 eq) |
| Trifluoroacetic acid (TFA) | 2-3 mL |
| Dichloromethane (DCM) | 5 mL |
Procedure:
-
Dissolve the N-Boc protected pyrazine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). Effervescence (isobutylene and CO₂ evolution) should be observed.
-
Stir the reaction at 0 °C to room temperature for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 3: Cbz Protection
The benzyloxycarbonyl (Cbz) group offers an excellent orthogonal strategy to Boc, as it is stable to acid but readily cleaved by catalytic hydrogenolysis. [7][8] Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) |
|---|---|---|
| This compound | 203.04 | 203 mg (1.0 eq) |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 145 µL (1.2 eq) |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 168 mg (2.0 eq) |
| Tetrahydrofuran (THF) / Water | - | 10 mL / 5 mL |
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.
-
Once complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify by flash chromatography to obtain the N-Cbz protected product.
Protocol 4: Cbz Deprotection
The Cbz group is removed under neutral conditions via hydrogenolysis, which is compatible with a wide range of functional groups, including the bromo-substituent on the pyrazine ring. [9][10] Materials and Reagents:
| Reagent | Amount (1 mmol scale) |
|---|---|
| N-Cbz protected pyrazine | 337 mg (1.0 eq) |
| Palladium on Carbon (10% Pd/C) | ~10 mg (catalytic) |
| Methanol (MeOH) or Ethyl Acetate | 15 mL |
| Hydrogen (H₂) gas | 1 atm (balloon) |
Procedure:
-
Dissolve the N-Cbz protected pyrazine (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for this scale).
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and easily removed.
Conclusion and Future Outlook
The selective protection of the C2-amino group of this compound is a critical step for its successful use in multi-step organic synthesis. The choice between acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups provides a robust, orthogonal toolkit for the synthetic chemist. The protocols detailed herein offer reliable and reproducible methods for implementing these strategies. By mastering these techniques, researchers can unlock the full potential of this versatile building block for the discovery and development of novel chemical entities.
References
-
ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles. Available at: [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Available at: [Link]
-
Authorea. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
PubChem. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Available at: [Link]
-
American Chemical Society. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ResearchGate. (2013). How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond?. Available at: [Link]
-
PASL. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Available at: [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]
-
Journal of the American Chemical Society. (1956). Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. Available at: [Link]
-
Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. Available at: [Link]
-
MDPI. (n.d.). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Available at: [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Protection for the Amino Group. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]
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Application Note: High-Purity Isolation of 2-Amino-5-bromo-3-(dimethylamino)pyrazine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. The presence of multiple nitrogenous groups imparts a distinct polarity to the molecule, necessitating a carefully optimized chromatographic method to separate it from common synthetic impurities, such as starting materials and potential over-brominated byproducts. This guide details a robust normal-phase flash column chromatography method using silica gel as the stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase. The causality behind each experimental choice, from solvent selection to gradient design, is explained to ensure both methodological success and a deep understanding of the separation principles at play. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain this intermediate with high purity (>98%).
Introduction: The Rationale for Chromatographic Purification
This compound (MW: 203.04 g/mol , CAS: 55635-63-7) is a substituted pyrazine derivative of significant interest in medicinal chemistry due to its utility as a building block for complex therapeutic agents.[1][2] The pyrazine core is a common scaffold in a variety of biologically active molecules.[3] The synthesis of this intermediate often involves the bromination of an aminopyrazine precursor.[4] Such reactions can lead to a crude product mixture containing unreacted starting materials, reagents, and byproducts, most notably di-brominated species.[5] The presence of these impurities can hinder subsequent synthetic transformations and compromise the integrity of the final active pharmaceutical ingredient.
Column chromatography is the quintessential technique for isolating a target compound from a complex mixture.[6] For this compound, the presence of two amino groups of differing basicity and substitution, along with the electronegative bromine atom, results in a molecule of moderate to high polarity. This polarity is the key physical property exploited for its separation from less polar starting materials and more polar or differently interactive byproducts on a polar stationary phase like silica gel.[7]
This application note establishes a self-validating system for the purification of this compound, beginning with Thin-Layer Chromatography (TLC) for method development and culminating in an optimized, scalable flash chromatography protocol.
Pre-Purification Analysis: Method Development with TLC
Before committing to a large-scale column separation, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, as this typically translates to good separation in column chromatography.[8]
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a closed chamber containing a pre-determined mobile phase. Test a range of solvent systems, starting with a less polar mixture and gradually increasing polarity.
-
Visualization: Visualize the separated spots under UV light (254 nm), as the pyrazine ring is UV-active.[1]
Solvent System Selection Rationale
The target molecule possesses both hydrogen bond donors (the primary amino group) and acceptors (the pyrazine nitrogens and the dimethylamino group), making it quite polar. A common and effective mobile phase for such compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10]
-
Initial Trials: Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane). The target compound will likely have a low Rf.
-
Optimization: Gradually increase the proportion of ethyl acetate (e.g., 30%, 40%, 50%). Due to the basic nature of the amino groups, which can lead to tailing on acidic silica gel, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape.[8]
-
Optimal System: An ideal mobile phase will show good separation between the desired product spot and any impurity spots. For this compound, a system of 40-50% ethyl acetate in hexane with 0.5% triethylamine is predicted to provide the target Rf of ~0.3.
| Component | Expected Polarity | Expected Rf in 40% EtOAc/Hexane |
| Starting Material (e.g., 2-amino-3-(dimethylamino)pyrazine) | Less Polar | > 0.5 |
| Target Compound | Moderately Polar | ~0.3 |
| Di-brominated byproduct | Similar Polarity | Close to the target, requiring an optimized gradient |
| Highly polar impurities | Very Polar | < 0.1 or at the baseline |
Automated Flash Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities should be adjusted proportionally for different scales.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Reagent grade)
-
Dichloromethane (for sample loading)
-
-
Equipment:
-
Automated Flash Chromatography System
-
Pre-packed silica gel column (e.g., 40 g for a 1 g crude sample)
-
Rotary evaporator
-
Glass vials for fraction collection
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Hexane + 0.5% Triethylamine
-
Solvent B: Ethyl Acetate + 0.5% Triethylamine
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of the crude material in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.
-
-
Column and System Setup:
-
Install a 40 g pre-packed silica column onto the flash chromatography system.
-
Equilibrate the column with 10% Solvent B in Solvent A for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and the baseline is stable.
-
Load the dry-loaded sample onto the column.
-
-
Elution Gradient:
-
The use of a gradient, rather than an isocratic elution, is crucial for efficiently separating the target compound from both less polar and more polar impurities.[7]
-
The gradient should be designed to be shallow around the elution point of the target compound to maximize resolution.
Time (min) % Solvent B (EtOAc + 0.5% TEA) Rationale 0 - 2 10% Wash off very non-polar impurities. 2 - 15 10% → 60% (Linear Gradient) Elutes the target compound and separates it from closely eluting impurities. 15 - 18 60% → 80% (Linear Gradient) Elutes more polar byproducts. 18 - 20 80% Column flush to remove all remaining components. -
-
Fraction Collection and Analysis:
-
Set the fraction collector to trigger based on UV absorbance at 254 nm.
-
Monitor the collected fractions by TLC using the same mobile phase developed earlier (e.g., 40% EtOAc/Hexane + 0.5% TEA).
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the final product by NMR, LC-MS, and melting point to confirm its identity and purity. The expected melting point is 132-137 °C.[11]
-
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the integration of analytical checks at critical stages.
-
Initial TLC: Validates the chosen mobile phase system before committing to the larger scale purification.
-
In-Process Monitoring: UV detection during the flash chromatography run provides real-time data on the separation.
-
Post-Column TLC: Confirms the purity of each fraction before combining, preventing cross-contamination.
-
Final Analysis: Confirmatory analysis of the final product validates the success of the entire purification process.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by automated flash column chromatography. By employing a systematic approach starting with TLC-based method development and utilizing a well-designed gradient elution on a silica stationary phase, this method reliably yields the target compound with high purity. The explanation of the principles behind each step empowers the researcher to adapt and troubleshoot the protocol for similar heterocyclic compounds, ensuring consistent and successful purification outcomes in a drug discovery and development setting.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 12, 2026, from [Link]
-
Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. Retrieved January 12, 2026, from [Link]
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]
-
Indian Journal of Chemistry. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved January 12, 2026, from [Link]
-
J-STAGE. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved January 12, 2026, from [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved January 12, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 12, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Retrieved January 12, 2026, from [Link]
-
AZA Mid-Year Meeting. (n.d.). 55635-63-7 | 2-Amino-5-bromo-3-(methylamino)pyrazine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved January 12, 2026, from [Link]
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Application Note & Protocols for the Crystallization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide to the crystallization of 2-Amino-5-bromo-3-(dimethylamino)pyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to yield high-purity, crystalline material suitable for downstream applications, including structural elucidation and active pharmaceutical ingredient (API) formulation. This guide emphasizes the foundational principles of crystallization, offering a systematic approach to solvent selection and method optimization. The techniques discussed include cooling crystallization, anti-solvent crystallization, and vapor diffusion, providing a versatile toolkit for the discerning researcher.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification technique in the pharmaceutical industry, offering the ability to isolate a target compound in a highly pure, solid state. For a molecule such as this compound, achieving a crystalline form is essential for ensuring chemical stability, batch-to-batch consistency, and appropriate physicochemical properties for subsequent synthetic steps or formulation. The pyrazine core, substituted with amino, bromo, and dimethylamino groups, presents a unique set of intermolecular forces that govern its solubility and crystal packing. Understanding these interactions is key to developing a robust and reproducible crystallization protocol. Pyrazine derivatives are significant in medicinal chemistry, often serving as foundational scaffolds in drug development.[1]
Physicochemical Properties & Pre-crystallization Considerations
While specific data for this compound is not extensively published, we can infer properties from the closely related analog, 2-Amino-5-bromo-3-(methylamino)pyrazine. This analog is a solid with a melting point of 132-137 °C.[2] This indicates that our target compound is also likely a solid at ambient temperatures, making it a suitable candidate for crystallization.
Key Molecular Features Influencing Crystallization:
-
Pyrazine Ring: Aromatic and capable of π-π stacking interactions.
-
Amino and Dimethylamino Groups: Act as hydrogen bond donors and acceptors, significantly influencing solubility in protic solvents.
-
Bromo Group: A heavy atom that can participate in halogen bonding and influences the overall polarity and solubility of the molecule.
The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding will be effective solubilizers. The aromatic nature of the pyrazine ring indicates that aromatic solvents may also be suitable.
Strategic Solvent Screening: The Foundation of Successful Crystallization
The selection of an appropriate solvent system is the most critical step in developing a crystallization procedure.[3][4] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Single Solvent Screening Protocol
This protocol aims to identify a suitable single solvent for cooling crystallization.
Methodology:
-
Preparation: Place approximately 10-20 mg of this compound into a small vial.
-
Initial Solubility Test (Room Temperature): Add a common solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise while stirring until the solid dissolves or a significant volume of solvent has been added.
-
Observation: If the compound dissolves readily at room temperature, the solvent is likely too good a solvent for cooling crystallization alone but may be useful in an anti-solvent system.
-
-
Elevated Temperature Solubility Test: If the compound is sparingly soluble or insoluble at room temperature, heat the mixture gently (e.g., in a water bath) to near the solvent's boiling point.
-
Observation: If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization.
-
-
Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: Note the formation of crystalline precipitate. High yields of crystals upon cooling indicate a good solvent choice.[4]
-
Solvent Miscibility and Binary/Ternary Systems
For compounds that are difficult to crystallize from a single solvent, a multi-solvent system, often a binary mixture of a "solvent" and an "anti-solvent," can be highly effective.[3] The anti-solvent is a solvent in which the compound of interest is poorly soluble.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities.[5][6] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good for dissolving many organics.[6] |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for recrystallization.[6] |
| Aromatic | Toluene | Can engage in π-π stacking with the pyrazine ring.[5] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good general solvents, but can form peroxides.[3] |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High dissolving power, often used for difficult compounds.[3][6] |
| Anti-Solvents | Water, Hexanes, Heptane | Low solubility for the target compound, used to induce precipitation. |
Crystallization Protocols
The following protocols are designed as starting points and should be optimized based on the results of solvent screening.
Protocol 1: Cooling Crystallization
This is the most common and straightforward crystallization method.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-selected hot solvent (identified from screening).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Diagram 1: Cooling Crystallization Workflow
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when a suitable single solvent for cooling crystallization cannot be found.
Methodology:
-
Dissolution: Dissolve the compound in a good solvent at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent to the solution with stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Re-dissolution: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Allow the solution to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to crystal growth.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Diagram 2: Anti-Solvent Crystallization Workflow
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Vapor Diffusion
This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.
Methodology:
-
Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a small, open vial.
-
Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator). Add a more volatile anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the small vial.
-
Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the solvent in the small vial, reducing the solubility of the compound and promoting slow crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove them and dry them.
Diagram 3: Vapor Diffusion Setup
Caption: Schematic of a Vapor Diffusion Crystallization Setup.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | Solution is too supersaturated; cooling is too rapid. | Re-heat the solution and add more solvent. Allow for slower cooling. |
| No Crystals Form | Solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod. |
| Poor Crystal Quality | Nucleation is too rapid. | Reduce the rate of cooling or anti-solvent addition. |
| Low Yield | Compound has significant solubility in the cold solvent. | Use a different solvent or an anti-solvent to decrease solubility. Ensure sufficient cooling time. |
Conclusion
The crystallization of this compound is a critical step for its purification and isolation. By systematically screening solvents and applying the appropriate crystallization technique—be it cooling, anti-solvent, or vapor diffusion—researchers can obtain high-purity crystalline material. The protocols and principles outlined in this guide provide a robust framework for developing a successful and reproducible crystallization process, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]
-
AZA Mid-Year Meeting. (n.d.). 2-Amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 97%. Retrieved from [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a selective nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being inherently electron-deficient, is primed for attack by nucleophiles, a characteristic that is enhanced by the presence of halogen substituents[1]. Our recommended synthetic strategy involves the selective mono-amination of a commercially available precursor, 2-Amino-3,5-dibromopyrazine[2][3][4]. This route offers a direct and often high-yielding pathway to the desired product.
This guide will focus on troubleshooting and optimizing this specific transformation.
Caption: Figure 1: Recommended Synthetic Workflow
Frequently Asked Questions (FAQs)
Q1: Why is Nucleophilic Aromatic Substitution (SNAr) the preferred method for this synthesis?
A1: The SNAr mechanism is highly effective for electron-poor aromatic and heteroaromatic systems[5]. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, reducing the electron density of the ring carbons and making them susceptible to attack by nucleophiles like dimethylamine. The presence of two bromine atoms further activates the ring for substitution. This method avoids the need for transition-metal catalysts, which can simplify purification and reduce costs[6][7]. The reaction typically proceeds via a two-step addition-elimination sequence through a stabilized anionic intermediate known as a Meisenheimer complex[8].
Q2: I am considering synthesizing the starting material. What is the standard procedure for preparing 2-Amino-3,5-dibromopyrazine?
A2: While 2-Amino-3,5-dibromopyrazine is commercially available[9][10], it can be synthesized from 2-aminopyrazine. The procedure generally involves direct bromination. A high-yield protocol uses N-bromosuccinimide (NBS) as the brominating agent in a solvent like DMSO or glacial acetic acid[11][12]. It is crucial to control the stoichiometry of the brominating agent and the reaction temperature to prevent the formation of over-brominated or undesired side products[13].
Troubleshooting Guide: The Amination Step
The selective mono-amination is the most critical step in this synthesis. Low yield or the formation of impurities often originates here.
Q3: My SNAr reaction with dimethylamine is very slow or gives a low yield. What are the key parameters to investigate?
A3: Low conversion is a common issue that can be systematically addressed. The primary factors to examine are the solvent, temperature, base, and the nature of the nucleophile.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are essential. They effectively solvate the cation of the base and the intermediate Meisenheimer complex without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
-
Temperature: SNAr reactions on heterocyclic rings often require heating. A temperature range of 80-120 °C is a good starting point. If the reaction is slow, incrementally increasing the temperature may improve the rate. However, excessively high temperatures can lead to decomposition or side reactions.
-
Base: A non-nucleophilic base is required to neutralize the HBr formed during the reaction, which would otherwise protonate and deactivate the dimethylamine nucleophile. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can sometimes provide superior results[14].
-
Nucleophile Concentration: Using an excess of dimethylamine (2-5 equivalents) can significantly increase the reaction rate according to Le Châtelier's principle. Dimethylamine can be used as a solution in THF, ethanol, or water, or generated in situ from dimethylamine hydrochloride with a stronger base.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Q4: My reaction produces a mixture of the desired mono-substituted product, di-substituted byproduct, and unreacted starting material. How can I improve selectivity?
A4: Achieving high selectivity for mono-substitution is the primary challenge. The first amino group introduced is electron-donating, which deactivates the pyrazine ring towards further nucleophilic attack. However, forcing conditions can lead to the formation of the di-substituted byproduct, 2-amino-3,5-bis(dimethylamino)pyrazine.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of dimethylamine. A starting point of 1.1 to 1.5 equivalents is recommended.
-
Lower the Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the more reactive mono-substitution pathway.
-
Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction once the starting material is consumed but before significant amounts of the di-substituted product appear.
-
Positional Reactivity: The bromine at the 3-position is generally more reactive than the one at the 5-position due to the electronic influence of the C2-amino group. This inherent difference in reactivity is advantageous for achieving mono-substitution[15]. A patent describing the methoxylation of 2-amino-3,5-dibromopyrazine notes that substitution occurs exclusively at the 3-position, highlighting this directing effect[13].
| Parameter | Recommendation for High Selectivity | Rationale |
| Dimethylamine | 1.1 - 1.5 equivalents | Minimizes the statistical probability of a second substitution event. |
| Temperature | Lowest effective temperature | Maximizes the difference in reaction rates between the first and second substitution. |
| Reaction Time | Monitor closely via TLC/LC-MS | Prevents the reaction from proceeding to the di-substituted product after the starting material is consumed. |
Table 1: Key Parameters for Optimizing Mono-substitution Selectivity
Purification and Characterization
Q5: I am having difficulty purifying the final product by column chromatography. The compound streaks on the silica gel plate. What can I do?
A5: The basic nature of the amino groups on your product can cause strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and "tailing" or streaking[16].
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v). The modifier will compete for the acidic sites on the silica, allowing your product to elute cleanly[16][17].
-
Alternative Stationary Phases: If adding a modifier is insufficient, consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel.
-
Solvent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. For highly polar aminopyrazines, a Dichloromethane/Methanol system (with added TEA) may be necessary[18].
Q6: What are the expected key signals in the ¹H NMR spectrum for this compound?
A6: While an experimental spectrum should always be the final confirmation, you can predict the key features. You should expect to see:
-
A singlet for the C6 proton on the pyrazine ring.
-
A singlet for the six protons of the dimethylamino group (-N(CH₃)₂).
-
A broad singlet for the two protons of the primary amino group (-NH₂). The chemical shift and appearance of this peak can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol based on analogous reactions and should be optimized for your specific laboratory conditions.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-3,5-dibromopyrazine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a polar aprotic solvent (e.g., anhydrous DMF, approx. 0.2 M concentration).
-
Add a solution of dimethylamine (1.2 eq, e.g., 2.0 M in THF) dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography as described in Q5.
References
-
Bloom Tech. (n.d.). 2-Amino-3,5-dibromopyrazine CAS 24241-18-7. Retrieved January 12, 2026, from [Link]
-
Compoudoo. (n.d.). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved March 1, 2025, from [Link]
-
Purygin, P. P., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2829. Available at: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. Available at: [Link]
-
Powers, J. P., et al. (2018). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 3(8), 9579–9586. Available at: [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Retrieved January 12, 2026, from [Link]
-
Oxford University Press. (n.d.). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved January 12, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
- Google Patents. (1975). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 12, 2026, from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved June 19, 2025, from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved August 6, 2025, from [Link]
-
ResearchGate. (n.d.). Selective Mono-Amination of Dichlorodiazines. Retrieved January 12, 2026, from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-3,5-dibromopyrazine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 2-Amino-3,5-dibromopyrazine, 1G | Labscoop [labscoop.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. calpaclab.com [calpaclab.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 13. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the common challenges encountered during this synthesis, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, often related to side reactions or suboptimal conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.[1]
Potential Causes and Solutions:
-
Incomplete Bromination: The bromination of the pyrazine ring is a critical step. If the reaction is incomplete, you will have a significant amount of the starting material, 2-amino-3-(dimethylamino)pyrazine, remaining.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[2]
-
Optimize stoichiometry: Ensure the correct molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to the substrate. A slight excess of the brominating agent may be necessary, but a large excess can lead to over-bromination.
-
Reaction time and temperature: Ensure the reaction is stirred at the optimal temperature for a sufficient duration.[1] For bromination with NBS, reactions are often run at room temperature overnight.[3]
-
-
-
Over-bromination (Di-bromination): A common side product is the di-brominated species, 2-amino-3,5-dibromo-3-(dimethylamino)pyrazine. The pyrazine ring, activated by the amino and dimethylamino groups, can undergo a second bromination.[4][5][6]
-
Troubleshooting:
-
Control stoichiometry: Carefully control the amount of brominating agent used. Adding the brominating agent portion-wise can help to minimize local excesses that favor di-bromination.
-
Temperature control: Running the reaction at a lower temperature can sometimes increase selectivity for mono-bromination.
-
-
-
Hydrolysis of the Product: Under certain work-up or purification conditions (e.g., strongly acidic or basic), the amino or dimethylamino groups could be susceptible to hydrolysis, although this is generally less common for aromatic amines.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction mixture over time by TLC or LC-MS can help identify if product degradation is occurring.[1]
Question: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
Answer:
The presence of unexpected peaks strongly suggests the formation of side products. The identity of these impurities will depend on the specific reagents and conditions used. Here are some of the most common side products in the synthesis of this compound:
| Side Product | Plausible Cause | Characterization Notes | Mitigation Strategy |
| 2-Amino-3,5-dibromo-3-(dimethylamino)pyrazine | Over-bromination of the pyrazine ring.[4][5][6] | Higher molecular weight than the desired product, visible in MS. The 1H NMR will show a singlet for the remaining proton on the pyrazine ring. | Use a controlled stoichiometry of the brominating agent. Consider portion-wise addition or running the reaction at a lower temperature. |
| Unreacted 2-amino-3-(dimethylamino)pyrazine | Incomplete bromination. | Lower molecular weight than the product. Will have a distinct retention time in LC and different chemical shifts in NMR. | Increase reaction time, temperature, or the amount of brominating agent after careful monitoring. |
| Isomeric Brominated Products | While the 5-position is electronically favored for bromination, trace amounts of other isomers might form depending on the reaction conditions. | May have the same molecular weight as the desired product but different chromatographic and spectroscopic properties. | Careful control of reaction temperature and choice of brominating agent can enhance regioselectivity. |
| Side products from the brominating agent | For example, if using NBS, succinimide is a byproduct. | These are typically more polar and can often be removed during aqueous work-up. | Ensure proper work-up and purification procedures are followed. |
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis to provide a foundational understanding of the critical parameters.
Question: What are the most critical parameters to control during the bromination step?
Answer:
The bromination of the 2-amino-3-(dimethylamino)pyrazine core is an electrophilic aromatic substitution. The success of this step hinges on several key parameters:
-
Choice of Brominating Agent:
-
Stoichiometry: As discussed, the molar ratio of the brominating agent to the starting material is critical to prevent both incomplete reaction and over-bromination.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) or chloroform are common solvents for this type of reaction.[3][9]
-
Temperature: Room temperature is often sufficient for the bromination of activated pyrazine rings. However, if over-bromination is an issue, lowering the temperature may be beneficial.
-
Presence of a Base: Sometimes a mild base, like pyridine, is added to neutralize the HBr formed during the reaction when using Br2, which can prevent potential side reactions.[3]
Question: How can I effectively purify the final product and remove the common side products?
Answer:
Purification is key to obtaining a high-purity sample of this compound.
-
Aqueous Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove inorganic salts and water-soluble byproducts. This may involve washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities like the di-brominated side product and unreacted starting material.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used as a final purification step to achieve high purity. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Experimental Workflow & Key Reactions
Below is a generalized workflow for the synthesis and a diagram illustrating the main reaction and a key side reaction.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-(dimethylamino)pyrazine in a suitable solvent (e.g., dichloromethane).
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS in dichloromethane) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of a mild reducing agent (e.g., sodium thiosulfate) if Br2 was used. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic route and a common side reaction pathway.
Caption: Desired synthesis of this compound.
Caption: Formation of the di-brominated side product.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Nanjing Innochem Co., Ltd. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis.
- Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. heteroletters.org [heteroletters.org]
- 6. ijssst.info [ijssst.info]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed 2-Amino-5-bromo-3-(dimethylamino)pyrazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile building block. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
I. Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is one of the most common challenges. A low or non-existent yield in a cross-coupling reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails completely. What are the likely causes?
Answer:
The Suzuki-Miyaura coupling, while powerful, can be sensitive, especially with heteroaromatic substrates. Here’s a breakdown of potential culprits and their remedies:
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is paramount. The electron-rich nature of the aminopyrazine ring can influence the catalytic cycle.
-
Causality: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Troubleshooting Protocol:
-
Ligand Modification: Switch to more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos). These ligands can promote the crucial oxidative addition and reductive elimination steps.[2]
-
Catalyst Precursor: Utilize a pre-formed catalyst or a more active palladium source like Pd₂(dba)₃.
-
Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might be necessary for challenging substrates.
-
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step.
-
Causality: An inappropriate base can lead to poor reaction rates or side reactions. Strong bases like NaOH or KOH can sometimes promote unwanted hydrolysis of the boronic acid or ester.
-
Troubleshooting Protocol:
-
Base Screening: Screen a variety of bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and well-tolerated in Suzuki couplings with nitrogen-containing heterocycles.[1]
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can lead to protodeboronation of the boronic acid.
-
-
-
Solvent Effects: The solvent system influences the solubility of reagents and the stability of the catalytic species.
-
Causality: Poor solubility of either the pyrazine starting material or the boronic acid can stall the reaction.
-
Troubleshooting Protocol:
-
Solvent Mixtures: A mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) with water is common for Suzuki reactions. Optimizing the ratio is crucial.
-
Degassing: Thoroughly degas the solvent to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and observing incomplete conversion. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a go-to method for C-N bond formation, but its success with aminopyrazines hinges on a carefully optimized reaction environment.[3][4][5][6]
-
Ligand Choice is Critical: The ligand's structure dictates the catalyst's activity and stability.
-
Causality: The steric and electronic properties of the phosphine ligand are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Troubleshooting Protocol:
-
Sterically Hindered Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) that are known to be effective for challenging substrates.
-
Bidentate vs. Monodentate: For primary amines, bidentate ligands like BINAP or DPPF can be beneficial in preventing the formation of inactive palladium dimers.[4]
-
-
-
Base Strength and Solubility: The choice of base is as critical as the ligand.
-
Causality: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Its solubility in the reaction medium is also important.
-
Troubleshooting Protocol:
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions. Other options to consider are lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).
-
Base Purity: Use a freshly opened or properly stored base, as older reagents can be less active due to hydration or carbonation.
-
-
-
Reaction Temperature: Temperature can significantly impact the reaction rate and catalyst stability.
-
Causality: Insufficient temperature may lead to a slow reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Troubleshooting Protocol:
-
Temperature Screening: Screen a range of temperatures, typically between 80-120 °C.
-
Microwave Irradiation: Consider using microwave heating to accelerate the reaction, as it can often improve yields and reduce reaction times for nucleophilic aromatic substitutions.
-
-
II. Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying these can provide clues to optimize your reaction.
Question 3: I'm observing a significant amount of the debrominated starting material, 2-Amino-3-(dimethylamino)pyrazine, in my reaction mixture. What is causing this?
Answer:
Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Source of Hydride: The primary cause is the presence of a hydride source that intercepts the catalytic cycle.
-
Causality: After oxidative addition of the bromopyrazine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride donor instead of the desired coupling partner. This leads to reductive elimination of the debrominated product.
-
Troubleshooting Protocol:
-
Solvent Purity: Ensure your solvents are anhydrous and peroxide-free. Ethereal solvents like THF and dioxane can be a source of hydrides if not properly purified and stored.
-
Reagent Quality: Impurities in your reagents, particularly the base or the boronic acid, can act as hydride sources. Use high-purity reagents.
-
Inert Atmosphere: While primarily to prevent catalyst oxidation, a rigorously inert atmosphere can also minimize side reactions involving atmospheric moisture.
-
-
-
Protodeboronation (in Suzuki reactions): This side reaction of the boronic acid can also lead to the appearance of the debrominated starting material.
-
Causality: The boronic acid can react with water or other protic species to be converted back to the corresponding arene, consuming the coupling partner and leaving the bromopyrazine to undergo hydrodehalogenation.[7]
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.
-
-
Question 4: My reaction is producing a dark, insoluble material (palladium black). What does this signify and how can I prevent it?
Answer:
The formation of palladium black is a visual indicator of catalyst decomposition.
-
Catalyst Instability: The active Pd(0) species can agglomerate and precipitate out of solution as inactive palladium black.
-
Causality: This is often caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species.[1]
-
Troubleshooting Protocol:
-
Ligand Selection: Use ligands that form stable complexes with palladium. Sterically hindered phosphine ligands are often effective.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst.
-
-
III. Purification Challenges
Even with a successful reaction, isolating the desired product can be challenging.
Question 5: I'm having difficulty purifying my product from the reaction mixture. What purification strategies are recommended for substituted pyrazines?
Answer:
The purification of substituted pyrazines often requires a multi-step approach due to the presence of polar functional groups and potentially similar polarities of starting materials and byproducts.
-
Initial Work-up:
-
Aqueous Extraction: A standard aqueous work-up can help remove inorganic salts and highly polar impurities. Be mindful of the basicity of your product; an acidic wash might be necessary if your product is basic and soluble in the organic layer.
-
Filtration through Celite/Silica: Filtering the crude reaction mixture through a short plug of celite or silica gel can remove baseline impurities and residual palladium catalyst.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying pyrazine derivatives.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Silica Gel: Standard silica gel is usually sufficient. For very polar compounds, consider using alumina or reverse-phase silica.
-
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
-
Crystallization:
-
Solvent Screening: If the product is a solid, recrystallization can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Initial Condition | Alternative Conditions to Screen |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos, Pd(dppf)Cl₂ |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DME/H₂O |
| Temperature | 90 °C | 80 °C, 100 °C, 110 °C |
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine being used.
-
In a glovebox or under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.1-1.5 eq), the base (e.g., NaOtBu, 1.5-2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Initial Condition | Alternative Conditions to Screen |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / BINAP, [Pd(cinnamyl)Cl]₂ / Mor-DalPhos |
| Base | NaOtBu | LiHMDS, K₃PO₄ |
| Solvent | Toluene | Dioxane, THF |
| Temperature | 100 °C | 90 °C, 110 °C, Microwave |
Visualizing the Mechanisms and Troubleshooting
Caption: Suzuki-Miyaura catalytic cycle and common failure points.
Caption: Buchwald-Hartwig amination cycle and key optimization points.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-bromo-3-(dimethylamino)pyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-purity yields.
Introduction
This compound is a highly functionalized pyrazine derivative. The pyrazine core is a key structural motif in numerous pharmaceuticals, making the efficient synthesis of its derivatives a critical aspect of drug discovery.[1] This guide will focus on a common synthetic route and the challenges you might encounter.
The proposed synthesis involves a sequential nucleophilic aromatic substitution (SNAr) from 2,3,5-tribromopyrazine. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially when substituted with strong leaving groups like bromine.[2][3]
Proposed Synthetic Workflow
Below is a diagram illustrating the proposed two-step synthesis of this compound from 2,3,5-tribromopyrazine.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the proposed synthetic route and the order of amination?
The synthesis relies on the principle of nucleophilic aromatic substitution (SNAr). The bromine atoms on the pyrazine ring are activated towards substitution by the electron-withdrawing nitrogen atoms in the ring.[2]
The order of amination is crucial for achieving the desired product.
-
Step 1 (Amination with Ammonia): The C2 and C6 positions of 2,3,5-tribromopyrazine are the most electron-deficient and thus the most reactive towards nucleophiles. Adding ammonia first is expected to yield 2-amino-3,5-dibromopyrazine.
-
Step 2 (Dimethylamination): The amino group introduced in the first step is an electron-donating group, which deactivates the pyrazine ring towards further SNAr. However, the remaining bromine atoms are still susceptible to substitution under more forcing conditions. The dimethylamination is directed to the C3 position.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is the most common method for monitoring these reactions. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, intermediate, and final product should have different Rf values. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]
Q3: What are the key safety precautions for this synthesis?
-
Halogenated Pyrazines: These compounds can be irritants and harmful if inhaled or ingested. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia and Dimethylamine: These are corrosive and have strong odors. Use aqueous solutions or gas cylinders in a fume hood.
-
Solvents: Dioxane and DMF are common solvents for these reactions. Be aware of their specific hazards and handle them accordingly.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low yield in Step 1 (Selective Amination)
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Product Formation: Over-reaction can lead to the formation of di- and tri-amino pyrazines.
-
Low Reactivity: The reaction conditions may not be optimal.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Increase the reaction time and monitor by TLC until the starting material is consumed. | Ensures the reaction goes to completion. |
| Temperature | Gradually increase the reaction temperature in 5-10 °C increments. | Higher temperatures can increase the reaction rate, but may also promote side product formation. |
| Solvent | Consider using a more polar aprotic solvent like DMF or NMP. | These solvents can help to solubilize the reagents and accelerate SNAr reactions. |
| Ammonia Source | Using anhydrous ammonia in a sealed tube can sometimes improve yields compared to aqueous ammonia. | Anhydrous conditions can prevent side reactions involving water. |
Problem 2: Formation of Multiple Products in Step 2 (Dimethylamination)
Possible Causes:
-
Lack of Regioselectivity: The dimethylamine may be reacting at the C5 position in addition to the desired C3 position.
-
Over-reaction: The starting material from Step 1 (2-amino-3,5-dibromopyrazine) may not have been fully isolated, leading to a mixture of products.
-
Decomposition: The product or starting materials may be degrading under the reaction conditions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting multiple products in the dimethylamination step.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and any isomeric byproducts may have very similar polarities, making separation by column chromatography challenging.
-
Product Insolubility/Instability: The product may be difficult to handle or may degrade on silica gel.
Solutions:
-
Chromatography Optimization:
-
Use a high-performance silica gel with a smaller particle size for better resolution.
-
Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can sometimes improve separation.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying the final product.
-
Alternative Purification: Consider preparative HPLC for difficult separations, although this may not be feasible for large quantities.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
To a solution of 2,3,5-tribromopyrazine (1.0 eq) in 1,4-dioxane, add aqueous ammonia (10-15 eq).
-
Seal the reaction vessel and heat to 80-100 °C.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Add a solution of dimethylamine (2.0-4.0 eq, e.g., 40% in water or 2M in THF).
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.[4]
-
Once the starting material is consumed, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Overview of Reaction Conditions
The following table provides a hypothetical comparison of reaction conditions for the dimethylamination step to guide optimization.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 90 | 12 | 65 |
| 2 | K₂CO₃ | 110 | 6 | 75 |
| 3 | Cs₂CO₃ | 90 | 10 | 72 |
| 4 | NaH | 80 | 8 | 50 (with side products) |
Note: These are representative data and actual results may vary.
References
- BenchChem. (n.d.). Managing impurities in the synthesis of substituted pyrazines.
- ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine.
- Jiang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central.
- Science of Synthesis. (n.d.). Pyrazines.
- BenchChem. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine.
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
Sources
preventing decomposition of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in experimental settings. By understanding its potential liabilities and adhering to best practices, you can prevent decomposition and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
The primary goal for storing the solid compound is to protect it from atmospheric moisture, oxygen, and light, which can contribute to degradation over time.
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C or below. Standard laboratory freezers are suitable.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] Suppliers often ship the material in vials sealed under an inert gas.
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[1]
-
Location: Store in a dry, dedicated chemical storage area away from heat sources and direct sunlight.[2][3]
Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?
The choice of solvent is critical for the stability of this compound in solution.
-
Solvent Selection: Aprotic solvents are generally preferred to minimize the risk of hydrolysis.[1] Solvents such as anhydrous DMSO or DMF are common choices for creating concentrated stock solutions. For aqueous experimental buffers, it is crucial to assess the compound's stability at the working pH.
-
Solution Preparation: It is highly advisable to prepare solutions fresh for each experiment.[1] If a stock solution is necessary, it should be prepared using anhydrous solvents under an inert atmosphere. Use a syringe to pierce a septa-sealed vial to maintain the inert conditions.
Q3: What is the stability of the compound in solution, and how should I store stock solutions?
Solutions of aminopyrazines can be less stable than the solid form.
-
Storage Temperature: If stock solutions must be stored, they should be kept at -20°C or, preferably, -80°C.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.[1]
-
Container: Store aliquots in tightly sealed vials, again protecting from light by using amber vials or by wrapping them in foil.
Q4: Is this compound sensitive to light, air, or pH?
Yes, compounds with aminopyrazine cores are often sensitive to these factors.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[4] The bromine substituent can also be a site for photolytic cleavage.
-
Air (Oxidation): The electron-rich aromatic ring and amino groups are susceptible to oxidation, which can often be visually identified by a change in color of the solid or solution (e.g., turning yellow or brown).[1][4]
-
pH: The stability of related heterocyclic amines can be pH-dependent.[4][5] Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. It is recommended to maintain solutions at a neutral or slightly acidic pH, if compatible with the experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| The solid compound has changed color (e.g., from off-white to yellow/brown). | 1. Oxidation: Exposure to air during storage or handling. 2. Moisture: Absorption of atmospheric water, which can accelerate degradation. | 1. Discard the discolored compound as its purity is compromised. 2. When opening a new vial, handle it quickly in a low-humidity environment or a glovebox. 3. Ensure storage containers are tightly sealed and stored in a desiccator if necessary. |
| My analytical results (HPLC, LC-MS) show unexpected peaks. | 1. Degradation in Solution: The compound may have degraded in the stock solution or during the experimental procedure. 2. Formation of Degradation Products: The new peaks are likely products of hydrolysis, oxidation, or photodegradation.[1] | 1. Always prepare solutions fresh for each experiment.[1] 2. If using a stock solution, verify its integrity by HPLC before use. 3. Minimize the exposure of solutions to light, oxygen, and extreme pH during your experiment.[1] |
| I am observing a loss of compound activity or inconsistent results over time. | 1. Decomposition of Stock Solution: The concentration of the active compound is decreasing due to degradation during storage. 2. Repeated Freeze-Thaw Cycles: This can accelerate the degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment from the solid material. 2. If a stock solution must be used, store it in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[1] |
| The compound precipitates out of my aqueous experimental buffer. | 1. Low Aqueous Solubility: The compound likely has poor solubility in water. 2. Incorrect pH: The pH of the buffer may not be optimal for solubility. | 1. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if your experimental system allows. 2. Adjust the pH of the buffer; solubility of amines can sometimes be improved in slightly acidic conditions. 3. Prepare a more dilute solution. |
Protocols for Preventing Decomposition
Protocol 1: Recommended Storage of Solid Compound
-
Upon receipt, immediately transfer the manufacturer's vial to a -20°C freezer.
-
Ensure the vial is tightly sealed. For long-term storage, consider placing the vial inside a larger, sealed container with a desiccant.
-
Log the date of receipt and all subsequent openings of the container to track its exposure history.
Protocol 2: Preparation and Storage of Stock Solutions
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the desired amount of compound rapidly in a low-humidity environment.
-
Add anhydrous aprotic solvent (e.g., DMSO) to the desired concentration.
-
If the solution is not for immediate use, dispense it into single-use aliquots in amber vials.
-
Purge the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at -80°C.
Protocol 3: General Handling During Experiments
-
Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]
-
When adding the compound to aqueous buffers, add it as the final step and proceed with the experiment promptly.
-
Avoid unnecessarily high temperatures in your experimental setup unless required by the protocol. Thermal degradation can occur, as seen in the formation of pyrazines from amino acids at elevated temperatures.[6]
Visual Guides
Experimental Workflow for Handling the Compound
Caption: Recommended workflow for handling this compound.
Key Factors Leading to Decomposition
Caption: Environmental factors that can cause the decomposition of the compound.
References
- BenchChem. (2025). how to prevent degradation of 5-Aminopyrazine-2-carbothioamide during experiments. Benchchem.
- Santa Cruz Biotechnology, Inc. 2-Amino-5-bromo-3-(methylamino)pyrazine.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(methylamino)pyrazine 97.
- Al Rashidi, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Al Rashidi, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Pharmaffiliates. 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- AK Scientific, Inc.
- Sigma-Aldrich. 2-Amino-5-bromo-3-(diethylamino)pyrazine.
- PubChem. 2-Amino-5-bromopyridine.
- Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central.
- Cornell University Environmental Health and Safety. 7.9.1 General Storage Guidelines.
- University of St Andrews.
- BenchChem. (2025). Navigating the Stability of Dixyrazine: A Technical Support Guide. Benchchem.
- Texas A&M University College of Arts and Sciences. Chemical Storage.
- Chen, G. & Ho, C.-T. (1999).
- Echemi.
- Park, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase.
- Princeton University Environmental Health & Safety. Section 7: Safe Work Practices and Procedures.
- AZA Mid-Year Meeting. 55635-63-7 | 2-Amino-5-bromo-3-(methylamino)pyrazine.
- Catucci, D., et al. (2023).
- Al Rashidi, M., et al. (2023). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.
- ChemicalBook. This compound | 89641-34-9.
- Sigma-Aldrich. This compound | 89641-34-9.
- Quintero-Rendón, L. J., et al. (2024). Kinetic and Equilibrium Analysis of Tartrazine Photocatalytic Degradation Using Iron-Doped Biochar from Theobroma cacao L. Husk via Microwave-Assisted Pyrolysis. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the dedicated technical support resource for the purification of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity. Leveraging extensive experience in heterocyclic chemistry, this document provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the target molecule's characteristics is paramount.
| Property | Value | Source |
| CAS Number | 89641-34-9 | [1] |
| Molecular Formula | C₆H₉BrN₄ | [1] |
| Molecular Weight | 217.07 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Melting Point | 132-137 °C | [2] |
The presence of two basic amino groups and the pyrazine core suggests a moderate to high polarity. The dimethylamino group, being more electron-donating than the primary amino group, will influence the reactivity and chromatographic behavior of the molecule.
II. Genesis of Impurities: A Look at the Probable Synthetic Route
A likely precursor is 2-Amino-3-(dimethylamino)pyrazine, which would then undergo electrophilic bromination.
Caption: Probable synthetic route and key impurity formation.
This reaction pathway strongly suggests two primary types of impurities:
-
Unreacted Starting Material: Residual 2-Amino-3-(dimethylamino)pyrazine.
-
Over-brominated Species: The pyrazine ring is susceptible to further bromination, potentially leading to di-bromo or even tri-bromo adducts. Evidence from the synthesis of related aminopyrazines indicates that di-halogenated byproducts are common.[3]
III. Frequently Asked Questions (FAQs)
Q1: My crude NMR shows more than one aromatic signal in the pyrazine region. What is the likely cause?
A1: This is a classic sign of a mixture of your desired mono-bromo product and an over-brominated species. The symmetry of the pyrazine ring is broken upon the first bromination, and a second bromination will result in a different set of proton signals. You may also be seeing unreacted starting material, which will have its own distinct signal pattern.
Q2: My compound appears to be degrading on the silica gel column. What's happening?
A2: Aminopyrazines can be sensitive to the acidic nature of standard silica gel. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups, leading to peak tailing, irreversible adsorption, or even degradation. Consider deactivating your silica gel with a base like triethylamine or using a different stationary phase such as alumina.
Q3: I'm struggling to find a good single-solvent system for recrystallization. What should I try?
A3: It is common for compounds of intermediate polarity to be too soluble in polar solvents and poorly soluble in non-polar solvents for effective single-solvent recrystallization. A two-solvent system is often ideal. Try dissolving your compound in a minimal amount of a hot, more polar solvent (like ethanol or isopropanol) and then slowly adding a less polar solvent (like hexanes or toluene) until you reach the cloud point. Slow cooling should then induce crystallization.
Q4: Can I use a liquid-liquid extraction to purify my product?
A4: A simple aqueous wash is a good first step to remove any inorganic salts from the reaction. However, due to the basic nature of your compound, you can employ an acid-base extraction. By dissolving the crude material in an organic solvent and washing with a dilute acid (e.g., 1M HCl), your aminopyrazine will likely protonate and move to the aqueous layer, leaving less basic impurities behind. You can then basify the aqueous layer and extract your product back into an organic solvent. This, however, should be tested on a small scale as salt formation might lead to precipitation or solubility issues.
IV. Troubleshooting Guide
Problem 1: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the product and a closely running impurity.
-
Significant peak tailing.
-
Low recovery of the product from the column.
Root Causes & Solutions:
| Plausible Cause | Underlying Principle | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to differentiate between the product and impurities. | 1. Systematic TLC Analysis: Screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.3 for your product. 2. Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to better resolve closely eluting spots. |
| Silica Gel Acidity | The acidic silanol groups on the silica surface are interacting with the basic nitrogens of your pyrazine, causing tailing and potential degradation. | 1. Pre-treat Silica: Prepare your column slurry with the mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in methanol.[4] 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for more polar compounds. |
| Column Overloading | Exceeding the capacity of the column leads to broad bands and poor separation. | 1. Rule of Thumb: Use a silica gel mass that is at least 50-100 times the mass of your crude product. 2. Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
The purified material is still impure after recrystallization.
Root Causes & Solutions:
| Plausible Cause | Underlying Principle | Troubleshooting Steps |
| Solvent Choice | An ideal recrystallization solvent should dissolve the compound when hot but not when cold. | 1. Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates include ethanol, isopropanol, acetonitrile, and ethyl acetate. 2. Two-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the crude product in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Hexanes. |
| Cooling Rate | Rapid cooling can lead to the precipitation of impurities and the formation of an oil rather than a well-ordered crystal lattice. | 1. Slow Cooling: Allow the hot solution to cool to room temperature undisturbed. Then, move it to a refrigerator, and finally to a freezer if necessary. 2. Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. |
| High Impurity Load | If the crude material is very impure, crystallization may be inhibited. | 1. Pre-purification: Run a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
V. Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed to mitigate issues arising from the basicity of the target compound.
Caption: Workflow for basic-modified column chromatography.
-
Eluent Preparation: Prepare your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v).
-
Column Packing: Wet pack your column with silica gel slurried in the prepared eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica bed.
-
Elution: Run the column with your prepared eluent, collecting fractions.
-
Monitoring: Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.
Protocol 2: Two-Solvent Recrystallization
This protocol is a reliable method for obtaining crystalline material when a single solvent is ineffective.
-
Dissolution: In an Erlenmeyer flask, add a stir bar and your crude this compound. Add a small amount of a suitable polar solvent (e.g., ethanol or isopropanol).
-
Heating: Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more of the hot solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a less polar solvent (e.g., hexanes or water) dropwise until you observe persistent cloudiness (the cloud point).
-
Clarification: Add a few more drops of the hot polar solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Further Cooling: Place the flask in an ice bath or a refrigerator for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum.
VI. References
-
Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka | Patsnap. [Link]
-
Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.
-
Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office. [Link]
-
US4692527A - 2-amino-3,5-di-(halomethyl)-pyrazines and their preparation. Google Patents.
-
CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. Pharmaffiliates. [Link]
-
CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST. [Link]
-
2-amino-5-bromo-3-(methylamino)pyrazine. PubChem. [Link]
-
CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.
-
2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka | Patsnap. [Link]
-
US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
-
Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
-
Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
-
3-Bromopyrazin-2-amine. PubChem. [Link]
Sources
- 1. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 2. 2-Amino-5-bromo-3-(methylamino)pyrazine 97 55635-63-7 [sigmaaldrich.com]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance and troubleshooting for cross-coupling reactions involving the electron-rich and sterically complex substrate, 2-Amino-5-bromo-3-(dimethylamino)pyrazine. Our goal is to equip you with the scientific rationale and practical protocols to navigate the challenges associated with this specific heterocyclic building block.
Disclaimer: The recommendations provided herein are based on established principles of cross-coupling chemistry and data from structurally analogous aminopyridine and aminopyrazine systems, due to a lack of specific literature for this compound (CAS No. 89641-34-9).
Understanding the Substrate: Key Challenges and Considerations
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. A thorough understanding of its structural features is paramount for successful catalyst selection and reaction optimization.
-
High Electron Density: The pyrazine ring is inherently electron-deficient, which would typically facilitate oxidative addition. However, the presence of two potent electron-donating groups (the 2-amino and 3-dimethylamino substituents) significantly increases the electron density of the aromatic system. This can retard the initial oxidative addition step, a critical phase in the catalytic cycle.
-
Catalyst Inhibition: The nitrogen atoms of the pyrazine ring and the exocyclic amino groups can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively sequestering the catalyst and hindering its activity.
-
Steric Hindrance: The dimethylamino group at the 3-position introduces steric bulk around the reaction center, which can influence the approach of the coupling partners and the geometry of the transition states.
To address these challenges, the selection of a highly active and sterically appropriate catalyst system is not just beneficial, but essential.
Catalyst System Selection: A Decision-Making Workflow
The choice of the palladium source, ligand, and base is a critical determinant of reaction success. The following workflow provides a logical approach to selecting the optimal conditions for your desired transformation.
Caption: A decision-making workflow for selecting the appropriate catalyst system.
Detailed Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For electron-rich and potentially coordinating substrates like our target molecule, the use of bulky, electron-rich phosphine ligands is highly recommended to promote both oxidative addition and reductive elimination.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (with ligand) or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer improved reproducibility and air stability. In-situ generation is a cost-effective alternative. |
| Ligand | SPhos, XPhos, RuPhos | These bulky, electron-rich biaryl phosphine ligands are known to be effective for challenging heterocyclic substrates.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic bases are generally well-tolerated and effective. K₃PO₄ is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic polar solvents, often with a small amount of water, are standard. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a pre-catalyst, add it directly (2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The choice of ligand is critical, and specialized biarylphosphine ligands are often necessary for coupling with challenging substrates.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (with ligand) or a pre-catalyst (e.g., BrettPhos Pd G3) | Pre-catalysts are highly recommended for this transformation to ensure the formation of the active monoligated Pd(0) species.[2] |
| Ligand | BrettPhos, RuPhos | These ligands have demonstrated broad utility and high activity in the amination of heteroaryl halides. |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are typically required. Weaker bases like K₃PO₄ may be suitable for more reactive amines. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are standard. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to alkynylated pyrazines. This reaction typically employs a dual catalyst system of palladium and copper(I).
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System Component | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, reliable catalysts for Sonogashira couplings.[1] |
| Copper(I) Co-catalyst | CuI | The copper(I) co-catalyst is crucial for the activation of the alkyne. |
| Base | Et₃N, DIPEA | An amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct. |
| Solvent | DMF, THF | Anhydrous polar aprotic solvents are typically used. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide: A Q&A Approach
Even with optimized protocols, challenges can arise. This section addresses common issues in a question-and-answer format.
Caption: A troubleshooting workflow for failed cross-coupling reactions.
Q1: My reaction shows low or no conversion of the starting material. What should I check first?
A1:
-
Reagent Purity: Verify the purity of your this compound and your coupling partner. Boronic acids, in particular, can degrade upon storage. Ensure your solvents are anhydrous and properly degassed.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas and that the atmosphere was maintained throughout the reaction.
Q2: I am observing the formation of a black precipitate (Palladium black) in my reaction.
A2: The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of the solution, leading to deactivation. This is often caused by an unstable catalytic complex.
-
Increase Ligand Ratio: For in-situ generated catalysts, the ligand-to-palladium ratio might be too low. Try increasing the amount of ligand (e.g., from L:Pd of 2:1 to 4:1).
-
Switch Ligand: The chosen ligand may not be providing sufficient steric protection to the palladium center. Switching to a bulkier ligand (e.g., from SPhos to XPhos) can often prevent catalyst decomposition.
Q3: My main side-product is the dehalogenated starting material (2-Amino-3-(dimethylamino)pyrazine). How can I prevent this?
A3: Hydrodehalogenation is a common side reaction, especially with electron-rich substrates. It can occur through various pathways, including a reaction with trace water or other proton sources.
-
Base Selection: The choice of base can influence the rate of dehalogenation. For Suzuki couplings, switching to a different inorganic base (e.g., from K₂CO₃ to Cs₂CO₃) can sometimes suppress this side reaction.
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
Q4: I am seeing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). What is the cause?
A4: Homocoupling is often promoted by the presence of oxygen or an inefficient catalytic system.
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. Multiple freeze-pump-thaw cycles are highly effective.
-
Reaction Rate: If the rate of transmetalation is slow compared to the rate of homocoupling, this side reaction can dominate. Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the desired cross-coupling pathway. For Sonogashira reactions, ensure the copper(I) co-catalyst is active.
Conclusion
While this compound is a challenging substrate for cross-coupling reactions, a systematic approach to catalyst selection and troubleshooting can lead to successful outcomes. The key to success lies in choosing highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, to overcome the inherent challenges of catalyst inhibition and lower reactivity. The protocols and troubleshooting advice provided in this guide serve as a robust starting point for your synthetic endeavors.
References
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link]
-
National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you manage impurities and achieve high-purity material in your experiments. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.
Section 1: Understanding the Synthetic Landscape
The synthesis of polysubstituted pyrazines like this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and minimize impurity formation. The electron-deficient nature of the pyrazine ring governs its reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) while generally being deactivated towards electrophilic aromatic substitution.[1]
A plausible and common synthetic strategy begins with a commercially available starting material, 2-aminopyrazine, and proceeds through a sequence of bromination and amination steps. The order of these steps is critical to the success of the synthesis.
Proposed Synthetic Workflow
The following diagram illustrates a logical and efficient pathway for the synthesis of the target molecule. Understanding this workflow is the first step in troubleshooting potential issues.
Caption: A proposed two-step synthetic workflow for this compound.
The rationale for this pathway is based on the directing effects of the amino group on the pyrazine ring. The initial dibromination of 2-aminopyrazine is a known transformation.[2] Subsequently, the electron-withdrawing nature of the two bromine atoms and the pyrazine ring itself facilitates a nucleophilic aromatic substitution. The bromine at the 3-position is more activated towards SNAr than the one at the 5-position due to the electronic influence of the amino group at position 2. This allows for the selective introduction of the dimethylamino group.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Inefficient Bromination and Over-bromination
Q: My initial bromination of 2-aminopyrazine resulted in a low yield of the desired 2-amino-3,5-dibromopyrazine, and I have a significant amount of mono-brominated starting material and other side products. What went wrong?
A: This is a common issue that typically points to problems with the brominating agent, stoichiometry, or reaction conditions.
-
Causality: The amino group on the pyrazine ring is activating, which can lead to a mixture of mono- and di-brominated products. If the reaction is not driven to completion, you will be left with starting material and mono-brominated species. Conversely, harsh conditions can lead to degradation or the formation of other impurities. A known major impurity in similar reactions is the formation of a di-brominated by-product, for instance, 2-amino-3,5-dibromopyridine is a known by-product in the bromination of 2-aminopyridine.[3]
-
Troubleshooting Steps:
-
Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective choice for activated systems.[2] Using a reagent like phenyltrimethylammonium tribromide has also been reported to reduce the formation of by-products in the synthesis of similar compounds.[4]
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of your brominating agent to favor the formation of the di-brominated product. A slight excess (e.g., 2.2 equivalents) is often recommended.
-
Temperature Control: Perform the reaction at a controlled temperature. Start at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to manage the exotherm and improve selectivity, then allow the reaction to slowly warm to room temperature.
-
Solvent: Acetonitrile or a mixture of dimethyl sulfoxide (DMSO) and water are suitable solvents for this type of bromination.[2]
-
Issue 2: Lack of Selectivity in the Amination Step
Q: During the reaction of 2-amino-3,5-dibromopyrazine with dimethylamine, I'm seeing the formation of a bis-aminated product and recovery of unreacted starting material. How can I improve the selectivity for the mono-aminated product?
A: Achieving mono-substitution in the presence of two reactive sites is a challenge of selectivity. The key is to leverage the subtle electronic differences between the two bromine atoms.
-
Causality: As mentioned, the bromine at the C-3 position is more electrophilic and thus more susceptible to nucleophilic attack than the bromine at C-5. However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the less reactive C-5 bromine can also be substituted, leading to the formation of 2-amino-3,5-bis(dimethylamino)pyrazine. Incomplete reaction leads to recovery of the starting material.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of dimethylamine (e.g., 1.1-1.5 equivalents). This will favor mono-substitution.
-
Temperature Management: This is the most critical parameter. Start the reaction at a low temperature and carefully monitor its progress by TLC or LC-MS. A temperature range of 25-50°C is a good starting point. Microwave irradiation has been shown to be effective in similar reactions, potentially improving yields and reducing reaction times.[5]
-
Solvent Choice: A polar aprotic solvent like NMP or DMSO can be effective. In some cases, using an alcohol as a solvent can also work well.
-
Monitor the Reaction: Track the disappearance of the starting material and the appearance of the product. Stop the reaction once the starting material is consumed to prevent the formation of the bis-aminated impurity.
-
Impurity Formation Pathway
The following diagram illustrates the formation of the two most common impurities discussed.
Caption: Formation pathways for the desired product and a key impurity.
Issue 3: Difficulty in Purifying the Final Product
Q: My crude product is an oil or a discolored solid that is difficult to purify. What are the best methods for purification?
A: Proper purification is essential to obtain a high-quality final product. A combination of techniques is often necessary.
-
Causality: The presence of polar impurities, including the bis-aminated byproduct and potentially unreacted starting materials, can make crystallization difficult and often requires chromatographic separation. Dark colors may arise from small amounts of highly conjugated degradation products.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove excess dimethylamine and any inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column is standard.
-
Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.
-
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Chromatography Adsorbent | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) | Allows for the separation of non-polar impurities first, followed by the product, and then more polar impurities. |
| Recrystallization Solvents | Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes | The choice of solvent will depend on the final purity and physical form of the compound. |
Section 3: Analytical Characterization
Confirming the identity and purity of your final product is a critical step.
Q: What analytical techniques should I use to characterize my this compound and its impurities?
A: A multi-faceted analytical approach is essential for full characterization.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity and quantifying impurities. A reverse-phase C18 column is typically suitable for this type of molecule.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be a powerful tool for identifying volatile impurities. Derivatization may be necessary for polar compounds like this one.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the pyrazine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying impurities based on their mass-to-charge ratio.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Section 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as NMP or THF in a pressure-rated vessel.
-
Add a solution of dimethylamine (1.2 eq, e.g., 2M in THF or 40% in water) dropwise at room temperature.
-
Seal the vessel and heat the reaction to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
By understanding the underlying chemistry, anticipating common impurities, and applying systematic troubleshooting, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Zhang, C., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-5-bromo-3-(methylamino)pyrazine. Retrieved from [Link]
-
PA Standard Inc. (n.d.). 2-Amino-5-bromo-3-(diethylamino)pyrazine. Retrieved from [Link]
-
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]
-
International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064. Retrieved from [Link]
- Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
-
Nature. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14595. Retrieved from [Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. heteroletters.org [heteroletters.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-Amino-5-bromo-3-(dimethylamino)pyrazine in solution
Technical Support Center: 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. The presence of amino, bromo, and dimethylamino groups on the pyrazine ring influences its chemical reactivity and stability. This guide will address common stability issues encountered when working with this compound in solution and provide troubleshooting strategies and preventative measures.
Troubleshooting Guide: Common Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected Color Change in Solution
Question: My solution of this compound has developed a yellow or brownish tint. What could be the cause, and how can I prevent it?
Answer:
Discoloration of your solution is often the first visual indicator of compound degradation. The likely culprits are exposure to light or oxidative processes.
Root Cause Analysis:
-
Photodegradation: The pyrazine ring system and the carbon-bromine bond can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to the formation of colored byproducts. Studies on other brominated heterocyclic compounds have shown that photodegradation can occur via reductive debromination.[1][2][3]
-
Oxidation: The electron-rich aminopyrazine ring is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, trace metal impurities, or exposure to air over extended periods.
Preventative Measures & Protocol:
-
Work in Low-Light Conditions: Whenever possible, handle the solid compound and its solutions in a fume hood with the sash lowered and under amber or red lighting.
-
Use Amber Glassware: Store stock solutions and prepare experimental solutions in amber glass vials or flasks to protect them from light.
-
Solvent Degassing: For sensitive experiments, degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.
-
Inert Atmosphere: If discoloration persists, consider preparing and handling your solutions in a glovebox under an inert atmosphere.
Issue 2: Precipitate Formation in Solution
Question: I've observed a precipitate forming in my solution of this compound, even at concentrations where it should be soluble. Why is this happening?
Answer:
Precipitate formation can be due to several factors, including poor solubility in the chosen solvent, degradation leading to less soluble byproducts, or pH-dependent solubility.
Root Cause Analysis:
-
Poor Solubility: While soluble in many polar organic solvents, the compound's solubility can be limited in less polar or aqueous solutions.
-
Degradation Products: As the parent compound degrades, the resulting byproducts may have lower solubility in your solvent system, causing them to precipitate out of solution.
-
pH Effects: The amino groups on the pyrazine ring are basic and can be protonated at acidic pH. The resulting salt form may have different solubility characteristics than the free base. Conversely, at high pH, hydrolysis can lead to degradation products with different solubilities.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Issue 3: Loss of Compound Activity or Inconsistent Results
Question: My experimental results are inconsistent, or I'm observing a decrease in the expected activity of my compound over time. Could this be a stability issue?
Answer:
Yes, a loss of activity and inconsistent results are classic signs of compound degradation. The parent molecule is likely breaking down into inactive or less active species.
Root Cause Analysis:
-
Hydrolysis: The aminopyrazine structure may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[4][5][6][7] This can lead to the cleavage of the amino groups or other modifications to the pyrazine ring.
-
Slow Degradation During Storage: Even under recommended storage conditions, slow degradation of stock solutions can occur over weeks or months.
Protocol for Stability Assessment:
To ensure the integrity of your results, it is crucial to use freshly prepared solutions whenever possible. If stock solutions must be stored, their stability should be periodically checked.
Step-by-Step HPLC Stability Study:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity and peak area of the parent compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or TFA) and UV detection is a good starting point.[8]
-
Storage Conditions: Aliquot the stock solution into several amber vials and store them under your typical experimental and long-term storage conditions (e.g., refrigerated, room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), analyze an aliquot from each storage condition.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
| Time Point | % Remaining (Refrigerated, Dark) | % Remaining (Room Temp, Light) |
| T=0 | 100% | 100% |
| T=24h | 99.5% | 92.1% |
| T=1 week | 98.2% | 75.4% |
| T=1 month | 95.0% | 45.8% |
| This is example data and will vary based on solvent and specific conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration is recommended for long-term storage.
Q2: In which solvents is this compound most stable?
Q3: How does pH affect the stability of this compound?
A3: Based on the chemistry of similar aminopyrazine and aminopyrimidine compounds, the stability of this compound is likely pH-dependent.[7][9]
-
Acidic Conditions (pH < 4): Protonation of the amino groups may occur, which could potentially stabilize the compound against some degradation pathways but may also alter its biological activity and solubility.
-
Neutral Conditions (pH 6-8): This is often the range where stability is optimal, but this should be experimentally verified.
-
Basic Conditions (pH > 8): Strongly basic conditions may promote hydrolysis of the amino groups.
Caption: Potential degradation pathways.
Q4: Can I freeze my stock solutions?
A4: Freezing stock solutions (e.g., at -20°C or -80°C) can be an effective way to prolong stability. However, it is important to be aware of the following:
-
Solubility upon Thawing: Ensure the compound completely redissolves upon thawing. Sonication may be necessary.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this.
Q5: Are there any known incompatible reagents?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation. Also, be cautious when using highly reactive reagents that could potentially react with the amino groups or the bromine atom.
References
-
Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2345-2350. [Link]
-
Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. [Link]
-
Dash, A. C., & Nanda, R. K. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]
-
Al-Salem, S. M., Le, T. T., & Apriceno, A. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Heliyon, 9(12), e22880. [Link]
-
Chen, Y., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 630, 01007. [Link]
-
Jovanović, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5001. [Link]
-
Chen, Y., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
Berman, A. M., & Johnson, J. S. (2018). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 140(49), 17039-17044. [Link]
-
Buntara, T., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Barlin, G. B., & Brown, W. V. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 736-740. [Link]
Sources
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address the challenges encountered during laboratory-scale synthesis and scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question: Why is the yield of my bromination reaction of 2-amino-3-(dimethylamino)pyrazine unexpectedly low?
Answer:
Low yields in the bromination of 2-amino-3-(dimethylamino)pyrazine can be attributed to several factors, primarily related to the reactivity of the pyrazine ring and the choice of brominating agent. The pyrazine ring is inherently electron-deficient, which can make electrophilic aromatic substitution challenging.[1] However, the presence of the activating amino and dimethylamino groups should facilitate the reaction. If you are experiencing low yields, consider the following:
-
Inadequate Activation: The activating effect of the amino groups may be insufficient under your current reaction conditions. Ensure that the reaction is not being run under strongly acidic conditions, which could protonate the amino groups and deactivate the ring towards electrophilic attack.
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Choice of Brominating Agent: While elemental bromine can be used, it often requires harsh conditions and can lead to the formation of byproducts.[1] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for electron-rich heterocycles and is often the preferred choice.[1][2] If you are using bromine, switching to NBS may improve your yield.
-
Reaction Temperature: Electrophilic bromination of activated pyrazines can often be carried out at or slightly above room temperature.[1] If the temperature is too low, the reaction may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of degradation products or di-brominated species.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used for bromination reactions with NBS.[1]
Question: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of di-brominated byproducts, such as 2-amino-3,5-dibromo-3-(dimethylamino)pyrazine, is a common challenge in the bromination of activated pyrazines.[1][2] To enhance the selectivity for the desired mono-brominated product, consider the following strategies:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a large excess of NBS or bromine will favor the formation of the di-brominated product. Start with one equivalent of the brominating agent and monitor the reaction progress closely by techniques such as TLC or LC-MS.
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Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a dropping funnel over an extended period. This will help to maintain a low concentration of the brominating agent in the reaction mixture, thereby favoring mono-substitution.
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions. Try running the reaction at 0°C or even lower to disfavor the second bromination.
-
Protecting Groups: While more synthetically demanding, the use of a temporary protecting group on the 2-amino group could be considered to modulate the reactivity of the ring and direct the bromination. However, this adds extra steps to the synthesis and may not be ideal for a large-scale process.
Question: My final product is difficult to purify, showing persistent impurities even after column chromatography. What are my options?
Answer:
Purification of highly polar compounds like this compound can be challenging, especially on a large scale where chromatography is less desirable.[1] If you are facing difficulties with purification, here are some suggestions:
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Crystallization: Crystallization is often the most effective and scalable method for purifying solid compounds.[1] Experiment with a variety of solvent systems to find one that provides good discrimination between your product and the impurities. Consider single-solvent crystallizations from solvents like ethanol, isopropanol, or ethyl acetate, or try multi-solvent systems such as ethyl acetate/heptane or dichloromethane/methanol.
-
Acid-Base Extraction: Since your product contains basic amino groups, you may be able to use acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product extracted back into an organic solvent.
-
Slurrying: Slurrying the crude product in a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification technique. The solid product is simply stirred in the solvent for a period of time and then collected by filtration.
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A common and logical synthetic approach would be a two-step process starting from a readily available precursor:
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 2-amino-3-chloropyrazine with dimethylamine to yield 2-amino-3-(dimethylamino)pyrazine. This reaction is typically performed in a suitable solvent with a base to neutralize the HCl generated.
-
Electrophilic Bromination: Subsequent bromination of 2-amino-3-(dimethylamino)pyrazine at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in an aprotic solvent.
What are the key safety precautions to consider during the scale-up of the bromination step?
Bromination reactions can present several safety hazards, especially on a larger scale.[3] Key precautions include:
-
Handling of Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. NBS is a solid and generally safer to handle, but it is still a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: Bromination reactions are often exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction.[4][5] Ensure that the reaction vessel is equipped with adequate cooling and that the brominating agent is added at a controlled rate.
-
Quenching of Excess Bromine: At the end of the reaction, any excess brominating agent must be safely quenched. This is typically done by adding a reducing agent such as sodium thiosulfate or sodium bisulfite solution.
How can I monitor the progress of the reaction effectively during scale-up?
Effective reaction monitoring is crucial for process control and optimization. For the synthesis of this compound, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for accurate determination of the conversion and the formation of any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the components of the reaction mixture, including the desired product and any impurities.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Step 1: Synthesis of 2-amino-3-(dimethylamino)pyrazine
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a sealed tube with an alcohol, add an excess of a 40% aqueous solution of dimethylamine (e.g., 3-5 eq).
-
Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-3-(dimethylamino)pyrazine.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-3-(dimethylamino)pyrazine (1.0 eq) in an aprotic solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate.
-
Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: Decision tree for troubleshooting low bromination yield.
Data Summary
| Parameter | Step 1: Amination | Step 2: Bromination |
| Typical Yield | 70-90% | 60-80% |
| Key Reagents | 2-amino-3-chloropyrazine, Dimethylamine, K₂CO₃ | 2-amino-3-(dimethylamino)pyrazine, NBS |
| Common Solvents | DMF, Alcohols | Acetonitrile, DMF |
| Typical Temperature | 80-100 °C | 0 °C to Room Temperature |
| Potential Byproducts | Unreacted starting material | Di-brominated product, degradation products |
References
-
Nbinno. 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Available from: [Link]
- Google Patents. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
-
ACS GCI Pharmaceutical Roundtable. Bromination - Wordpress. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]
-
PMC - PubMed Central. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]
-
PrepChem.com. Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Available from: [Link]
- Google Patents. CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
MDPI. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]
-
PubChem. 2-amino-5-bromo-3-(methylamino)pyrazine. Available from: [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][6]Thiadiazolo[3,4-b]pyrazines. Available from: [Link]
-
PMC. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available from: [Link]
-
MDPI. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
- Google Patents. US2396067A - Preparation of 2-aminopyrazine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. Available from: [Link]
-
The Green Chemistry Initiative Blog. How green is your bromination reaction?. Available from: [Link]
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]
-
NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available from: [Link]
-
ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
-
Heterocyclic Letters. No.3|447-452| May-July|2021. Available from: [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
-
2a biotech. Products - 2a biotech. Available from: [Link]
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Available from: [Link]
-
Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]
-
ResearchGate. Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Available from: [Link]
-
2a biotech. Product Detail - 2a biotech. Available from: [Link]
-
Arctom. CAS NO. 912773-2 | 2-Amino-5-bromo-3-(diethylamino)pyrazine. Available from: [Link]
Sources
debromination side reactions of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
An Application Scientist's Guide to Troubleshooting Debromination Side Reactions
Welcome to the technical support center for 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unexpected side reactions can be a significant source of frustration, leading to decreased yields, complex purifications, and project delays. One of the most common issues encountered with this and similar electron-rich heteroaromatic halides is unintended debromination.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent this problematic side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant impurity with a mass of ~80 Da less than my starting material. Could this be a debrominated product?
A: Yes, this is highly likely. The mass difference of approximately 79-81 Da (corresponding to the isotopic masses of Bromine) is a classic indicator of a debromination side reaction. The product, 2-Amino-3-(dimethylamino)pyrazine, is a common impurity when working with the parent bromo-compound.
The pyrazine ring is inherently electron-deficient; however, it is substituted with two powerful electron-donating groups (EDGs): an amino group at C2 and a dimethylamino group at C3. This electronic configuration significantly increases the electron density of the aromatic system. This increased electron density makes the C5-Br bond susceptible to various reductive and protodebromination pathways that might not be significant for less-activated aryl bromides.
To confirm the identity of the impurity, we recommend:
-
LC-MS Analysis: This is the quickest way to confirm the molecular weight of the side product.
-
¹H NMR Spectroscopy: Compare the spectrum of your product mixture to the starting material. The disappearance of the aromatic proton signal adjacent to the bromine and the potential appearance of a new aromatic signal in a different region can confirm the structure of the debrominated product.
Q2: What are the primary causes of this debromination side reaction during my experiments?
A: Debromination of activated aryl bromides can be triggered by several factors, often related to the specific reaction conditions you are employing. The most common culprits fall into three main categories: Reductive Debromination, Palladium-Catalyzed Protodebromination, and Photochemical pathways.
1. Reductive Debromination: This occurs when a reducing agent or a source of hydride is present in the reaction. The electron-rich nature of your pyrazine system makes the C-Br bond more susceptible to reduction compared to electron-poor aryl bromides.
-
Common Sources of Reductants:
-
Hydride Reagents: While potent hydrides like LiAlH₄ are obvious reductants, milder reagents used for other functional groups can sometimes cause issues.
-
Catalytic Hydrogenation: This is a well-established method for removing halide blocking groups.[1][2] If you are performing a hydrogenation (e.g., reducing a nitro group elsewhere), debromination is a significant risk, especially with catalysts like Palladium on Carbon (Pd/C).[2]
-
Solvents as Hydride Donors: Certain solvents, like 2-propanol, can act as hydride sources, particularly in the presence of a base or a transition metal catalyst.[3]
-
Single-Electron Transfer (SET) Agents: Some reagents can initiate reduction through a single-electron transfer mechanism, forming a radical anion that then expels the bromide.[3]
-
2. Palladium-Catalyzed Protodebromination: This is a frequent and often overlooked side reaction during cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions). Instead of the desired coupling, the aryl bromide is converted back to the simple arene.
-
Mechanism: In a typical Pd(0)/Pd(II) catalytic cycle, after the oxidative addition of your bromopyrazine to the Pd(0) center, the resulting Aryl-Pd(II)-Br complex can be intercepted by a proton source before transmetalation or reductive elimination can occur. This leads to the formation of the debrominated pyrazine and regenerates a Pd(II) species that must be reduced back to Pd(0) to re-enter the catalytic cycle.
-
Contributing Factors:
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, partially poisoning it.[4] This can slow down the desired catalytic cycle, giving more time for side reactions like protodebromination to occur.
-
Presence of Protic Species: Trace amounts of water, alcohols used as solvents, or even amines can serve as the proton source for this unwanted reaction.
-
Suboptimal Reaction Conditions: Incorrect ligand choice, temperature, or base can destabilize key intermediates, favoring the protodebromination pathway.
-
3. Photochemical Debromination: Many organic molecules can absorb light, leading to excited states with different reactivity. Aryl bromides can be cleaved under photochemical conditions, often involving a photoredox catalyst.
-
Mechanism: A photoredox catalyst, upon excitation by visible light, can act as a single-electron reducing agent.[5][6][7] It can transfer an electron to your bromopyrazine, forming a radical anion which then fragments, losing the bromide ion. The resulting aryl radical then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product.[5]
-
Practical Implications: Simply running a reaction in a clear glass vessel on a sunny windowsill or under harsh laboratory lighting could, in some catalytic systems, provide enough energy to promote this side reaction.
Troubleshooting & Prevention Workflow
To help diagnose the potential cause of debromination in your specific experiment, follow this decision-based workflow.
Caption: Troubleshooting workflow for debromination side reactions.
Q3: What specific experimental steps can I take to minimize or prevent debromination?
A: Based on the causes outlined above, here are actionable protocols and best practices to maintain the integrity of your C-Br bond.
| Cause of Debromination | Preventative Measures & Protocols |
| Contamination (Water, Oxygen) | Protocol: Rigorous Inert Atmosphere Technique. 1. Flame-dry or oven-dry all glassware thoroughly before use. 2. Use high-purity, anhydrous solvents from a solvent purification system or a fresh, sealed bottle.[4] 3. Degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles. 4. Maintain a positive pressure of inert gas throughout the entire reaction setup and workup. |
| Palladium-Catalyzed Protodebromination | Protocol: Optimization of Cross-Coupling Conditions. 1. Ligand Screening: The choice of phosphine ligand is critical. Experiment with ligands known to promote fast reductive elimination, such as bulky, electron-rich biaryl phosphine ligands for Suzuki or Buchwald-Hartwig reactions. 2. Base Selection: Use a non-nucleophilic, anhydrous base. Cs₂CO₃ or K₃PO₄ are often good choices. Avoid bases with protic counter-ions if possible. 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or slightly elevated temperatures (e.g., 50-60 °C) before resorting to high-temperature reflux. |
| Reductive Pathways | Protocol: Judicious Reagent Selection. 1. Selective Reductants: If reducing another functional group, choose a chemoselective reagent. For example, for reducing a nitro group, tin(II) chloride (SnCl₂) might be a better choice than catalytic hydrogenation with Pd/C. 2. Avoid Reductive Solvents: When possible, avoid using solvents that can act as hydride donors, such as isopropanol, especially under basic or heated conditions.[3] Opt for more inert solvents like THF, Dioxane, or Toluene. |
| Photochemical Reactions | Protocol: Exclusion of Light. 1. Wrap the Flask: For any reaction that is sensitive or running for an extended period, wrap the reaction flask completely in aluminum foil. 2. Use Amber Glassware: If available, use amber-colored glassware which blocks a significant portion of UV and visible light. 3. Turn off Unnecessary Lights: Minimize exposure to direct, high-intensity light in the laboratory. |
Visualizing the Problem: A Simplified Debromination Mechanism
The diagram below illustrates the general concept of a reductive debromination pathway, where a generic hydrogen source [H] (which could be from a hydride, a hydrogen atom donor, or a catalyst surface) cleaves the C-Br bond.
Caption: General schematic of reductive debromination.
Q4: My reaction is finished, and I have a mixture of my desired bromo-compound and the debrominated impurity. How can I purify my product?
A: If debromination has already occurred, purification is necessary. The two products, while structurally similar, have a key difference in polarity that can be exploited.
-
Flash Column Chromatography: This is the most reliable method.
-
Polarity Difference: The starting material, this compound, is generally less polar than its debrominated counterpart. The bromine atom is large and lipophilic. Replacing it with a small hydrogen atom often increases the molecule's interaction with polar stationary phases like silica gel.
-
Eluent System: A gradient elution using a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane) is recommended. Start with a low polarity mixture and gradually increase the concentration of the polar solvent. The desired bromo-compound should elute from the column before the more polar debrominated impurity.
-
-
Recrystallization: This method is highly dependent on the physical properties of your specific product and the impurity.
-
Solvent Screening: A careful screening of solvents is required to find a system where the desired product has low solubility at cold temperatures, while the impurity remains in solution. This can be time-consuming but is effective for large-scale purification if a suitable system is found.
-
References
- Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions. (2025). Benchchem.
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016).
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016).
- Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
- Ramanathan, L. S., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
- Aryl halide. (n.d.). In Wikipedia.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our focus is to explain the causality behind experimental choices, particularly the critical role of temperature, to ensure reproducible and high-yield outcomes.
Introduction: The Critical Role of Temperature in Synthesis
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile, in this case, dimethylamine.[1] Temperature is a paramount parameter in this process. It not only dictates the reaction rate but also significantly influences the reaction's selectivity and the formation of potential byproducts. Precise temperature control is therefore essential for maximizing yield and purity.
This guide will delve into the practical aspects of temperature management during the synthesis, addressing common challenges and providing scientifically grounded solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues that you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the likely temperature-related causes?
-
Answer: A low yield is a common issue that can often be traced back to suboptimal reaction temperatures.
-
Temperature Too Low: If the reaction temperature is too low, the activation energy for the SNAr reaction may not be overcome, leading to a very slow or stalled reaction. This is particularly relevant when using less reactive starting materials or when the dimethylamine concentration is low.
-
Temperature Too High: Conversely, excessively high temperatures can lead to the degradation of the starting materials, the product, or the solvent. Pyrazine derivatives, while generally stable, can be susceptible to decomposition at elevated temperatures.[2] Furthermore, high temperatures can cause the evaporation of volatile reactants like dimethylamine, effectively reducing its concentration in the reaction mixture.
-
-
Recommended Actions:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.
-
Gradual Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimize Solvent Choice: The solvent's boiling point will cap the maximum reaction temperature at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent or using a sealed reaction vessel to run the reaction under pressure. Microwave-assisted synthesis can also be an effective strategy for reaching higher temperatures in a controlled manner over short periods.[3]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. How can temperature control help in minimizing these?
-
Answer: The formation of impurities is often a direct consequence of inadequate temperature control.
-
Side Reactions at High Temperatures: At elevated temperatures, competing side reactions may become more prominent. For instance, if the starting material is 2-amino-3,5-dibromopyrazine, high temperatures could potentially lead to the displacement of the second bromine atom, resulting in the formation of 2-amino-3,5-bis(dimethylamino)pyrazine.
-
Decomposition: As mentioned earlier, high temperatures can cause the decomposition of the desired product, leading to a complex mixture of degradation products that can be difficult to separate.
-
-
Recommended Actions:
-
Establish a Temperature Profile: Run a series of small-scale reactions at different temperatures to identify the optimal temperature that maximizes the formation of the desired product while minimizing impurities.
-
Use a Controlled Heating System: Employ a reliable heating mantle with a temperature controller or an oil bath to maintain a stable and uniform reaction temperature.
-
Consider a Milder Reaction Protocol: If high temperatures are consistently leading to impurities, explore alternative synthetic routes that may proceed at lower temperatures, such as using a more reactive starting material or a catalyst.
-
Issue 3: Incomplete Reaction
-
Question: My reaction seems to stop before all the starting material is consumed, even after an extended reaction time. Could this be a temperature-related issue?
-
Answer: Yes, an incomplete reaction can be related to temperature.
-
Insufficient Thermal Energy: The reaction may have reached a point where the remaining starting material requires a higher temperature to react, but the current reaction temperature is insufficient to provide the necessary activation energy.
-
Equilibrium: While less common in SNAr reactions, it's possible that at a given temperature, the reaction is reaching an equilibrium state where the forward and reverse reaction rates are balanced.
-
-
Recommended Actions:
-
Careful Temperature Increase: As with low yield, a cautious and incremental increase in temperature can help push the reaction to completion.
-
Extended Reaction Time at Optimal Temperature: Once the optimal temperature is identified, ensure the reaction is allowed to proceed for a sufficient duration to ensure complete conversion.
-
Re-evaluate Stoichiometry: While not directly a temperature issue, ensure that a sufficient excess of dimethylamine is used, as some of it may be lost due to evaporation, especially at higher temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal temperature range for the synthesis of this compound?
-
A1: The ideal temperature can vary depending on the solvent, the specific starting materials, and whether a catalyst is used. However, for a typical SNAr reaction with 2-amino-3,5-dibromopyrazine and dimethylamine in a solvent like ethanol or N,N-Dimethylformamide (DMF), a temperature range of 80-120°C is a good starting point. For microwave-assisted synthesis, temperatures can be higher, often in the range of 150-180°C, for shorter reaction times.[3] It is crucial to experimentally determine the optimal temperature for your specific reaction conditions.
-
-
Q2: Can the reaction be performed at room temperature?
-
A2: While some SNAr reactions can proceed at room temperature, the reaction of a halogenated pyrazine with dimethylamine is generally slow at ambient temperatures. Leaving the reaction at room temperature for an extended period (days) might yield some product, but for practical laboratory synthesis, heating is typically required to achieve a reasonable reaction rate and yield.
-
-
Q3: How does the choice of solvent affect the optimal reaction temperature?
-
A3: The solvent plays a crucial role. Aprotic polar solvents like DMF, Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often used for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive. The boiling point of the solvent will also determine the maximum achievable temperature at atmospheric pressure. For example, using ethanol (boiling point ~78°C) will limit the reaction temperature compared to DMF (boiling point ~153°C).
-
-
Q4: Are there any safety concerns related to temperature in this synthesis?
-
A4: Yes. When heating a reaction with a volatile and flammable reactant like dimethylamine (often used as a solution in a solvent like ethanol or THF), there is a risk of pressure buildup if the reaction is performed in a sealed vessel. Ensure proper pressure relief measures are in place. Always conduct the reaction in a well-ventilated fume hood.
-
Experimental Protocols and Data
Illustrative Synthetic Protocol
This is a general protocol and should be optimized for your specific laboratory conditions.
Synthesis of this compound from 2-Amino-3,5-dibromopyrazine
-
To a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a pressure-rated reaction vessel, add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% in water or 2M in THF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Table 1: Hypothetical Effect of Temperature on Yield and Purity
The following table illustrates the potential impact of temperature on the reaction outcome. This data is for illustrative purposes and should be experimentally verified.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 60 | 24 | 25 | 95 | Incomplete reaction, starting material remains. |
| 80 | 12 | 65 | 98 | Good conversion with high purity. |
| 100 | 6 | 85 | 97 | Optimal balance of reaction time and yield. |
| 120 | 4 | 88 | 90 | Faster reaction, but increased impurity formation. |
| 140 | 2 | 75 | 80 | Significant byproduct formation and some degradation. |
Visualizing the Process
Reaction Pathway
The synthesis of this compound from 2-amino-3,5-dibromopyrazine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
- Xiong, J., et al. (2021). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the technical support guide for 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. Here, we address common challenges and questions regarding its reactivity, with a specific focus on the critical role of solvent selection in achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is sluggish or fails to proceed. What is the most common reason for this?
A1: The most frequent cause of low reactivity in SNAr reactions involving this substrate is the use of an inappropriate solvent. The reaction mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the reactivity of the incoming nucleophile are profoundly influenced by the solvent environment.
-
The Problem with Protic Solvents: Polar protic solvents, such as ethanol, methanol, or water, possess acidic protons (O-H or N-H bonds)[1][2]. These solvents form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, thiolates, or amines). This "caging" effect stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the pyrazine ring, thus slowing down or inhibiting the reaction.[3][4]
-
The Solution with Polar Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are the preferred choice. These solvents have large dipole moments and high dielectric constants, which allows them to dissolve charged species, but they lack acidic protons[1][2]. They effectively solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt while leaving the anion "naked" and highly reactive. This heightened nucleophilicity dramatically accelerates the rate-determining step of the SNAr reaction.[3] For heteroaromatic SNAr reactions, rates generally increase with solvent polarity, making DMSO and DMF particularly effective.[5]
Q2: I am observing significant amounts of side products, such as debromination or decomposition. How can solvent choice mitigate these issues?
A2: Side reactions are often a consequence of solvent-mediated pathways or impurities within the solvent.
-
Debromination (Protodehalogenation): This is particularly problematic in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Protic solvents can act as a proton source, leading to the quenching of organometallic intermediates and resulting in the replacement of the bromine atom with hydrogen. Using rigorously dried (anhydrous) polar aprotic solvents is critical. The presence of water or other protic impurities can be a major source of this side product.
-
Decomposition: this compound, like many electron-rich heterocycles, can be sensitive to acidic conditions. While most SNAr reactions are run under basic conditions, using a solvent that may contain acidic impurities or degrade to form acids (e.g., aged chloroform) can lead to decomposition. Furthermore, some high-boiling point aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of strong bases, to produce dimethylamine, which can act as a competing nucleophile. If you suspect decomposition, consider using a more stable solvent like DMSO or switching to a lower reaction temperature for a longer duration.
Q3: Does the choice of solvent affect the regioselectivity of reactions on this pyrazine derivative?
A3: While the inherent electronic and steric properties of the substrate are the primary drivers of regioselectivity, the solvent can play a modulating role. The pyrazine ring is activated by two amino groups, but the bromine at the C5 position is the most likely site for nucleophilic substitution.
In cases where a competing reaction could occur (e.g., with a multifunctional nucleophile), the solvent can influence the outcome. A solvent's ability to stabilize or destabilize different transition states can alter the product ratio. For instance, solvent hydrogen bond basicity has been shown to significantly affect the regiochemistry of SNAr reactions in other systems.[6] While less common for this specific substrate, if you encounter unexpected regiochemical outcomes, a systematic screen of solvents with varying properties (e.g., comparing DMF to THF or Toluene) is a valid troubleshooting step.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| No Reaction / Low Conversion | 1. Use of a polar protic (e.g., Ethanol) or nonpolar (e.g., Toluene) solvent. 2. Insufficient solubility of reactants. | 1. Switch to a polar aprotic solvent such as DMSO or DMF to enhance nucleophile reactivity.[3] 2. If solubility is an issue in solvents like MeCN or THF, move to DMSO or DMF, which are excellent solubilizing agents. Consider gentle heating to ensure a homogeneous solution. |
| Formation of Byproducts | 1. Water or protic impurities in the solvent leading to debromination. 2. Solvent decomposition at high temperatures (e.g., DMF). | 1. Use anhydrous grade solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 2. If running the reaction above 120 °C, consider using DMSO instead of DMF. Alternatively, see if the reaction can proceed at a lower temperature over a longer period. |
| Reaction is Too Fast / Exothermic | The chosen solvent (e.g., DMSO) and nucleophile combination is too reactive. | Switch to a less polar aprotic solvent like THF or 2-MeTHF to temper the reactivity. This provides better control over the reaction, especially on a larger scale. |
| Difficult Product Isolation / Workup | Use of a high-boiling, water-miscible solvent like DMSO or DMF. | Plan the workup carefully. A common procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Multiple extractions may be necessary. |
Data & Visualization
Table 1: Properties of Common Solvents and Their Suitability for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SNAr with this compound |
| DMSO | Polar Aprotic | 47 | 189 | Excellent: High polarity, high boiling point, excellent solvating power. Accelerates reaction rates significantly.[5] |
| DMF | Polar Aprotic | 37 | 153 | Excellent: Similar to DMSO but with a lower boiling point. Potential for thermal decomposition.[5] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good: Effective for many reactions, but lower boiling point limits reaction temperature. Less solubilizing than DMSO/DMF. |
| THF | Polar Aprotic | 7.6 | 66 | Moderate: Useful for controlling reactivity. Lower polarity may result in slower reactions.[5] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor: Suppresses nucleophilicity through hydrogen bonding, leading to very slow or no reaction.[3] |
| Toluene | Nonpolar | 2.4 | 111 | Very Poor: Does not stabilize the charged Meisenheimer intermediate. Generally unsuitable unless used in specific phase-transfer catalysis conditions. |
| Water | Polar Protic | 80.1 | 100 | Very Poor: Strong hydrogen bonding with the nucleophile. Can also lead to hydrolysis side reactions. |
Diagrams
Below are diagrams illustrating key concepts for troubleshooting and understanding solvent effects.
Caption: Troubleshooting decision tree for low-yield SNAr reactions.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a robust starting point for reacting this compound with a generic sodium-based nucleophile (Na-Nu).
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide), 1.1 - 1.5 equivalents
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Preparation: Dry the reaction flask and condenser in an oven (120 °C) for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Charging Reagents: To the flask, add this compound (1.0 eq) and the sodium salt of the nucleophile (1.2 eq).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe to achieve a concentration of 0.1-0.5 M with respect to the pyrazine substrate. Note: Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.
-
Reaction: Stir the mixture at room temperature for 15 minutes. If no reaction is observed by TLC or LC-MS, slowly heat the reaction to 60-100 °C. The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing the organic layer by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10 volumes relative to the DMSO used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate or Dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure substituted product.
References
-
The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions - VTechWorks. [Link]
-
Nature of the nucleophile and solvent effect on a SNAr reaction - ResearchGate. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. [Link]
-
4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - Repositorio Académico - Universidad de Chile. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Sources
- 1. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Welcome to the dedicated technical support guide for the synthesis and workup of 2-Amino-5-bromo-3-(dimethylamino)pyrazine. This resource is designed for chemistry professionals in research and development. Here, we move beyond simple procedural lists to address the nuanced challenges and critical decision-making points you may encounter during your experiment. Our goal is to empower you with the underlying chemical principles and practical, field-tested solutions to ensure a successful synthesis.
Troubleshooting Guide: Real-Time Experimental Challenges
This section addresses specific problems that can arise during the workup and purification of this compound. Each answer provides a step-by-step solution grounded in chemical expertise.
Question 1: My reaction mixture is a very dark, almost black, color after the bromination step. Is this normal, and how does it affect my workup?
Answer: A dark reaction mixture is not uncommon in bromination reactions, especially with electron-rich heterocyclic systems like aminopyrazines. This can be due to the formation of charge-transfer complexes or minor degradation/polymerization pathways.[1] While often not detrimental to the overall yield, it can complicate monitoring by Thin Layer Chromatography (TLC) and purification.
Recommended Actions:
-
Confirm Reaction Completion: Before proceeding to workup, take a small aliquot of the reaction mixture. Dilute it with your extraction solvent (e.g., Dichloromethane or Ethyl Acetate), and spot it on a TLC plate against your starting material. Even with a dark baseline, the spots for your starting material and product should be visible under UV light. If the starting material is consumed, you can proceed.
-
Quenching is Critical: The dark color can be partially attributed to excess bromine or acidic byproducts like HBr. A thorough quench is essential. Slowly add the reaction mixture to a stirred, cold aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will consume any remaining bromine (Br₂), which is a common source of color.
-
Follow with a Basic Wash: After the initial quench, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acidic environment, which can help decolorize the organic layer and prevent potential acid-catalyzed degradation of your product during concentration.
-
Consider Activated Carbon: If the organic layer remains intensely colored after these washes, you can treat it with a small amount of activated carbon. Stir the organic solution with the carbon for 10-15 minutes, then filter it through a pad of Celite® to remove the carbon. Be aware that this step can lead to some product loss, so use it judiciously.
Question 2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I break it to salvage my product?
Answer: Emulsions are common when working with basic nitrogen-containing compounds like pyrazines, as they can act as surfactants. The key is to disrupt the stable interface between the organic and aqueous layers.
Recommended Actions:
-
Add Brine: The most common and effective first step is to add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[2] The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to mix the layers.
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own with time.
-
Filtration: If the emulsion persists, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, like a splash of methanol or isopropanol, can sometimes alter the interfacial tension enough to break the emulsion. Be cautious, as this will change the composition of your organic layer.
Question 3: My final product yield is significantly lower than expected after purification. Where are the most common points of product loss in this workup?
Answer: Low yield is a frequent issue that can often be traced back to specific steps in the workup and purification process.[1]
Potential Loss Points & Mitigation Strategies:
-
Incomplete Extraction: Aminopyrazines can have some water solubility, especially if the aqueous layer is acidic (forming a protonated, more soluble salt). Ensure the aqueous layer is basic (pH > 8) before and during extraction to keep your product in its free-base form, which is more soluble in organic solvents.[3] Perform multiple extractions (e.g., 3 times with a suitable solvent) rather than a single large-volume extraction to maximize recovery.[1]
-
Adsorption during Filtration/Drying: Your product, being a polar molecule with multiple nitrogen atoms, can adsorb onto drying agents like anhydrous sodium sulfate or magnesium sulfate, especially if used in excess. Use a minimal amount of drying agent and rinse it thoroughly with fresh organic solvent after filtration.
-
Loss during Concentration: Co-evaporation with volatile impurities or overheating on the rotary evaporator can lead to product loss. Use a moderate temperature for solvent removal.
-
Purification Challenges: If using column chromatography, the polar nature of the product can lead to streaking and poor separation, resulting in mixed fractions and lower isolated yield. For crystallization, if the product is too soluble in the chosen solvent, recovery will be poor.
Workup & Purification Decision Tree
This workflow provides a visual guide to the decision-making process during the workup and purification stages.
Caption: Decision workflow for workup and purification.
Frequently Asked Questions (FAQs)
Question 1: What is a standard, reliable workup procedure following the bromination of a 2-amino-3-(substituted)pyrazine?
Answer: A robust workup for this class of compounds focuses on neutralizing acidic byproducts, removing unreacted bromine, and efficiently extracting the product. A general procedure, analogous to the workup of similar brominated aminopyrazines, is as follows:[2][4]
Step-by-Step Protocol:
-
Preparation: Prepare a beaker with a cold (~0-5 °C) aqueous solution of 10% sodium thiosulfate or sodium bisulfite. The volume should be roughly equal to the volume of the reaction mixture.
-
Quenching: Slowly pour the completed reaction mixture into the cold quenching solution with vigorous stirring.
-
Neutralization: Once the addition is complete, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is basic (pH 8-9), confirmed with pH paper.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash them once with water, followed by a wash with saturated brine. The brine wash helps to remove residual water and break any minor emulsions.[2]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Question 2: What are the best methods for purifying the final product?
Answer: The choice between crystallization and column chromatography depends on the purity and physical state of your crude product.
-
Crystallization: This is the preferred method if your crude product is a solid and has relatively high purity (>90%). It is efficient for removing small amounts of impurities and is easily scalable.
-
Solvent Screening: Test solubility in various solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for aminopyrazines include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
-
Silica Gel Column Chromatography: This method is necessary if your crude product is an oil or contains significant impurities with polarities similar to your product.
-
Solvent System (Eluent): A typical starting point for a polar compound like this would be a mixture of a non-polar solvent and a polar solvent, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol. A gradient elution (gradually increasing the polarity) is often most effective.
-
TLC First: Always determine the optimal solvent system by TLC before running the column. You should aim for a retention factor (Rf) of ~0.25-0.35 for your product.
-
Data Summary Table
| Parameter | Recommended Condition/Solvent | Rationale & Notes |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Good solubility for aminopyrazines; forms a separate layer with water. DCM is denser than water, EtOAc is less dense. |
| Quenching Agent | 10% aq. Na₂S₂O₃ or NaHSO₃ | Reacts with and neutralizes excess Br₂, preventing side reactions. |
| Neutralizing Base | Saturated aq. NaHCO₃ | A mild base to neutralize acidic byproducts (e.g., HBr) without causing hydrolysis of sensitive functional groups.[3] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic extract. |
| Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 7:3 to 1:1) or DCM/Methanol (e.g., 98:2) | Adjust polarity based on TLC analysis to achieve good separation. |
| Crystallization Solvent | Ethanol, Isopropanol, EtOAc/Hexanes | Screen for a solvent that provides good differential solubility at hot vs. cold temperatures. |
References
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives.
- BenchChem. (2025). Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery.
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazine Derivatives: A Prospective Analysis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
In the landscape of medicinal chemistry, pyrazine scaffolds are foundational components in a multitude of biologically active compounds.[1][2][3] Their inherent aromaticity and the presence of two nitrogen atoms create a unique electronic and structural motif that is amenable to diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[3][4] This guide provides a comparative analysis of the potential biological activities of 2-Amino-5-bromo-3-(dimethylamino)pyrazine against a backdrop of well-characterized pyrazine derivatives. While specific experimental data for this particular molecule is not yet prevalent in published literature, we can infer its likely bioactivities by examining structure-activity relationships (SAR) within the broader pyrazine class. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
The Pyrazine Core: A Privileged Scaffold in Drug Discovery
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient and capable of participating in various non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition by biological targets.[4] Pyrazine derivatives have demonstrated a remarkable range of biological activities, including anticancer[5], antimicrobial[6], anti-inflammatory[3], and kinase inhibitory effects.[7][8] The versatility of the pyrazine core allows for the strategic placement of various substituents, which can fine-tune the molecule's steric, electronic, and pharmacokinetic properties, thereby influencing its potency and selectivity.
Prospective Biological Profile of this compound
The structure of this compound suggests several potential avenues for biological activity based on established SAR principles for pyrazine derivatives. The key substituents are:
-
2-Amino group: The 2-aminopyrazine moiety is a well-known pharmacophore in drug discovery.[9][10] It can act as a hydrogen bond donor and is a key feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[4][11]
-
5-Bromo group: The halogen atom, in this case, bromine, can significantly impact the compound's properties. It is an electron-withdrawing group that can influence the electronics of the pyrazine ring. Furthermore, it can serve as a handle for further synthetic modifications through cross-coupling reactions.[12] Halogen substituents have been associated with moderate to good antibacterial activity in some heterocyclic compounds.[7][13]
-
3-(Dimethylamino) group: This is an electron-donating group that can modulate the overall electron density of the pyrazine ring. Such groups have been shown to enhance the antibacterial activity of certain heterocyclic scaffolds.[7]
Based on these structural features, we can hypothesize that this compound may exhibit:
-
Kinase Inhibitory Activity: The presence of the 2-aminopyrazine core strongly suggests potential as a kinase inhibitor.
-
Anticancer Activity: As many kinase inhibitors are effective anticancer agents, this is a corollary to its potential kinase inhibitory effects.[5]
-
Antimicrobial Activity: The combination of the pyrazine core and the bromine and dimethylamino substituents suggests a likelihood of antibacterial or antifungal properties.[6]
Comparative Analysis with Other Bioactive Pyrazines
To contextualize the potential of this compound, we will compare its structural features with those of other pyrazines with established biological activities.
Kinase Inhibition
The pyrazine scaffold is a common feature in many kinase inhibitors.[7][8][14] For instance, certain 2,6-disubstituted pyrazines have been identified as potent and selective inhibitors of protein kinase CK2.[8] The 2-aminopyrazine moiety is critical for the inhibitory activity of compounds targeting mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[11]
Table 1: Comparison of Structural Features of Pyrazine-Based Kinase Inhibitors
| Compound/Class | Key Structural Features | Target Kinase(s) | Reported Potency (IC50) | Reference |
| 2,6-Disubstituted Pyrazines | Pyrazine core with substitutions at positions 2 and 6 | CK2 | Varies with substitutions | [8][14] |
| Imidazo[1,2-a]pyrazine derivatives | Fused imidazopyrazine core | CDK9 | 0.16 µM (for compound 3c) | [7] |
| Aminopyrazine Derivatives | 2-Aminopyrazine core | MK-2 | Low micromolar to sub-micromolar | [11] |
| This compound (Prospective) | 2-Aminopyrazine, 5-Bromo, 3-Dimethylamino | Hypothesized: Various kinases | To be determined | N/A |
Anticancer Activity
The anticancer properties of pyrazine derivatives are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival.[5] For example, novel benzimidazole/benzoxazole-pyrazine hybrids have shown in vitro cytotoxicity against various human cancer cell lines, including MCF-7 (breast), A-549 (lung), and DU-145 (prostate).[1]
Table 2: Comparison of Anticancer Activity of Pyrazine Derivatives
| Compound/Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Benzimidazole-Pyrazine Hybrids | MCF-7, A-549, DU-145 | Varies with substitutions | [1] |
| Chalcone-Pyrazine Derivatives | A549, Colo-205, MCF-7 | 0.012 - 0.33 µM | [2] |
| Sorafenib Analogs with Pyrazine Core | HepG2, HeLa, A549 | 0.6 - 0.9 µM | [15] |
| This compound (Prospective) | To be determined | To be determined | N/A |
Antimicrobial Activity
Various substituted pyrazines have demonstrated significant antimicrobial effects.[6] For instance, triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[16] Structure-activity relationship studies have indicated that electron-donating groups can enhance antibacterial activity, while electron-withdrawing groups may reduce it.[7]
Table 3: Comparison of Antimicrobial Activity of Pyrazine Derivatives
| Compound/Class | Microbial Strain(s) | Reported Activity (MIC) | Reference |
| Pyrazine-containing Thiazolines | E. coli, S. typhi, S. aureus, B. subtilis | Varies with substitutions | [6] |
| Triazolo[4,3-a]pyrazine Derivatives | S. aureus, E. coli | 16 - 32 µg/mL | [16] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively drug-resistant Salmonella Typhi | 6.25 mg/mL | [17] |
| This compound (Prospective) | To be determined | To be determined | N/A |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.
Kinase Inhibition Assay
A common method to assess kinase inhibitory activity is through an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate peptide, and ATP solution. The test compound, this compound, should be dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Anticancer Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) corresponding to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Given the structural alerts for kinase inhibition, a plausible mechanism of action for this compound, should it exhibit anticancer activity, would be the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Many kinase inhibitors target components of this pathway, such as RAF kinases. The 2-aminopyrazine moiety could potentially bind to the ATP-binding pocket of a kinase like RAF, preventing its activation and downstream signaling, ultimately leading to a reduction in cancer cell proliferation.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally validated, a comparative analysis based on the extensive literature on pyrazine derivatives provides a strong rationale for its investigation as a potential kinase inhibitor, anticancer agent, or antimicrobial compound. The presence of the 2-aminopyrazine core is a particularly compelling feature that warrants its evaluation against a panel of protein kinases.
Future research should focus on the synthesis and in vitro biological evaluation of this compound using the protocols outlined in this guide. Should promising activity be identified, further studies to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy would be warranted. The insights gained from such studies will not only determine the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazine derivatives in drug discovery.
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Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358–4361. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2014). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Archiv der Pharmazie, 347(1), 47-56. [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Zahrani, M. H., & El-Emam, A. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2228. [Link]
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Fuchi, N., Iura, Y., Kaneko, H., Nitta, A., Suyama, K., Ueda, H., ... & Takahashi, T. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4358–4361. [Link]
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Kumar, A., & Kumar, R. (2017). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 53(50), 6639-6652. [Link]
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A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 2-Amino-5-bromo-3-(dimethylamino)pyrazine Against Established Pharmacophores
In the landscape of modern drug discovery, particularly in oncology, the strategic selection of a core chemical scaffold is a critical determinant of a kinase inhibitor's ultimate success. The scaffold not only dictates the orientation of substituents towards key binding residues within the ATP pocket but also profoundly influences the compound's overall physicochemical properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical comparison of the emerging 2-aminopyrazine scaffold, exemplified by the commercially available, yet functionally uncharacterized, 2-Amino-5-bromo-3-(dimethylamino)pyrazine , against well-established and clinically validated kinase inhibitor scaffolds: quinazoline, indole, and pyrimidine.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, comparative experimental data from representative molecules, and detailed protocols to empower your own kinase inhibitor discovery programs.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, have become one of the most important classes of drug targets. Small molecule inhibitors that compete with ATP for the kinase active site have revolutionized the treatment of various cancers and inflammatory diseases. The "privileged" nature of certain heterocyclic scaffolds stems from their ability to form key hydrogen bond interactions with the "hinge" region of the kinase, a conserved structural motif that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, allowing its substituents to explore and exploit other regions of the ATP binding site to achieve potency and selectivity.
Spotlight on the 2-Aminopyrazine Scaffold
The 2-aminopyrazine core is a nitrogen-containing heterocycle that has garnered increasing interest in medicinal chemistry. While This compound itself lacks extensive public data on its biological activity, its structural features are noteworthy. The 2-amino group is well-positioned to act as a hydrogen bond donor to the kinase hinge region. The bromine at the 5-position and the dimethylamino group at the 3-position offer vectors for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.
Recent literature highlights the potential of the 2-aminopyrazine scaffold in targeting various kinases. For instance, derivatives have been explored as inhibitors of Nek2, a mitotic kinase implicated in cancer, and MK-2, a key enzyme in the inflammatory response.[1][2] The structure-activity relationship (SAR) studies on these analogs reveal that modifications at positions analogous to the bromo and dimethylamino groups of our topic compound are critical for achieving high potency.[3][4]
Synthetic Tractability
The synthesis of substituted 2-aminopyrazines is generally accessible. A plausible synthetic route to analogs of this compound could involve the initial bromination of a suitable 2-aminopyrazine precursor, followed by nucleophilic aromatic substitution to introduce the dimethylamino group.[5][6] The presence of the bromine atom also provides a handle for further diversification through transition metal-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.
Established Kinase Inhibitor Scaffolds: A Comparative Analysis
To contextualize the potential of the 2-aminopyrazine scaffold, we will compare it with three of the most successful and widely utilized scaffolds in approved kinase inhibitors: quinazoline, indole, and pyrimidine.
The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition
The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks for targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.
-
Exemplar Drugs: Gefitinib (Iressa®) and Erlotinib (Tarceva®).
-
Mechanism of Action: These drugs are reversible, ATP-competitive inhibitors of EGFR tyrosine kinase.[7][8] By blocking the ATP binding site, they prevent autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[9][10]
-
Key Interactions: The quinazoline core forms a critical hydrogen bond with the hinge region of EGFR, while the aniline moiety occupies a hydrophobic pocket.
The Indole Scaffold: Versatility in Kinase Targeting
The indole ring system is a versatile scaffold found in numerous natural products and synthetic drugs, including several kinase inhibitors.
-
Exemplar Drugs: Sunitinib (Sutent®) and Ruxolitinib (Jakafi®).
-
Mechanism of Action: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, targeting VEGFRs, PDGFRs, KIT, and other kinases involved in angiogenesis and tumor progression.[11][12][13] Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway that regulates immune responses and hematopoiesis.[3][14][15]
-
Key Interactions: The oxindole core of Sunitinib and the pyrrolopyrimidine core of Ruxolitinib (a derivative of an indole bioisostere) engage in hydrogen bonding with the kinase hinge. The diverse substitutions on the indole ring allow for targeting a wide range of kinases.
The Pyrimidine Scaffold: A Privileged Structure in Drug Design
The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds.
-
Exemplar Drug: Imatinib (Gleevec®) - although it has a more complex 2-aminopyrimidine-based structure, it highlights the importance of this core. A more direct example is the pyrrolopyrimidine core of Ruxolitinib, which is a fused pyrimidine system.
-
Mechanism of Action: Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). It also inhibits other tyrosine kinases such as KIT and PDGFR.
-
Key Interactions: The 2-aminopyrimidine moiety of Imatinib forms key hydrogen bonds with the hinge region of the Bcr-Abl kinase domain, locking it in an inactive conformation.
Quantitative Comparison of Representative Kinase Inhibitors
To provide a tangible comparison, the following table summarizes the inhibitory activities of exemplar drugs from each scaffold class against their primary targets and in cellular assays.
| Scaffold | Exemplar Drug | Primary Target(s) | Biochemical IC50 | Cellular IC50 |
| Quinazoline | Gefitinib | EGFR | 26-57 nM[16][17] | 13-77 nM (in sensitive cell lines)[18][19] |
| Erlotinib | EGFR | ~2 nM | Varies by cell line (e.g., ~100 nM in NSCLC) | |
| Indole | Sunitinib | VEGFR2, PDGFRβ, KIT | 2-9 nM | Varies by cell line and target |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM, 2.8 nM[14] | Varies by cell line and cytokine stimulation | |
| Pyrimidine | Imatinib | Bcr-Abl | ~100 nM | ~250 nM (in Bcr-Abl positive cells) |
| Aminopyrazine | Compound 31 (Nek2 inhibitor analog) | Nek2 | 0.047 µM[6] | Not Reported |
| MK-2 Inhibitor Analog | MK-2 | Sub-micromolar[9] | Active in suppressing TNFα production[9] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes and are compiled from various sources.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for interpreting experimental results.
Key Signaling Pathways
Experimental Workflow: Kinase Inhibitor Characterization
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for determining the potency of kinase inhibitors.
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated substrate acts as the acceptor. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will decrease the FRET signal in a dose-dependent manner.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound analogs) in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2 µL of the diluted test compound.
-
Add 4 µL of a solution containing the target kinase and the biotinylated substrate in kinase reaction buffer.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiation of Reaction: Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add 10 µL of a detection solution containing the europium-labeled antibody and streptavidin-APC conjugate in TR-FRET dilution buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT/XTT)
The MTT and XTT assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[20][21][22][23]
Principle: In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol (MTT):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The selection of a kinase inhibitor scaffold is a multifaceted decision that balances synthetic feasibility with the desired biological and pharmacological properties. While the quinazoline , indole , and pyrimidine scaffolds have a proven track record, leading to numerous FDA-approved drugs, the exploration of novel scaffolds like 2-aminopyrazine is essential for discovering inhibitors with new mechanisms of action, improved selectivity profiles, and the ability to overcome drug resistance.
Although This compound remains a starting point for chemical exploration rather than a characterized inhibitor, the broader 2-aminopyrazine scaffold holds promise. Its synthetic tractability and the demonstrated activity of its derivatives against various kinases warrant further investigation. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, a systematic, data-driven approach to scaffold selection, as outlined in this guide, will be paramount in the development of the next generation of targeted therapies.
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A Comparative Guide to 2-Amino-5-bromo-3-(dialkylamino)pyrazine Derivatives in Kinase Inhibition
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents. Among these, the pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-para orientation, is a privileged scaffold.[1][2] Its unique electronic properties and capacity for diverse substitutions have made it a focal point in the development of novel drugs, including several essential medicines.[3] Particularly in the realm of oncology and inflammatory diseases, pyrazine derivatives have emerged as highly effective modulators of cellular signaling pathways.[4]
This guide provides an in-depth comparative analysis of a specific, promising subclass: 2-Amino-5-bromo-3-(dialkylamino)pyrazine derivatives . We will dissect the nuances of their synthesis, explore the critical structure-activity relationships (SAR) that govern their biological function, and provide objective, data-supported comparisons of their performance, with a particular focus on their role as protein kinase inhibitors.[5] The strategic placement of the 2-amino, 5-bromo, and 3-(dialkylamino) groups creates a scaffold primed for potent and selective interaction with kinase targets, making this a compelling area of research for drug development professionals.
I. Synthetic Strategies: Building the Core Scaffold
The synthesis of polysubstituted pyrazines is a well-trodden path in organic chemistry, yet the specific arrangement of the 2-amino-5-bromo-3-(dialkylamino) core requires a controlled and logical approach. The primary strategy involves the selective bromination of a pre-functionalized aminopyrazine precursor.
The causality behind this choice is rooted in reaction kinetics and directing group effects. The amino groups on the pyrazine ring are activating, making the ring susceptible to electrophilic substitution. However, the reaction must be carefully controlled to achieve mono-bromination at the desired C5 position. Pyridine is often employed as a mild base to scavenge the HBr byproduct, preventing unwanted side reactions.
A generalized synthetic workflow is presented below.
Sources
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A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrazine Analogs as Potent Kinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 2-aminopyrazine scaffold represents a fertile ground for innovation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-5-bromo-3-(dimethylamino)pyrazine analogs, with a primary focus on their potent inhibitory activity against Aurora kinases, a family of enzymes pivotal to cell cycle regulation and a key target in oncology. By synthesizing data from seminal studies, we will dissect how subtle molecular modifications to this privileged scaffold translate into significant shifts in biological activity, offering a roadmap for the rational design of next-generation therapeutics.
The Central Role of Aurora Kinases in Mitosis and Oncology
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that act as master regulators of mitosis.[1] Their timely activation and localization are critical for a host of mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide array of human cancers, leading to genomic instability and aneuploidy, hallmarks of tumorigenesis. Consequently, the inhibition of Aurora kinases has emerged as a promising therapeutic strategy in cancer treatment. The simplified signaling cascade is depicted below.
Core Scaffold: The 2-Amino-3,5-disubstituted Pyrazine
The focus of our analysis is the 2-amino-3,5-disubstituted pyrazine core. The 2-aminopyrazine moiety is a well-established hinge-binding motif in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of the kinase. The substituents at the 3- and 5-positions offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. While direct SAR data for the this compound is not extensively published in a single cohesive study, a closely related series of 3,5-disubstituted-2-aminopyrazines provides a robust dataset for understanding the SAR of this scaffold as Aurora kinase inhibitors.[2]
Comparative Analysis of Analog Performance
The following table summarizes the in vitro activity of a series of 2-amino-3,5-disubstituted pyrazine analogs against Aurora A and B kinases, as well as their antiproliferative effects on several cancer cell lines.[2] This data provides a quantitative basis for our SAR discussion.
| Compound ID | R1 (Position 5) | R2 (Position 3) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| 12Aa | 3,5-dimethylisoxazol-4-yl | O-(4-fluorophenyl) | 120 | 254 | 12.3 ± 2.1 | 10.2 ± 2.3 |
| 12Ad | 3,5-dimethylisoxazol-4-yl | O-(4-chlorophenyl) | 102 | 198 | 2.45 ± 0.51 | 8.90 ± 1.84 |
| 12Aj | 3,5-dimethylisoxazol-4-yl | O-(3-chlorophenyl) | 90 | 152 | 1.34 ± 0.23 | 7.30 ± 1.56 |
| 12Ba | 4-methoxyphenyl | O-(4-fluorophenyl) | >1000 | >1000 | >50 | >50 |
| 12Be | 4-methoxyphenyl | O-(4-methylphenyl) | 850 | 910 | 20.3 ± 4.1 | 35.4 ± 5.2 |
Data synthesized from Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors.[2]
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structural requirements for potent Aurora kinase inhibition within this pyrazine series:
-
Substitution at Position 5: A bulky, heterocyclic group at the 5-position appears crucial for potent activity. The replacement of the 3,5-dimethylisoxazol-4-yl group (as in 12Aa , 12Ad , 12Aj ) with a 4-methoxyphenyl group (as in 12Ba , 12Be ) leads to a dramatic loss of both enzymatic and cellular activity.[2] This suggests that the isoxazole moiety engages in favorable interactions within a specific sub-pocket of the Aurora kinase active site.
-
Substitution at Position 3: The nature and position of the substituent on the phenoxy ring at the 3-position significantly modulate activity.
-
Halogen substitution on the phenyl ring is generally favorable. For instance, replacing a fluoro group (12Aa ) with a chloro group (12Ad ) at the 4-position of the phenyl ring enhances activity.
-
The position of the chloro substituent is also critical. Moving the chloro group from the 4-position (12Ad ) to the 3-position (12Aj ) results in the most potent compound in this series, with IC50 values of 90 nM and 152 nM against Aurora A and B, respectively, and a strong antiproliferative effect in HeLa cells (IC50 = 1.34 µM).[2] This indicates a specific steric and electronic requirement in the region of the active site that interacts with this part of the molecule.
-
-
The 2-Amino Group: While not varied in this specific series, the 2-amino group is understood to be a key pharmacophore, forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[3]
The following diagram visually summarizes these key SAR findings.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below are representative methodologies for assessing the activity of novel pyrazine-based kinase inhibitors.
Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of Aurora A by measuring the amount of ADP produced, which is directly proportional to kinase activity.[1]
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[4]
-
Serially dilute the test compound (e.g., 2-aminopyrazine analog) in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of purified recombinant Aurora A kinase in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Kemptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.[5]
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the Aurora A kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of a compound.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, HepG2) in appropriate growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The 2-amino-3,5-disubstituted pyrazine scaffold is a highly promising platform for the development of potent Aurora kinase inhibitors. The structure-activity relationship is finely tuned, with the substituents at the 3- and 5-positions playing a critical role in determining inhibitory potency and cellular activity. Specifically, a bulky heterocyclic group at the 5-position and an appropriately substituted phenoxy group at the 3-position are key determinants for high-affinity binding. The insights and protocols detailed in this guide provide a solid foundation for researchers to rationally design and evaluate novel analogs of this compound, with the ultimate goal of developing more effective and selective anticancer therapeutics.
References
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Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. Available from: [Link]
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Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. Available from: [Link]
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Ali, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. Available from: [Link]
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Patil, S. A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5203. Available from: [Link]
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Yang, C., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(48), 84157–84167. Available from: [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available from: [Link]
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Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 23(17), 3241-3257. Available from: [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(18), 13536–13554. Available from: [Link]
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Moriarty, K., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798-5803. Available from: [Link]
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Park, H., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. Journal of Medicinal Chemistry, 52(8), 2494-2502. Available from: [Link]
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Al-Rashida, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-22. Available from: [Link]
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Banerjee, S. (Ed.). (2022). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. Available from: [Link]
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Durrant, D. E., et al. (2020). Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery, 10(2), 266-283. Available from: [Link]
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Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 1-22. Available from: [Link]
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Sharma, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 11(1), 1-17. Available from: [Link]
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Bo, Z., et al. (2020). Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. Bioorganic Chemistry, 94, 103441. Available from: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]
-
Ziemska, J., & Solecka, J. (2016). Tyrosine kinase, aurora kinase and leucine aminopeptidase as attractive drug targets in anticancer therapy - characterisation of their inhibitors. Postepy higieny i medycyny doswiadczalnej (Online), 70, 126-147. Available from: [Link]
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Abu-Serie, M. M. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(19), 4462. Available from: [Link]
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Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 843-850. Available from: [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27005–27022. Available from: [Link]
-
Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. Available from: [Link]
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The Kinase Inhibitor's Double-Edged Sword: A Comparative Guide to Assessing the Selectivity of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them prime candidates for intervention. However, the very ubiquity and structural conservation of the ATP-binding site across the kinome present a formidable challenge: achieving inhibitor selectivity. A highly selective inhibitor can offer a potent therapeutic effect with minimal off-target toxicities, while a non-selective compound risks a cascade of adverse events.
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the exemplar molecule, 2-Amino-5-bromo-3-(dimethylamino)pyrazine. While extensive public data on this specific compound is not available, its aminopyrazine core is a well-established scaffold in numerous potent and selective kinase inhibitors.[1][2][3] We will therefore navigate the essential experimental workflows and data interpretation required to build a robust selectivity profile, drawing upon comparative data from structurally related, published aminopyrazine inhibitors. This approach will equip researchers and drug development professionals with the principles and practical methodologies to characterize their own compounds of interest.
The Centrality of the Pyrazine Scaffold
The pyrazine ring is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. Its nitrogen atoms often act as hydrogen bond acceptors, anchoring the molecule within the hinge region of the kinase ATP-binding pocket.[4] This fundamental interaction is a cornerstone of the inhibitory activity of many successful drugs.[1][2][3] The specific substitutions on the pyrazine core, such as the amino, bromo, and dimethylamino groups in our exemplar compound, are critical for dictating potency and, crucially, selectivity against different kinases.[5][6]
Comparative Selectivity Profile: A Data-Driven Approach
To illustrate the process of selectivity assessment, we present a comparative analysis of two well-characterized aminopyrazine-based inhibitors against a panel of representative kinases. This data, compiled from public sources, demonstrates the typical presentation of selectivity data and highlights the diverse profiles that can be achieved from a common scaffold.
| Compound/Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | IC50 (nM) vs. Nek1 | IC50 (nM) vs. Plk1 | IC50 (nM) vs. Chk1 |
| Aminopyrazine 1 (Nek2 Inhibitor) | Nek2 | 25 | 250 | >10,000 | >10,000 |
| Prexasertib (CHK1 Inhibitor) | CHK1 | 1.4 | >1000 | >1000 | N/A |
Data for Aminopyrazine 1 is representative of compounds described in literature.[5] Data for Prexasertib is from published studies.[1]
This table immediately illustrates the concept of selectivity. Aminopyrazine 1 shows a clear 10-fold selectivity for Nek2 over its closest homolog, Nek1, and is highly selective against more distant kinases like Plk1 and Chk1.[5] Prexasertib, on the other hand, demonstrates exquisite potency and selectivity for CHK1.[1] For a novel compound like this compound, generating such a data table against a broad panel of kinases is the foundational step in understanding its therapeutic potential and potential liabilities.
Experimental Workflows for Kinase Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity, beginning with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based models.
Tier 1: In Vitro Biochemical Kinase Assays
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory potency (typically as an IC50 value). This provides a broad overview of the compound's kinome-wide interactions.
Caption: Workflow for in vitro biochemical kinase profiling.
Detailed Protocol: Radiometric Kinase Assay for IC50 Determination
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (this compound) serially diluted in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a kinase reaction mix containing the kinase, peptide substrate, and reaction buffer.
-
In a 96-well plate, add 1 µL of the serially diluted test compound to each well.
-
Initiate the kinase reaction by adding the kinase reaction mix to each well.
-
Start the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Why a radiometric assay? This format is considered the "gold standard" as it is a direct measure of substrate phosphorylation and is less prone to interference from compound autofluorescence or light scattering.
-
Why a large kinase panel? Screening against a broad and diverse panel of kinases is crucial for identifying both on-target and off-target activities, which is fundamental to assessing selectivity.[1]
Tier 2: Cell-Based Target Engagement and Pathway Analysis
While biochemical assays are essential for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular context. Cell-based assays are critical for confirming target engagement and understanding the downstream consequences of kinase inhibition.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Aminopyrazine-Based SHP2 Inhibitors
Introduction: The Challenge of Predicting Clinical Success from Benchtop Data
In the landscape of modern drug discovery, the journey from a promising molecular entity in a petri dish to a clinically effective therapeutic is fraught with challenges. The core of this challenge lies in the translational gap—the often-disappointing disparity between a compound's performance in controlled in vitro environments and its efficacy and safety in complex in vivo systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of aminopyrazine-based compounds, a class of molecules that has garnered significant interest, particularly as inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).
While a comprehensive dataset for the specific compound 2-Amino-5-bromo-3-(dimethylamino)pyrazine is not publicly available, this guide will utilize data from structurally related and well-characterized aminopyrazine SHP2 inhibitors, namely SHP099 and TK-453 , as illustrative examples. By examining the preclinical data for these analogs, we can derive valuable insights into the structure-activity relationships and the critical factors that influence the translation of in vitro potency to in vivo therapeutic effect for this chemical class. This analysis will serve as a vital resource for researchers, scientists, and drug development professionals working to advance novel therapeutics from the laboratory to the clinic.
The Scientific Rationale: Targeting SHP2 in Oncology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK (MAPK) pathway, which is a key driver of cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in the pathogenesis of various cancers.[1][2] As an allosteric inhibitor, the aminopyrazine scaffold has been instrumental in the development of compounds that stabilize SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting the growth of cancer cells.[3]
Caption: General experimental workflow for in vivo efficacy testing in a xenograft model.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical development is to select compounds with a high probability of success in clinical trials. A strong correlation between in vitro and in vivo data is a key indicator of a compound's potential.
For the aminopyrazine SHP2 inhibitors, the available data suggests a positive, albeit not always linear, correlation. For instance, the potent in vitro activity of compounds like SHP099 and C6 translated into significant tumor growth inhibition in vivo. However, the magnitude of the in vivo effect is influenced by a multitude of factors not present in in vitro systems:
-
ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of a drug's bioavailability and exposure at the tumor site. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized, or does not reach the target tissue in sufficient concentrations.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The relationship between drug concentration and its effect over time is crucial. Sustained target engagement is often necessary for therapeutic efficacy.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can significantly impact drug response.
Caption: Factors influencing the correlation between in vitro and in vivo efficacy.
Part 4: Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Self-Validation: The inclusion of a vehicle control and multiple replicates for each concentration ensures the validity of the results. A known cytotoxic agent can also be used as a positive control.
In Vivo Xenograft Study
-
Animal Acclimatization: Acclimate female athymic nude mice for at least one week before the start of the study.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the aminopyrazine compound (e.g., 30 mg/kg) or vehicle control orally once daily for the duration of the study.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days.
-
Study Termination and Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition.
-
Self-Validation: The use of a vehicle control group is essential to differentiate the effect of the compound from the natural growth of the tumor. Blinding the investigators to the treatment groups during tumor measurement can reduce bias.
Conclusion
The preclinical evaluation of aminopyrazine-based SHP2 inhibitors provides a compelling case study in the complexities of drug development. While in vitro assays are indispensable for identifying potent compounds and elucidating their mechanism of action, in vivo studies are the crucible in which their true therapeutic potential is tested. The successful translation from benchtop to a preclinical model of efficacy for compounds like SHP099 and its analogs underscores the promise of this chemical class. However, it also highlights the critical importance of considering factors such as ADME, PK/PD, and the tumor microenvironment in the design and interpretation of preclinical studies. For researchers in the field, a thorough understanding of both the in vitro and in vivo characteristics of their lead compounds is paramount to navigating the translational gap and ultimately delivering novel and effective therapies to patients.
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Tang, K., Zhao, M., Wu, Y. H., Wu, Q., Wang, S., Dong, Y., Yu, B., & Song, Y. (2022). Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 230, 114106. [Link]
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Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Glick, M., ... & Warmuth, M. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
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Li, S., Liu, Y., Li, D., Wang, Y., Zhang, J., & Liu, H. (2021). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Medicinal Chemistry, 17(8), 922-933. [Link]
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Molecules. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4345. [Link]
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A Strategic Guide to the Pre-Clinical Benchmarking of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Introduction: The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to antiviral agents.[1][2][3] The compound 2-Amino-5-bromo-3-(dimethylamino)pyrazine represents a synthetically versatile, yet biologically uncharacterized, member of this chemical class. Publicly available, peer-reviewed data on its specific biological performance is currently lacking.[4] This guide, therefore, serves not as a retrospective comparison, but as a prospective, logic-driven framework for the initial characterization and benchmarking of this molecule. We will leverage its distinct structural features to infer potential mechanisms of action and propose a rigorous, multi-tiered experimental plan to benchmark it against established drugs. This document is designed for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of novel aminopyrazine derivatives.
Part 1: Structural Analysis and Target Prioritization
The structure of this compound presents several key features that inform a hypothesis-driven approach to its biological evaluation. The core 2-aminopyrazine motif is a well-established "hinge-binding" pharmacophore in numerous kinase inhibitors.[2] This group can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a common mechanism for achieving potency and selectivity.[2][5] The presence of a bromine atom at the 5-position provides a strategic vector for synthetic elaboration, for instance, via palladium-catalyzed cross-coupling reactions, while also influencing the electronic properties of the ring.[6] The dimethylamino group at the 3-position can modulate solubility, basicity, and steric interactions within a target's binding pocket.
Based on this analysis, the most probable primary biological activities are:
-
Kinase Inhibition: A primary hypothesis due to the privileged 2-aminopyrazine scaffold.
-
Antitumor Activity: A likely consequence of kinase inhibition or other mechanisms common to pyrazine derivatives.[7]
-
Antioxidant Activity: A secondary possibility based on the demonstrated free-radical scavenging properties of other aminopyrazines.[8]
Caption: Structural features of the target compound and derived hypotheses.
Part 2: Benchmarking Against Known Kinase Inhibitors
Rationale: The 2-aminopyrazine scaffold is prevalent in inhibitors of various kinase families, including Aurora kinases, Bruton's tyrosine kinase (BTK), and protein kinase C (PKC).[5][9][10] Therefore, the initial and most critical step is to determine if this compound has kinase inhibitory activity and, if so, to identify its specific targets. We will benchmark against Acalabrutinib , an FDA-approved BTK inhibitor containing a related imidazo[1,5-a]pyrazine core, and Alisertib (MLN8237) , a well-characterized, selective Aurora A kinase inhibitor.[5]
Proposed Experimental Workflow
Caption: Proposed workflow for kinase inhibitor characterization.
Data Summary Table (Hypothetical Data)
| Assay Type | Parameter | This compound | Acalabrutinib (BTK) | Alisertib (Aurora A) |
| Enzymatic Assay | BTK IC₅₀ (nM) | TBD | ~5 | >10,000 |
| Aurora A IC₅₀ (nM) | TBD | >10,000 | ~1.2 | |
| Cellular Assay | BTK Target Engagement IC₅₀ (nM) | TBD | ~20 | >10,000 |
| p-HH3 Inhibition EC₅₀ (nM) | TBD | >10,000 | ~25 |
TBD: To Be Determined
Experimental Protocol 1: Broad Kinase Panel Screening
Objective: To identify the primary kinase target(s) of the test compound from a large panel of purified human kinases.
Principle: This is a competitive binding assay where the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be screened at a final concentration of 1 µM against a panel of over 400 human kinases (e.g., DiscoverX KINOMEscan®).
-
Assay Procedure (as per service provider): a. Kinase-tagged T7 phage strains are incubated with the test compound and an immobilized, active-site directed ligand in assay wells. b. The mixture is allowed to reach equilibrium. c. Kinases that are not displaced by the test compound will bind to the immobilized ligand. Unbound kinases are removed by washing. d. The amount of kinase bound to the solid support is measured by qPCR of the phage DNA.
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding of the test compound.
-
%Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100
-
-
Hit Selection: Kinases showing <10% Ctrl (i.e., >90% inhibition of binding) are considered primary "hits" for further validation.
Part 3: Benchmarking Against Known Antitumor Agents
Rationale: Many kinase inhibitors function as antitumor agents by targeting pathways critical for cancer cell proliferation and survival.[7] It is essential to evaluate the compound's effect on cancer cell viability and compare its potency and mechanism of cell death against established drugs. We will benchmark against Bortezomib , an FDA-approved proteasome inhibitor containing a pyrazine core, and Doxorubicin , a standard-of-care cytotoxic chemotherapy agent.[2] This comparison will reveal if the compound's antitumor activity is potent and if it acts via a specific targeted pathway or general cytotoxicity.
Data Summary Table (Hypothetical Data)
| Cell Line | Parameter | This compound | Bortezomib | Doxorubicin |
| MDA-MB-231 (Breast) | GI₅₀ (µM) | TBD | ~0.01 | ~0.05 |
| H1975 (Lung) | GI₅₀ (µM) | TBD | ~0.02 | ~0.1 |
| HCT116 (Colon) | GI₅₀ (µM) | TBD | ~0.008 | ~0.04 |
| MDA-MB-231 | % Apoptotic Cells @ 10x GI₅₀ | TBD | >80% | >75% |
TBD: To Be Determined
Experimental Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the concentration of the test compound that inhibits cancer cell growth by 50% (GI₅₀).
Principle: The MTS assay relies on the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, H1975) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound and benchmark drugs (e.g., from 100 µM to 5 nM). Add the compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (media only) from all wells. b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ value.
Part 4: Benchmarking for Antioxidant Activity
Rationale: Certain aminopyrazine derivatives, such as the coelenterazine metabolite coelenteramine, exhibit significant antioxidant and radical-scavenging properties.[8] This activity can protect cells from oxidative stress-induced damage. A simple, cell-free chemical assay can provide a rapid assessment of this potential. We will benchmark against N-acetylcysteine (NAC) , a widely used antioxidant and ROS scavenger.
Data Summary Table (Hypothetical Data)
| Assay Type | Parameter | This compound | N-acetylcysteine (NAC) |
| DPPH Assay | EC₅₀ (µM) | TBD | ~1500 |
TBD: To Be Determined
Experimental Protocol 3: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of the test compound in a cell-free system.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and NAC in methanol.
-
-
Assay Procedure: a. In a 96-well plate, add 100 µL of each compound dilution to triplicate wells. b. Add 100 µL of the 0.1 mM DPPH solution to all wells. c. Include a control (100 µL methanol + 100 µL DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: a. Calculate the percentage of DPPH scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100 b. Plot the % Scavenging against the log of the compound concentration and determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
This guide outlines a systematic and robust strategy for the initial biological characterization of this compound. By prioritizing targets based on structural precedent and employing validated, multi-tiered screening protocols, researchers can efficiently generate a comprehensive performance profile of this novel compound. The proposed benchmarks—Acalabrutinib, Alisertib, Bortezomib, and NAC—provide clinically and mechanistically relevant comparators that will contextualize the experimental data. This structured approach ensures that subsequent efforts in lead optimization or mechanistic studies are built upon a solid, data-driven foundation, ultimately accelerating the path from a novel chemical entity to a potential therapeutic candidate.
References
- Lapinjoki, S. P., et al. (2004). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Journal of Medicinal Chemistry.
- Various Authors. (N.D.). List of marketed drugs having pyrazine nucleus along with its biological activity. Semantic Scholar.
- Various Authors. (N.D.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Various Authors. (N.D.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Various Authors. (2025). Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. ResearchGate.
- Various Authors. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- PharmaBlock. (N.D.). Pyrazines in Drug Discovery. PharmaBlock.
- Li, Y., et al. (N.D.). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. PubMed.
- Life Chemicals. (2019). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Life Chemicals Blog.
- Ningbo Inno Pharmchem Co., Ltd. (N.D.). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Santa Cruz Biotechnology. (N.D.). 2-Amino-5-bromo-3-(methylamino)pyrazine. SCBT.
- Al-Jubair, T., et al. (N.D.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Sigma-Aldrich. (N.D.). 2-Amino-5-bromo-3-(methylamino)pyrazine 97. Sigma-Aldrich.
- Various Authors. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
- Various Authors. (N.D.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central.
- Various Authors. (N.D.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
- Various Authors. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine and Its Synthetic Precursors
This guide provides a comprehensive spectroscopic comparison of 2-Amino-5-bromo-3-(dimethylamino)pyrazine with its key synthetic intermediates, 2-Amino-3-chloropyrazine and 2-Amino-5-bromo-3-chloropyrazine. Substituted aminopyrazines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The precise control and confirmation of their synthesis are paramount. This document details the expected transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a validated framework for reaction monitoring and product characterization.
The narrative explains the causal relationships between structural modifications and their spectroscopic signatures, grounded in established chemical principles. By understanding these correlations, scientists can unambiguously track the progression from starting material to final product, ensuring the integrity of their synthetic workflow.
The Synthetic Pathway: A Step-by-Step Transformation
The synthesis of this compound typically follows a two-step halogenation and substitution sequence starting from 2-Amino-3-chloropyrazine. This pathway allows for the sequential introduction of the bromo and dimethylamino groups, with each step yielding a distinct molecule whose identity can be confirmed spectroscopically.
Caption: Synthetic route from 2-Amino-3-chloropyrazine to the target compound.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton NMR is a powerful first-line tool for monitoring this synthesis. The substitution pattern on the pyrazine ring creates a unique fingerprint, with chemical shifts of the aromatic protons being highly sensitive to the electronic nature of the substituents.
Causality of Chemical Shifts: The transformation involves replacing a hydrogen atom with an electron-withdrawing bromine atom, and a chloro group with an electron-donating dimethylamino group.
-
Bromination: The bromination at position 5 removes an aromatic proton signal. The remaining proton at position 6 in Precursor 2 is adjacent to the electron-withdrawing bromine, which is expected to shift its signal slightly downfield compared to a non-brominated analogue.
-
Amination: Replacing the chlorine at position 3 with a strongly electron-donating dimethylamino group causes a significant upfield shift (to a lower ppm value) for the remaining aromatic proton due to increased electron density in the ring. A new, strong singlet corresponding to the six equivalent protons of the two methyl groups will also appear.
Comparative ¹H NMR Data
| Compound | Aromatic H (δ, ppm) | NH₂ (δ, ppm) | Aliphatic H (δ, ppm) |
| Precursor 1: 2-Amino-3-chloropyrazine | ~7.94 (d, 1H), ~7.72 (d, 1H)[1] | ~5.0 (br s, 2H)[1] | - |
| Precursor 2: 2-Amino-5-bromo-3-chloropyrazine | ~8.05 (s, 1H) | ~5.02 (br s, 2H) | - |
| Final Product: this compound | ~7.4-7.6 (s, 1H) (Predicted) | ~4.8-5.0 (br s, 2H) (Predicted) | ~3.0-3.2 (s, 6H, -N(CH₃)₂) (Predicted) |
Key Observations:
-
Disappearance of a Signal: The transition from Precursor 1 (two aromatic doublets) to Precursor 2 (one aromatic singlet) provides clear evidence of successful bromination at the 5-position.
-
Appearance of a New Signal: The emergence of a strong singlet around 3.0-3.2 ppm in the final product is the definitive signature of the newly introduced dimethylamino group.
-
Upfield Shift: The aromatic proton signal shifts significantly upfield from ~8.05 ppm in Precursor 2 to a predicted ~7.4-7.6 ppm in the final product, confirming the replacement of the electron-withdrawing chlorine with the electron-donating dimethylamino group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR complements the proton data by providing a direct view of the molecule's carbon framework. The chemical shifts of the pyrazine ring carbons are highly diagnostic of the substitution pattern.
Causality of Chemical Shifts:
-
Halogen Effects: Carbons directly attached to halogens are significantly influenced. The C-Cl carbon appears at a certain chemical shift, which is then replaced by the C-N resonance upon substitution. The C-Br carbon resonance will also be present in Precursor 2 and the final product.
-
Amine Substitution: The introduction of the dimethylamino group introduces two new signals: one for the ring carbon attached to it (C3) and one for the methyl carbons. The electron-donating nature of the -N(CH₃)₂ group will cause notable shifts in the resonances of all ring carbons compared to the chlorinated precursor. Authoritative databases show typical pyrazine carbons resonate around 145 ppm, with substitutions causing predictable shifts.[2]
Comparative ¹³C NMR Data
| Compound | Pyrazine Ring Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| Precursor 1: 2-Amino-3-chloropyrazine | Four distinct signals expected in the ~125-155 ppm range. (Predicted) | - |
| Precursor 2: 2-Amino-5-bromo-3-chloropyrazine | 123.5, 132.0, 142.9, 150.6 | - |
| Final Product: this compound | Four distinct signals, with C3 and C2 shifted significantly due to the -N(CH₃)₂ group. (Predicted range: ~115-155 ppm) | ~40.5 (-N(CH₃)₂) (Predicted) |
Key Observations:
-
New Aliphatic Signal: The most unambiguous change is the appearance of a signal for the dimethylamino methyl carbons, predicted to be around 40.5 ppm.
-
Shifting Aromatic Pattern: The entire set of four aromatic carbon signals in Precursor 2 will be replaced by a new set of four signals in the final product, reflecting the profound electronic change on the ring. The C3 signal will experience a particularly large shift upon replacement of Cl with N(CH₃)₂.
Infrared (IR) Spectroscopy: Monitoring Functional Groups
IR spectroscopy is ideal for identifying the key functional groups and confirming their transformation. The primary and secondary amine stretches, aromatic C-H, and ring vibrations provide a clear picture of the molecular changes.
Causality of Vibrational Frequencies:
-
N-H Vibrations: The primary amine (-NH₂) in all three compounds will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.[3]
-
C-H Vibrations: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the new aliphatic C-H stretches from the dimethylamino group in the final product will appear just below 3000 cm⁻¹.
-
C-N Vibrations: The substitution of the C-Cl bond with a C-N(CH₃)₂ bond will introduce a new C-N stretching vibration, typically found in the 1250-1350 cm⁻¹ region.
-
Ring Vibrations: The pyrazine ring C=C and C=N stretching vibrations occur in the 1400-1600 cm⁻¹ region. The frequencies of these bands can shift subtly with changes in substitution.
Comparative IR Data (Key Peaks, cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-N Stretch |
| Precursor 1: 2-Amino-3-chloropyrazine | ~3400-3200 | ~3100-3000 | - | - |
| Precursor 2: 2-Amino-5-bromo-3-chloropyrazine | ~3412[3] | ~3019[3] | - | - |
| Final Product: this compound | ~3400-3200 (Predicted) | ~3100-3000 (Predicted) | ~2950-2850 (Predicted) | ~1350-1250 (Predicted) |
Key Observations:
-
Persistence of N-H Stretches: The primary amine group remains throughout the synthesis, so its characteristic peaks should be present in all spectra.
-
Appearance of Aliphatic C-H Stretches: The emergence of new peaks in the 2850-2950 cm⁻¹ region is a strong indicator of the successful introduction of the dimethylamino group.
Mass Spectrometry: Confirming Molecular Weight and Halogenation
Mass spectrometry provides the molecular weight of each compound, serving as the ultimate confirmation of each synthetic step. Furthermore, the distinct isotopic patterns of chlorine and bromine are invaluable for verifying the presence of these halogens.
Isotopic Patterns as a Diagnostic Tool:
-
Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance. A molecule containing one chlorine atom will show a molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity of the M⁺ peak.
-
Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. A molecule with one bromine atom will exhibit M⁺ and M+2 peaks of nearly equal intensity.
-
Combined Pattern: For Precursor 2, which contains both one chlorine and one bromine, the pattern becomes more complex but is highly characteristic, showing peaks at M, M+2, and M+4 with a predictable intensity ratio.
Comparative Mass Spectrometry Data
| Compound | Formula | MW ( g/mol ) | Key MS Feature (m/z) |
| Precursor 1: 2-Amino-3-chloropyrazine | C₄H₄ClN₃ | 129.55 | M⁺ at 129, M+2 at 131 (~3:1 ratio).[1] |
| Precursor 2: 2-Amino-5-bromo-3-chloropyrazine | C₄H₃BrClN₃ | 208.44 | M⁺ cluster at 207, 209, 211 due to Br and Cl isotopes. |
| Final Product: this compound | C₆H₈BrN₄ | 217.06 | M⁺ at 216, M+2 at 218 (~1:1 ratio), confirming Br presence and Cl absence. |
Key Observations:
-
Shift in Molecular Weight: Each reaction step results in a predictable mass increase: +78 from H to Br, and +8 from Cl to N(CH₃)₂ (net change).
-
Changing Isotope Pattern: The clear 3:1 (M⁺/M+2) pattern for Precursor 1 confirms chlorine. The complex pattern for Precursor 2 confirms both halogens. The final product's clean 1:1 pattern confirms the presence of bromine and, crucially, the successful removal of chlorine.
Experimental Protocols & Workflow
To ensure data integrity, standardized protocols for sample preparation and spectral acquisition are essential.
Workflow for Spectroscopic Validation
Caption: A self-validating workflow for synthesis and analysis.
I. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution, using gentle sonication if necessary.[4]
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.[4]
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
II. IR Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
III. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid/gas chromatography system. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire a full scan spectrum to determine the molecular ion peak and observe the characteristic isotopic patterns.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal set of data for the unambiguous characterization of this compound and its synthetic precursors. By carefully analyzing the appearance and disappearance of key signals, the shifts in proton and carbon environments, and the tell-tale isotopic patterns of the halogens, researchers can confidently track the synthetic pathway, verify the structure of each intermediate, and confirm the identity and purity of the final product. This guide serves as a practical reference for professionals in drug development and chemical research, reinforcing the critical role of spectroscopy in modern synthetic chemistry.
References
-
(No author). 2-Amino-3-chloropyrazine, CAS No. 6863-73-6. iChemical. [Online]. Available: [Link]
-
PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Online]. Available: [Link]
-
SpectraBase. 2-Amino-5-bromo-3-methylpyridine. Wiley. [Online]. Available: [Link]
-
(No author). (2022). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. ResearchGate. [Online]. Available: [Link]
-
Srivastava, T.N., and Srivastava, P.C. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Online]. Available: [Link]
-
NIST. 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. [Online]. Available: [Link]
-
Reich, H.J. 13C NMR Chemical Shifts. University of Wisconsin. [Online]. Available: [Link]
-
PubChemLite. 2-amino-5-bromo-3-(methylamino)pyrazine. Université du Luxembourg. [Online]. Available: [Link]
-
SpectraBase. 2-Amino-5-chloropyrazine. Wiley. [Online]. Available: [Link]
-
Pharmaffiliates. CAS No: 912773-09-2| Chemical Name: 2-Amino-5-bromo-3-(diethylamino)pyrazine. [Online]. Available: [Link]
-
Akamatsu, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Online]. Available: [Link]
-
PubChem. 2-Chloro-3-pyridylamine. National Center for Biotechnology Information. [Online]. Available: [Link]
-
NIST. Pyrazine, 2-ethyl-3,5-dimethyl-. NIST Chemistry WebBook. [Online]. Available: [Link]
-
King-Pharm. 912773-09-2 2-AMINO-5-BROMO-3-(DIETHYLAMINO)PYRAZINE. [Online]. Available: [Link]
-
SpectraBase. 2-Amino-5-bromo-3-methylpyridine. Wiley. [Online]. Available: [Link]
-
SpectraBase. 2-Amino-6-chloropyrazine. Wiley. [Online]. Available: [Link]
-
Cherney, R.J., et al. (2020). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Online]. Available: [Link]
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Navigating the Synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Comparative Guide to Plausible Synthetic Routes
Introduction
In the landscape of medicinal chemistry and drug discovery, substituted aminopyrazines represent a privileged scaffold, forming the core of numerous biologically active molecules. The target molecule of this guide, 2-Amino-5-bromo-3-(dimethylamino)pyrazine, is a novel compound with significant potential as a versatile building block for the synthesis of new chemical entities. The strategic placement of amino, dimethylamino, and bromo substituents offers multiple points for diversification, making it a highly attractive, albeit currently theoretical, intermediate.
To date, a survey of the scientific literature reveals no established synthetic protocol for this compound. This guide, therefore, aims to bridge this gap by proposing and evaluating three distinct, plausible synthetic routes. Drawing upon established chemical principles and analogous transformations reported for similar heterocyclic systems, we will provide a comprehensive comparison of these potential pathways. This analysis is designed to equip researchers, scientists, and drug development professionals with a robust framework for the efficient and logical synthesis of this and other similarly substituted pyrazine derivatives. Our evaluation will focus on key metrics of synthetic efficiency, including step economy, potential yields, scalability, and the inherent chemical challenges of each approach.
Proposed Synthetic Pathways: An Overview
We have conceptualized three distinct strategies for the synthesis of this compound, each commencing from readily accessible starting materials. The routes are:
-
Route 1: Late-Stage Reductive Amination - This pathway focuses on the initial construction of a key intermediate, 2,3-diamino-5-bromopyrazine, followed by the selective N,N-dimethylation of the 3-amino group.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) - This approach leverages the inherent electrophilicity of the pyrazine ring, starting with a di-halogenated precursor and selectively displacing one halogen with dimethylamine.
-
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination - This modern cross-coupling strategy also begins with a di-halo-aminopyrazine, employing a palladium catalyst to forge the C-N bond with dimethylamine.
Below, we delve into the specifics of each route, providing detailed, theoretically-grounded experimental protocols and a critical evaluation of their respective merits and potential pitfalls.
Route 1: Late-Stage Reductive Amination
This synthetic strategy prioritizes the formation of the core 2,3-diaminopyrazine scaffold, deferring the introduction of the dimethylamino group to the final step. This approach is advantageous if the key intermediate, 2,3-diamino-5-bromopyrazine, is readily accessible or if the subsequent methylation can be performed with high selectivity and efficiency.
Experimental Protocols for Route 1
Step 1a: Synthesis of 2-Amino-5-bromopyrazine
-
Rationale: This initial step introduces the bromine atom at the 5-position of the pyrazine ring. The amino group is an activating group, directing electrophilic substitution. Phenyltrimethylammonium tribromide is chosen as a milder alternative to liquid bromine, often leading to higher selectivity and avoiding the formation of di-brominated byproducts.[1]
-
Procedure (Adapted from a similar pyridine synthesis[1]):
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyrazine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 mL).
-
Stir the mixture at 30°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution (40 mL).
-
Separate the organic layer and wash it with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil.
-
Cool the oil in an ice-water bath and add water to precipitate the solid product.
-
Recrystallize the crude product from benzene to obtain 2-amino-5-bromopyrazine as a yellow solid. (Estimated yield: 75-81%[1])
-
Step 1b: Synthesis of 2-Amino-5-bromo-3-nitropyrazine
-
Rationale: The introduction of a nitro group at the 3-position is achieved under strongly acidic conditions. The amino group is protonated, and the bromo-substituted pyrazine ring is nitrated.
-
Procedure (Adapted from pyridine analogue[2]):
-
In a 1 L three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add sulfuric acid (sp. gr. 1.84, 500 mL).
-
Add 2-amino-5-bromopyrazine (0.5 mol) at a rate that maintains the temperature below 5°C.
-
Add 95% nitric acid (0.57 mol) dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto 5 L of ice.
-
Neutralize with 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyrazine.
-
Step 1c: Synthesis of 2,3-Diamino-5-bromopyrazine
-
Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation with Raney Nickel is a high-yielding and clean method for this transformation.[3]
-
Procedure (Adapted from a high-yield pyridine analogue synthesis[3]):
-
Dissolve 2-amino-5-bromo-3-nitropyrazine (0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cool to 25°C.
-
Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Transfer the mixture to a 500 mL high-pressure reactor and adjust the hydrogen pressure to 1 MPa.
-
Heat the reactor to approximately 50°C until the pressure no longer decreases.
-
Cool the reactor, vent, and filter the reaction mixture. Wash the filter cake with ethanol (50 mL).
-
Combine the filtrates, pour into a mixture of tetrahydrofuran and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store overnight in a refrigerator.
-
Remove the solvent under reduced pressure, filter, and dry the resulting solid to obtain 2,3-diamino-5-bromopyrazine. (Estimated yield: ~89%[3])
-
Step 1d: Reductive Amination to this compound
-
Rationale: This step introduces the two methyl groups onto the 3-amino substituent. The reaction proceeds via the formation of an iminium ion with formaldehyde, which is then reduced in situ by sodium cyanoborohydride. Acetic acid is used as a catalyst. This method has been shown to produce both mono- and di-methylated products, so careful control of stoichiometry is crucial.[4]
-
Procedure (Adapted from a procedure on a guanosine derivative[4]):
-
Suspend 2,3-diamino-5-bromopyrazine (10 mmol) in acetic acid.
-
Add paraformaldehyde (excess) and sodium cyanoborohydride (excess).
-
Stir the reaction mixture at 40°C and monitor by TLC for the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction by the addition of water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate this compound.
-
Evaluation of Route 1
-
Advantages: This route is based on classical, well-understood reactions. The final reductive amination step is a one-pot procedure.
-
Challenges: The multi-step synthesis of the key intermediate, 2,3-diamino-5-bromopyrazine, may result in a lower overall yield. The main challenge lies in the selective N,N-dimethylation of the 3-amino group without affecting the 2-amino group. Over-methylation to form a quaternary ammonium salt is also a possibility. Significant optimization of the final step would likely be required to achieve high selectivity and yield.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This approach aims to install the dimethylamino group early in the synthesis by exploiting the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. The success of this route hinges on the selective substitution of a chloro group at the 3-position over a bromo group at the 5-position.
Experimental Protocols for Route 2
Step 2a: Synthesis of 2-Amino-5-bromo-3-chloropyrazine
-
Rationale: Following the synthesis of 2-amino-5-bromopyrazine as described in Step 1a, a chloro group is introduced at the 3-position.
-
Procedure (Conceptual, based on synthesis of 2-amino-3-bromo-5-chloropyrazine[5]):
-
Dissolve 2-amino-5-bromopyrazine in a suitable solvent.
-
Add a chlorinating agent (e.g., N-chlorosuccinimide).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, and purify by column chromatography to obtain 2-amino-5-bromo-3-chloropyrazine.
-
Step 2b: Nucleophilic Aromatic Substitution with Dimethylamine
-
Rationale: The electron-withdrawing nature of the pyrazine ring and the chloro substituent at the 3-position should facilitate nucleophilic attack by dimethylamine. In SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I, suggesting that the chloro group at the 3-position will be more reactive than the bromo group at the 5-position.[6] Microwave-assisted synthesis can often accelerate this type of reaction.[7]
-
Procedure (Adapted from a similar reaction on 3-chloro-2-pyrazinamine[7]):
-
In a microwave reactor vial, combine 2-amino-5-bromo-3-chloropyrazine (1.0 mmol), dimethylamine (solution in a suitable solvent, e.g., THF, 1.2 mmol), and a non-nucleophilic base such as pyridine (1.2 mmol).
-
Add a suitable solvent such as methanol (5 mL).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain this compound.
-
Evaluation of Route 2
-
Advantages: This route is more convergent and has fewer steps than Route 1. The predicted selectivity for the substitution of the chloro group over the bromo group in the SNAr step is a significant advantage.
-
Challenges: The synthesis of the 2-amino-5-bromo-3-chloropyrazine precursor may require optimization. While the selectivity of the SNAr is predicted to be favorable, some substitution at the 5-position may still occur, necessitating careful purification.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic approach utilizes a palladium catalyst to form the C-N bond, a powerful and versatile method for the synthesis of arylamines. The key challenge in this route is achieving regioselectivity in the cross-coupling reaction.
Experimental Protocols for Route 3
Step 3a: Synthesis of 2-Amino-3,5-dibromopyrazine
-
Rationale: This precursor can be synthesized by the di-bromination of 2-aminopyrazine.
-
Procedure (Conceptual, based on general knowledge of pyrazine chemistry):
-
Dissolve 2-aminopyrazine in a suitable solvent.
-
Add at least two equivalents of a brominating agent (e.g., N-bromosuccinimide).
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, work up the reaction and purify the product to obtain 2-amino-3,5-dibromopyrazine.
-
Step 3b: Buchwald-Hartwig Amination with Dimethylamine
-
Rationale: A palladium catalyst with a suitable phosphine ligand is used to couple dimethylamine with the di-brominated pyrazine. The choice of ligand is critical for catalyst activity and selectivity.[8]
-
Procedure (Adapted from a general protocol for amination of diiodopyrazine[8]):
-
To a Schlenk tube, add 2-amino-3,5-dibromopyrazine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene and dimethylamine (solution in a suitable solvent, 1.1 mmol).
-
Heat the reaction mixture at 80-110°C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Evaluation of Route 3
-
Advantages: The Buchwald-Hartwig amination is a highly versatile and functional group tolerant reaction.[9][10]
-
Challenges: The primary challenge is achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[6] With two bromo substituents, achieving selective mono-amination at the 3-position over the 5-position would be difficult and would likely result in a mixture of products, including the di-aminated byproduct. This lack of selectivity is a significant drawback for this proposed route.
Comparative Analysis of Proposed Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Aromatic Substitution (SNAr) | Route 3: Buchwald-Hartwig Amination |
| Number of Steps | 4 (from 2-aminopyrazine) | 2 (from 2-amino-5-bromopyrazine) | 2 (from 2-aminopyrazine) |
| Key Transformation | Reductive amination | Nucleophilic aromatic substitution | Palladium-catalyzed C-N coupling |
| Selectivity | Challenging in the final methylation step. | Potentially high due to differential reactivity of C-Cl vs. C-Br in SNAr. | Poor selectivity between two C-Br bonds is anticipated. |
| Reaction Conditions | Requires strong acids, high pressure for hydrogenation, and careful control in the final step. | May require microwave heating, but generally milder conditions. | Requires an inert atmosphere and careful exclusion of water and oxygen. |
| Potential Yield | Likely moderate to low overall yield due to the number of steps and selectivity issues. | Potentially high yield if the SNAr is efficient and selective. | Likely low yield of the desired product due to the formation of regioisomers and di-substituted byproducts. |
| Scalability | High-pressure hydrogenation can be challenging to scale. | Generally scalable, especially if microwave conditions can be translated to flow chemistry. | Can be expensive to scale due to the cost of the palladium catalyst and ligands. |
| Overall Feasibility | Feasible, but would require significant optimization of the final step. | Appears to be the most promising and logical route. | The lack of predictable regioselectivity makes this the least favorable route. |
Conclusion and Recommendation
This guide has outlined and evaluated three plausible, albeit theoretical, synthetic routes to the novel compound this compound. Based on our analysis of established chemical principles and analogous reactions, Route 2, via Nucleophilic Aromatic Substitution (SNAr), emerges as the most promising and synthetically efficient strategy.
The key advantages of Route 2 are its shorter sequence and the high predicted regioselectivity of the SNAr step, where the more reactive chloro group at the 3-position is expected to be selectively displaced by dimethylamine over the bromo group at the 5-position. While Route 1 is based on classical transformations, it suffers from a greater number of steps and a significant challenge in achieving selective N,N-dimethylation in the final step. Route 3, employing a Buchwald-Hartwig amination, is hampered by the anticipated lack of regioselectivity between the two bromine atoms of the proposed precursor.
We recommend that experimental efforts to synthesize this compound initially focus on the development and optimization of Route 2. The successful execution of this strategy would provide a reliable and efficient means of accessing this valuable new building block for applications in drug discovery and medicinal chemistry.
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Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). [Link]
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Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 4(1), 2245-2252. [Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
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comparing the cost-effectiveness of different synthetic methods for 2-Amino-5-bromo-3-(dimethylamino)pyrazine
Introduction
2-Amino-5-bromo-3-(dimethylamino)pyrazine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of potential synthetic routes to this compound, with a focus on cost-effectiveness, scalability, and practical laboratory execution. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions for the efficient production of this important intermediate.
Retrosynthetic Analysis: Devising Potential Pathways
Two plausible retrosynthetic pathways for the synthesis of this compound have been conceptualized.
Route 1 commences with the construction of the pyrazine core from acyclic precursors, followed by sequential functionalization. This approach, while potentially convergent, relies on less common starting materials and transformations for which detailed literature is sparse.
Route 2 adopts a more traditional approach, starting with a commercially available pyrazine derivative and introducing the required substituents in a stepwise manner. This pathway benefits from more established chemical transformations on the pyrazine scaffold.
Figure 1: Retrosynthetic analysis of this compound.
Route 1: A Potentially Convergent but Less Documented Approach
This route begins with the synthesis of 2,3-diaminopyrazine from glyoxal and diaminomaleonitrile, followed by bromination and subsequent methylation.
Workflow Diagram
Figure 2: Synthetic workflow for Route 1.
Detailed Analysis and Experimental Considerations
Step 1: Synthesis of 2,3-Diaminopyrazine
The condensation of glyoxal with diaminomaleonitrile is a known method for the formation of dicyanopyrazine, which can be further converted to 2,3-diaminopyrazine. However, direct and high-yielding procedures for the synthesis of 2,3-diaminopyrazine from these starting materials are not well-documented in readily accessible literature, with many references focusing on the synthesis of more complex structures like porphyrazines[1][2][3]. This lack of a clear, optimized protocol presents a significant hurdle for predictable and scalable synthesis.
Step 2: Bromination of 2,3-Diaminopyrazine
Step 3: Methylation of 2,3-Diamino-5-bromopyrazine
Two primary methods can be considered for the introduction of the dimethylamino group:
-
Eschweiler-Clarke Reaction: This reductive amination using formaldehyde and formic acid is a classic method for the methylation of amines and is known to proceed to the tertiary amine without the formation of quaternary ammonium salts[8][9]. The reaction is generally high-yielding and uses inexpensive reagents[10][11][12].
-
Exhaustive Methylation with Methyl Iodide: This method involves the reaction of the amine with an excess of methyl iodide[7][13][14][15][16]. While effective, it can be less cost-effective due to the higher price of methyl iodide and the potential for the formation of quaternary ammonium salts, which would require an additional elimination step.
Cost-Effectiveness of Route 1: A Preliminary Assessment
| Reagent | Price (USD) per mole (approx.) |
| Glyoxal (40% solution) | ~$10-20 |
| Diaminomaleonitrile | ~$250-400[17][18][19][20] |
| N-Bromosuccinimide (NBS) | ~$30-50[10][18][19][21][22] |
| Formaldehyde (37% solution) | ~$5-10[4][6] |
| Formic Acid | ~$10-15 |
| Methyl Iodide | ~$150-200[11][19][20][23] |
Note: Prices are estimates based on commercially available data for research quantities and may vary significantly based on supplier, purity, and scale.
The primary cost driver for this route is diaminomaleonitrile. The uncertainty in the yields for the first two steps makes a precise cost-per-gram calculation for the final product highly speculative.
Route 2: A Stepwise and More Predictable Approach
This synthetic pathway begins with the commercially available and relatively inexpensive 2-aminopyrazine.
Workflow Diagram
Figure 3: Synthetic workflow for Route 2.
Detailed Analysis and Experimental Protocols
Step 1: Synthesis of 2-Amino-3-chloropyrazine
The chlorination of 2-aminopyrazine can be achieved using N-chlorosuccinimide (NCS). The amino group directs the electrophilic substitution to the ortho- and para-positions. Due to the deactivating effect of the pyrazine nitrogens, the reaction typically favors substitution at the 3- and 5-positions. Selective mono-chlorination at the 3-position can be achieved under controlled conditions.
Experimental Protocol: Synthesis of 2-Amino-3-chloropyrazine [24]
-
Dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield 2-amino-3-chloropyrazine. Reported yields for similar chlorinations of 2-aminopyrazine derivatives can vary, but optimization can lead to moderate to good yields.
Step 2: Synthesis of 2-Amino-3-(dimethylamino)pyrazine
The chlorine atom at the 3-position of 2-amino-3-chloropyrazine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrazine ring. Reaction with dimethylamine will displace the chloride to furnish the desired 2-amino-3-(dimethylamino)pyrazine.
Experimental Protocol: Synthesis of 2-Amino-3-(dimethylamino)pyrazine [25][26]
-
To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) (2.0-3.0 eq).
-
Add a base such as potassium carbonate (1.5-2.0 eq) to neutralize the HCl generated.
-
Heat the reaction mixture at reflux or in a sealed vessel at elevated temperatures (e.g., 100-150 °C) for several hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. Yields for SNAr reactions on chloropyrazines with amines are typically good to excellent.
Step 3: Synthesis of this compound
The final step is the bromination of 2-amino-3-(dimethylamino)pyrazine. The two amino groups are strongly activating and will direct the incoming electrophile. The 5-position is para to the 2-amino group and meta to the 3-(dimethylamino) group, making it the most likely site for electrophilic substitution.
Experimental Protocol: Synthesis of this compound [16][27][28][29]
-
Dissolve 2-amino-3-(dimethylamino)pyrazine (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a few hours, monitoring by TLC. The reaction may be gently heated if necessary.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to afford the final product, this compound. Selective mono-bromination of activated pyrazines with NBS often proceeds in high yield.
Cost-Effectiveness of Route 2: A More Reliable Estimation
| Reagent | Price (USD) per mole (approx.) |
| 2-Aminopyrazine | ~$50-80[6][27][30] |
| N-Chlorosuccinimide (NCS) | ~$20-40[17][20][31][32] |
| Dimethylamine solution | ~$15-30[5][9][11][33] |
| N-Bromosuccinimide (NBS) | ~$30-50[10][18][19][21][22] |
Note: Prices are estimates based on commercially available data for research quantities and may vary significantly based on supplier, purity, and scale.
The starting material, 2-aminopyrazine, is more expensive than the precursors in Route 1. However, the subsequent reagents are all relatively inexpensive, and the synthetic steps are based on well-established and generally high-yielding reactions.
Comparative Analysis and Senior Application Scientist's Recommendation
| Feature | Route 1 | Route 2 |
| Starting Materials Cost | Lower (in theory) | Higher |
| Reagent Cost | Variable, can be high with MeI | Generally Low |
| Number of Steps | 3 | 3 |
| Predictability & Reliability | Low | High |
| Scalability | Uncertain | Good |
| Purification Challenges | Potentially high (regioselectivity) | Moderate |
| Overall Cost-Effectiveness | Speculative, likely lower for large scale if optimized | More predictable and likely better for lab scale |
Recommendation:
For laboratory-scale synthesis and process development , Route 2 is the unequivocally recommended pathway . The higher initial cost of 2-aminopyrazine is offset by the predictability and reliability of the subsequent transformations. The use of well-documented reactions minimizes the time and resources spent on optimization and troubleshooting, leading to a more efficient overall process. The purification of intermediates is also likely to be more straightforward than in Route 1, where isomeric mixtures are a significant concern.
Route 1 , while appearing more convergent on paper, carries a significant risk due to the lack of established procedures for its key steps. The synthesis of 2,3-diaminopyrazine from simple precursors and its subsequent selective bromination would require substantial research and development to be viable. However, for large-scale industrial production , if the initial steps of Route 1 could be optimized to be high-yielding and cost-effective, it might offer a long-term economic advantage due to the lower cost of the basic starting materials. This would, however, necessitate a dedicated process chemistry effort.
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A Head-to-Head Comparison Guide: Evaluating a Novel Pyrazine-Based Kinase Inhibitor Against a Clinical Standard
This guide provides a comprehensive framework for the characterization and evaluation of a novel potential kinase inhibitor, exemplified by the hypothetical compound 2-Amino-5-bromo-3-(dimethylamino)pyrazine, hereafter referred to as Pyrazinib-X . The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] These compounds often function as ATP-competitive inhibitors, with the pyrazine nitrogen atoms frequently forming crucial hydrogen bonds within the kinase hinge region.[2]
Given this context, when a novel pyrazine-containing compound like Pyrazinib-X is synthesized, a logical first step is to screen it against a panel of kinases. For the purpose of this guide, we will proceed with a hypothetical scenario where initial screening reveals inhibitory activity against Checkpoint Kinase 1 (CHK1) , a critical regulator of the DNA damage response and a validated target in oncology.
We will therefore compare Pyrazinib-X head-to-head with Prexasertib , a well-characterized, potent, and selective pyrazine-based CHK1 inhibitor that has undergone extensive clinical investigation.[1] This direct comparison will allow for a rigorous assessment of Pyrazinib-X's potential, contextualizing its potency, selectivity, and cellular activity against a known standard.
The following sections will detail the experimental workflow, from initial biochemical potency determination to cell-based functional assays, providing both the "how" and the "why" behind each methodological choice.
Experimental & Comparative Workflow
The characterization of a novel inhibitor is a tiered process. We begin with in vitro biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular efficacy and on-target effects in a more complex biological environment.
Caption: Workflow for Novel Kinase Inhibitor Characterization.
Comparative Data Summary
The primary goal of this workflow is to generate robust, comparative data that benchmarks the novel compound against the standard inhibitor. All quantitative data should be summarized for clear comparison.
Table 1: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
|---|---|---|---|
| Pyrazinib-X | CHK1 | [Hypothetical Value, e.g., 15 nM] | 100 µM ATP, 25°C |
| Prexasertib | CHK1 | 1 nM[1] | 100 µM ATP, 25°C |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Target Engagement (EC50, pCHK1) | Gemcitabine Potentiation (EC50) |
|---|---|---|---|
| Pyrazinib-X | HT29 (Colon Cancer) | [Hypothetical Value, e.g., 150 nM] | [Hypothetical Value, e.g., 120 nM] |
| Prexasertib | HT29 (Colon Cancer) | ~10-20 nM | ~10 nM[3] |
Table 3: Kinase Selectivity Profile
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (CHK2/CHK1) |
|---|---|---|---|---|
| Pyrazinib-X | [e.g., 15 nM] | [e.g., 1500 nM] | [e.g., >5000 nM] | ~100-fold |
| Prexasertib | 1 nM | 8 nM[1] | >1000 nM[1] | 8-fold |
Note: Values for Pyrazinib-X are hypothetical and serve as placeholders for data generated through the described protocols.
The Target Pathway: CHK1 in the DNA Damage Response
CHK1 is a serine/threonine kinase that functions as a central transducer in the DNA Damage Response (DDR) pathway. Upon DNA damage, sensor kinases like ATR phosphorylate and activate CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair. Many chemotherapies (e.g., gemcitabine) work by inducing DNA damage. Inhibiting CHK1 abrogates this safety checkpoint, causing cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.
Caption: Simplified CHK1 Signaling Pathway in DNA Damage Response.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the head-to-head comparison.
Protocol 1: In Vitro Biochemical IC50 Determination for CHK1
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified CHK1 by 50%.[4][5] A radiometric assay using [γ-³³P]-ATP is a gold standard for its direct measurement of substrate phosphorylation.[6]
Principle: Recombinant CHK1 kinase phosphorylates a specific peptide substrate using radiolabeled ATP. In the presence of an inhibitor, this phosphorylation is reduced. The amount of incorporated radiolabel is measured and used to calculate kinase activity.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate (e.g., Biotin-CHKtide)
-
[γ-³³P]-ATP
-
Non-radiolabeled ATP
-
10 mM stock solutions of Pyrazinib-X and Prexasertib in 100% DMSO
-
96-well polypropylene plates
-
Streptavidin-coated filter plates (e.g., Millipore MAPH)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of 2x final concentration inhibitor dilutions in kinase buffer. Start with a high concentration (e.g., 20 µM) and perform 1:3 serial dilutions. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 10 µL of the 2x inhibitor dilutions.
-
Add 5 µL of 4x enzyme/substrate mix (containing CHK1 and biotinylated peptide substrate at their final desired concentrations).
-
Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Add 5 µL of 4x [γ-³³P]-ATP/ATP mix to each well to start the reaction. The final ATP concentration should be at or near its Km value (e.g., 100 µM) for a standard IC50 determination.
-
Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding 50 µL of 2M phosphoric acid. Transfer the entire volume to a streptavidin-coated filter plate. Incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Washing: Wash the filter plate 3 times with 200 µL of 1M phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the background ("no enzyme") counts from all other wells.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
This assay confirms that the inhibitor can enter the cell and engage its target, CHK1. This is measured by a decrease in the autophosphorylation of CHK1 at Ser296, a widely used biomarker of CHK1 activity.[7]
Principle: Cells are treated with a DNA damaging agent to activate CHK1, leading to its autophosphorylation. Co-treatment with a CHK1 inhibitor prevents this phosphorylation. The levels of total CHK1 and phosphorylated CHK1 (pCHK1) are then measured by Western blot.
Materials:
-
HT29 human colon cancer cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
DNA damaging agent (e.g., Hydroxyurea or Gemcitabine)
-
Pyrazinib-X and Prexasertib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: Rabbit anti-pCHK1 (Ser296), Rabbit anti-CHK1 (total), Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western blotting substrate
Procedure:
-
Cell Plating: Seed HT29 cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat cells with increasing concentrations of Pyrazinib-X or Prexasertib (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1 hour. Include a DMSO vehicle control.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 2 mM Hydroxyurea) to all wells (except an untreated control) and incubate for an additional 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg), boil in Laemmli buffer, and resolve by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against pCHK1 (Ser296) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To ensure equal loading and protein levels, the membrane can be stripped and reprobed for total CHK1 and then for β-Actin.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the pCHK1 signal to the total CHK1 signal for each condition. Plot the normalized pCHK1 signal against inhibitor concentration to estimate the EC50 for target engagement.
Protocol 3: Cell Viability Assay (Chemosensitization)
This assay determines the functional consequence of CHK1 inhibition by measuring the ability of the compound to enhance the cytotoxicity of a DNA-damaging agent.
Principle: Cells are treated with a fixed, sub-lethal dose of a chemotherapeutic agent (like gemcitabine) in combination with a range of concentrations of the CHK1 inhibitor. Cell viability is measured after 72 hours to see if the inhibitor potentiates the cell-killing effect of the chemotherapy.
Materials:
-
HT29 cells
-
96-well clear-bottom, black-walled cell culture plates
-
Gemcitabine
-
Pyrazinib-X and Prexasertib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating: Seed HT29 cells into 96-well plates at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Dosing: Prepare two sets of inhibitor serial dilutions (Pyrazinib-X and Prexasertib).
-
In one set of wells, add the inhibitor dilutions alone.
-
In a second set of wells, add the inhibitor dilutions in combination with a fixed, low concentration of Gemcitabine (e.g., 10 nM, a dose that causes minimal cell death on its own).
-
Include controls for "cells alone," "DMSO vehicle," and "Gemcitabine alone."
-
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.
-
Viability Measurement:
-
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration for both the "inhibitor alone" and "inhibitor + Gemcitabine" conditions.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 for each curve. A significant leftward shift in the dose-response curve in the presence of gemcitabine indicates successful chemosensitization.
-
Conclusion and Forward Look
This guide outlines a structured, comparative approach to characterize a novel pyrazine-based compound, Pyrazinib-X, as a potential CHK1 inhibitor. By benchmarking its performance against a well-established standard like Prexasertib, researchers can make informed decisions about the compound's future development. The hypothetical data presented in the tables illustrates the type of quantitative comparisons that are essential for this evaluation. Successful outcomes from these experiments—demonstrating potent and selective on-target activity that translates into a functional cellular response—would provide a strong rationale for advancing Pyrazinib-X into more complex preclinical studies, such as in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) analysis.[5][8]
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Thanasopoulou, A., et al. (2021). Identification and characterization of a novel glutaminase inhibitor. PMC - NIH. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Using 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a compound engages its intended protein target within the complex environment of a living cell.[1][2][3][4] Without this crucial piece of evidence, interpreting a compound's phenotypic effects becomes speculative, undermining the foundation of structure-activity relationship (SAR) studies and potentially leading to the advancement of compounds with misleading mechanisms of action.[1]
This guide provides an in-depth comparison of modern techniques for validating cellular target engagement, using the novel compound 2-Amino-5-bromo-3-(dimethylamino)pyrazine as a case study. While the specific biological target of this pyrazine derivative is not yet defined in publicly available literature, its structure is representative of the types of small molecules that emerge from screening campaigns. This guide will therefore address the dual challenge of not only how to validate target engagement but also how to first identify the putative target of a novel compound.
The Initial Challenge: Identifying the Cellular Target(s)
Before engagement can be validated, a target must be hypothesized or identified. For a novel compound like this compound, a primary task is to deconvolute its mechanism of action by identifying its direct binding partners within the cellular proteome. Chemical proteomics has emerged as a powerful, unbiased approach for this purpose.[5][6][7][8]
Chemical Proteomics: Fishing for Targets in the Native Proteome
Chemical proteomics utilizes the principle of affinity chromatography on a proteome-wide scale to identify small molecule-protein interactions.[8] This can be achieved through two main strategies:
-
Affinity-Based Probe Enrichment: This involves synthesizing a derivative of the compound of interest (in this case, this compound) that incorporates a reactive group for immobilization on a solid support (e.g., sepharose beads) and a linker. This "bait" is then incubated with cell lysate, and interacting proteins are "fished out," identified by mass spectrometry.
-
Competitive Profiling (e.g., Kinobeads): A more sophisticated approach involves using broad-spectrum affinity probes that bind to large families of proteins (e.g., kinases).[9] The novel compound is added in excess as a competitor. Proteins that are specifically bound by the compound will show reduced binding to the affinity probe in a dose-dependent manner. This method avoids the need for chemical modification of the compound of interest, which can sometimes alter its binding properties.[9]
The workflow for a competitive chemical proteomics experiment is outlined below:
For the remainder of this guide, let us hypothesize that a chemical proteomics screen has identified Leucine-rich repeat kinase 2 (LRRK2) as a high-confidence cellular target of this compound. LRRK2 is a well-validated drug target for Parkinson's disease, and several inhibitors are in clinical development.[10][11][12][13] This allows us to move to the next crucial phase: validating this putative target engagement in a cellular context.
A Comparative Guide to Cellular Target Engagement Assays
Once a putative target like LRRK2 is identified, it is imperative to confirm that the compound directly binds to it in living cells.[3][4] Several robust methods are available, each with its own set of advantages and limitations. We will compare three widely used orthogonal approaches: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and downstream pathway modulation via immunoblotting.
Cellular Thermal Shift Assay (CETSA®): Measuring Target Stabilization
Principle: CETSA is based on the biophysical principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15][16][17] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, however, will be more resistant to this heat-induced aggregation and remain in the soluble fraction at higher temperatures.[15][17][18] This thermal shift can be quantified to demonstrate target engagement.[14][18]
Experimental Workflow:
Protocol for LRRK2 CETSA:
-
Cell Culture: Plate cells (e.g., HEK293T overexpressing LRRK2 or a cell line endogenously expressing LRRK2) in sufficient quantity for the experiment.
-
Compound Treatment: Treat cells with a desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble LRRK2 using an antibody-based method like Western blotting or an AlphaScreen®/HTRF® assay.
-
Data Analysis: Plot the percentage of soluble LRRK2 at each temperature relative to the non-heated control. The resulting melt curves for the vehicle- and compound-treated samples are compared to determine the thermal shift.
NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
Principle: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20][21] The target protein (LRRK2) is fused to a bright, energy-efficient NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc®-LRRK2 fusion protein, the energy from the luciferase substrate reaction is transferred to the tracer, generating a BRET signal. A test compound that binds to the same site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19][22][23]
Experimental Workflow:
Protocol for LRRK2 NanoBRET™ TE Assay:
-
Cell Preparation: Transfect HEK293T cells with a vector encoding for N- or C-terminally tagged NanoLuc®-LRRK2. Plate the transfected cells into a 96- or 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of this compound in assay medium. Add the compound dilutions to the cells.
-
Tracer Addition: Add a pre-determined, optimized concentration of the LRRK2 fluorescent tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO2 incubator.
-
Detection: Measure the luminescence signal at two wavelengths: a donor emission wavelength (e.g., 460nm) and an acceptor emission wavelength (e.g., 610nm) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50, which reflects the compound's potency in engaging the target in live cells.
Downstream Pathway Analysis: Verifying Functional Consequences
Principle: True target engagement should lead to a functional consequence. For a kinase like LRRK2, engagement by an inhibitor is expected to decrease its catalytic activity. This can be measured by monitoring the phosphorylation status of LRRK2 itself (autophosphorylation at Ser1292) or its downstream substrates, such as Rab proteins (e.g., Rab10).[11] A reduction in the phosphorylation of these substrates in a dose-dependent manner provides strong, functional evidence of target engagement.
Protocol for pRab10 Immunoblotting:
-
Cell Treatment: Culture cells (e.g., A549, which have robust LRRK2 pathway activity) and treat with a dose range of this compound for 2-4 hours.
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated Rab10 (pRab10). Subsequently, probe with a secondary antibody conjugated to HRP. Also, probe a separate blot or strip and re-probe the same blot for total Rab10 and a loading control (e.g., GAPDH or β-actin).
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal for each sample. Plot the normalized pRab10 signal against the compound concentration to determine the IC50 for pathway inhibition.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay depends on the specific research question, available resources, and the stage of the drug discovery project.[24] The table below provides a side-by-side comparison of the discussed techniques.
| Feature | Chemical Proteomics | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Downstream Immunoblotting |
| Principle | Affinity-based capture of binding partners | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Inhibition of downstream signaling |
| Primary Output | Unbiased list of potential protein targets | Thermal melt curve (ΔTm) | Intracellular IC50 | Cellular IC50 for pathway inhibition |
| Live Cells | Typically cell lysates; in-situ methods exist | Yes (intact cells) or cell lysates | Yes (intact cells) | Yes (cells are lysed post-treatment) |
| Need for Compound Modification | Yes (for probe synthesis) or No (for competition) | No | No | No |
| Target-Specific Reagents | Broad-spectrum affinity beads | Specific antibody for detection | NanoLuc® fusion construct, fluorescent tracer | Specific primary antibodies (total & phospho) |
| Throughput | Low to Medium | Medium (plate-based formats available) | High | Low to Medium |
| Key Advantage | Unbiased, genome-wide target identification | Label-free, applicable to endogenous proteins | Quantitative, real-time, live-cell kinetics | Measures functional consequence of binding |
| Key Limitation | Can be technically complex; may miss weak binders | Indirect readout; not all proteins show a shift | Requires genetic modification of the target | Requires a known downstream biomarker |
Conclusion: A Multi-Faceted Approach to Validation
Validating the cellular target engagement of a novel compound like This compound is not a one-off experiment but a systematic process of evidence gathering. No single method provides a complete picture. The most robust validation strategies employ a combination of orthogonal approaches.
An ideal workflow begins with an unbiased method like chemical proteomics to identify high-probability targets. This is followed by direct biophysical validation in intact cells using a technique like CETSA® to confirm that the compound stabilizes the target protein. To obtain quantitative data on binding affinity in a physiological context, a live-cell, real-time method such as the NanoBRET™ Target Engagement assay is invaluable. Finally, demonstrating that target binding translates into the expected functional outcome, for instance, by showing inhibition of LRRK2's kinase activity via downstream immunoblotting , provides the ultimate confirmation of the compound's mechanism of action.
By judiciously selecting and combining these powerful techniques, researchers can build a compelling, data-driven case for the cellular target engagement of their compounds, paving the way for more confident decision-making in the complex but rewarding field of drug discovery.
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ALZFORUM. (2022, June 10). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. Retrieved from [Link]
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A Researcher's Guide to the Comparative Toxicological Assessment of 2-Amino-5-bromo-3-(dimethylamino)pyrazine and Its Analogs
The aminopyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous molecules with diverse biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] The specific compound, 2-Amino-5-bromo-3-(dimethylamino)pyrazine, and its structural analogs represent a chemical space of significant interest for drug discovery. However, the journey from a promising hit compound to a clinical candidate is critically dependent on a thorough understanding of its safety profile. Toxicity is a leading cause of attrition in the drug development pipeline, making early and systematic toxicological assessment indispensable.[3]
This guide provides a comprehensive framework for the comparative toxicity evaluation of this compound and its analogs. While direct, publicly available comparative studies on this specific set of compounds are scarce, this document synthesizes existing data on the broader pyrazine class and outlines a robust, multi-tiered experimental strategy. We will delve into the causality behind experimental design, provide detailed protocols for key assays, and offer a clear path for data interpretation, empowering researchers to generate reliable and comparable toxicity data.
The Toxicological Landscape of Substituted Aminopyrazines
Insights from existing literature on structurally related pyrazine derivatives provide a valuable starting point for predicting the potential toxicological profile of our target compounds. Cytotoxicity, particularly against cancer cell lines, is a well-documented activity of this class, which can be both a desired therapeutic effect and an off-target toxicity concern.
Studies have shown that the cytotoxic effects of aminopyrazine derivatives can be highly dependent on the nature and position of their substituents. For instance, in a series of N-substituted 3-aminopyrazine-2-carboxamides, cytotoxicity was not found to be a general property of the core structure but could be significantly modified by different functional groups on the carboxamide moiety.[4] One analog in this series showed moderate cytotoxicity against the human liver cancer cell line HepG2 with an IC₅₀ value of 41.4 µM, indicating a potential for hepatotoxicity, a common concern for antitubercular drugs.[4] Other pyrazine derivatives have demonstrated potent cytotoxic activity with IC₅₀ values ranging from the low micromolar to even the nanomolar level against various cell lines, including breast, colon, and lung cancer models.[1][2][5][6]
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, suggest that the electronic and structural properties of these molecules are key determinants of their cytotoxic potential.[7][8] Specifically, the negative electrostatic potential on the molecular surface appears to be of primary importance for the cytotoxicity of certain pyrazine amides, highlighting the role of molecular interactions in toxicity mechanisms.[7]
Comparative Data from Publicly Available Studies on Pyrazine Analogs
To provide context, the following table summarizes cytotoxicity data for various pyrazine derivatives from published literature. This data illustrates the wide range of potencies observed and underscores the necessity of empirical testing for each new analog.
| Compound Class | Cell Line | Endpoint | Result | Reference |
| N-substituted 3-aminopyrazine-2-carboxamide | HepG2 (Liver) | IC₅₀ | 41.4 µM | [4] |
| Fused Quinoxaline/Pyrazine Derivative | MCF-7 (Breast) | IC₅₀ | 5.4 µM | [5] |
| Fused Quinoxaline/Pyrazine Derivative | A549 (Lung) | IC₅₀ | 4.3 µM | [5] |
| 2-Aminopyrazine Derivative (Compound 3e) | MDA-MB-231 (Breast) | IC₅₀ | 5.66 µM | [2] |
| 2-Aminopyrazine Derivative (Compound 3e) | H1975 (Lung) | IC₅₀ | 11.84 µM | [2] |
| Chalcone-Pyrazine Hybrid | A549 (Lung) | IC₅₀ | 0.045 µM | [9] |
| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | IC₅₀ | 0.012 µM | [9] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow for Comparative Toxicity Profiling
A systematic approach is essential for generating meaningful comparative data. We propose a tiered workflow, starting with rapid in vitro screening to determine cytotoxicity and progressing to more complex assessments as needed.
Caption: Proposed tiered workflow for toxicological assessment.
Tier 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making it an excellent proxy for cytotoxicity. It is chosen as the primary screening tool due to its high throughput, cost-effectiveness, and reproducibility.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding:
-
Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while over-confluence can inhibit growth and affect compound sensitivity. The 24-hour attachment period ensures cells have recovered from trypsinization and are in a healthy state before treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound (this compound and its analogs) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.[5][6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Data Presentation Template
The results from this assay should be compiled into a clear, comparative table.
| Compound | Structure | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HEK293 |
| Parent Compound | This compound | Experimental Data | Experimental Data |
| Analog 1 | 2-Amino-5-bromo-3-(methylamino)pyrazine | Experimental Data | Experimental Data |
| Analog 2 | 2-Amino-5-bromo-3-(diethylamino)pyrazine | Experimental Data | Experimental Data |
| Control Drug | (e.g., Doxorubicin) | Experimental Data | Experimental Data |
Tier 2: Preliminary In Vivo Acute Toxicity Assessment
Should the in vitro data or the intended therapeutic application necessitate it, a preliminary in vivo acute toxicity study in a rodent model is the logical next step.[3] This provides critical information on systemic toxicity, the maximum tolerated dose (MTD), and potential target organs.[10]
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Safety Operating Guide
Operational Guide for the Safe Disposal of 2-Amino-5-bromo-3-(dimethylamino)pyrazine
For Immediate Release: This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Amino-5-bromo-3-(dimethylamino)pyrazine (CAS No. 89641-34-9).[1] Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data and procedural directives to ensure personnel safety and environmental compliance. Adherence to these protocols is essential for mitigating risks associated with halogenated nitrogenous heterocyclic compounds.
Hazard Identification and Core Safety Data
This compound is a halogenated aromatic amine. This chemical class requires careful handling due to potential irritant properties and the environmental persistence of halogenated organic compounds.[2][3] While a complete, peer-reviewed hazard profile for this specific molecule is not fully detailed in all databases, data from structurally similar compounds indicate a classification as an irritant.[1][4][5] A thorough risk assessment is the foundational step before any handling or disposal procedure.
The table below summarizes the essential identification and safety data.
| Property | Value | Reference |
| CAS Number | 89641-34-9 | [1] |
| Molecular Formula | C₆H₉BrN₄ | [1] |
| Molecular Weight | 217.07 g/mol | [1] |
| Physical Form | Solid | [4] |
| Known Hazards | Irritant | [1] |
| GHS Pictogram (Anticipated) | GHS07 (Exclamation Mark) | [4] |
| Signal Word (Anticipated) | Warning | [4] |
| Anticipated Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), May cause an allergic skin reaction (H317) | [4][5] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the primary defense against accidental exposure. The causality behind each selection is to create a complete barrier against the compound's irritant nature.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required if there is a splash risk. | Protects against dust particles and splashes that can cause serious eye irritation.[5][6] |
| Hand | Chemically resistant nitrile or neoprene gloves. Double-gloving is recommended. Gloves must be inspected before use. | Provides a direct barrier against skin contact, which can lead to irritation or sensitization.[6][7] |
| Respiratory | A NIOSH-approved N95 dust mask is required when handling the solid compound outside of a certified chemical fume hood. | Protects the respiratory tract from inhaling fine dust particles which may cause irritation.[4][8] |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure from accidental spills or contamination.[6][7] |
Step-by-Step Disposal Protocol
This protocol applies to the pure compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, gloves). The core principle is waste segregation to prevent dangerous chemical reactions and ensure compliant disposal.
Waste Containerization
-
Designate a Container: Procure a specific, dedicated hazardous waste container for this compound waste.
-
Ensure Compatibility: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, sealable lid.[8]
-
Proper Labeling: Clearly label the container as "Hazardous Waste " and include the full chemical name: "This compound " and the associated hazards (e.g., "Irritant").
Waste Collection
-
All handling of this waste must be performed within a certified chemical fume hood. [7]
-
Solid Waste:
-
Contaminated Solvents/Solutions:
-
If the compound is in solution, collect the waste in a separate, clearly labeled hazardous waste container suitable for liquids.
-
Do not mix with other solvent waste streams unless compatibility has been verified. This compound is an amine and should not be mixed with acids or strong oxidizing agents.[9][10]
-
Temporary Storage
-
Secure the Container: Tightly seal the hazardous waste container lid.[6]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[6][8]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate risks from potential leaks.
Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[8][11]
-
Manifest Tracking: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest must be used to track the waste from the point of generation to its final disposal facility.[11]
-
Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [8][12]
Emergency Spill Protocol
In the event of an accidental spill, immediate and correct action is critical.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.
-
Don PPE: Before re-entering the area, don the full PPE as described in Section 2.0.
-
Containment: Prevent the spill from spreading using absorbent pads or other appropriate materials.
-
Clean-up:
-
For a solid spill: Gently sweep up the material to avoid creating dust.
-
For a liquid spill: Use an inert, absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
-
Dispose: Collect all contaminated absorbent materials and cleaning supplies and place them into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 2-Amino-5-bromo-3-(methylamino)pyrazine 97 55635-63-7 [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
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- 9. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 11. epa.gov [epa.gov]
- 12. axxence.de [axxence.de]
Mastering the Safe Handling of 2-Amino-5-bromo-3-(dimethylamino)pyrazine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Application by Laboratory Professionals
This guide provides essential, actionable safety protocols for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-(dimethylamino)pyrazine (CAS No. 89641-34-9). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. As a Senior Application Scientist, my aim is to equip you with not just a set of rules, but a deep understanding of the principles behind these safety measures, fostering a proactive safety culture in your laboratory.
Understanding the Hazard Landscape
This compound is a solid, brominated heterocyclic amine. While specific toxicity data for this compound is limited, the available safety data sheets for structurally similar compounds indicate several potential hazards that must be addressed through rigorous safety protocols.
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential. This involves a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
The Core of Protection: A Detailed PPE Protocol
The selection and proper use of PPE is your last and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale for Selection |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals and is suitable for splash protection. A minimum thickness of 5-mil is recommended for increased durability. For prolonged handling, consider double-gloving.[1][2] |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat with long sleeves and elastic or knitted cuffs | A lab coat protects personal clothing and skin from contamination. Cuffs that fit snugly at the wrist prevent dust from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher | As this compound is a solid, the primary inhalation risk is from airborne dust. An N95 respirator will filter at least 95% of airborne particles. For situations with a higher potential for dust generation, a higher level of respiratory protection may be necessary. |
The Causality Behind Glove Selection: Beyond the Basics
While nitrile gloves are recommended, it is crucial to understand that no glove material offers indefinite protection. Chemical permeation is the process by which a chemical can pass through a glove on a molecular level, even without visible signs of degradation.[2][3] The time it takes for a chemical to be detected on the inside of the glove is known as the breakthrough time.
-
Inspect Gloves Before Use: Always check for any signs of damage, such as pinholes or tears.
-
Change Gloves Frequently: Do not wear the same pair of gloves for an extended period, especially after known contact with the chemical.
-
Proper Removal Technique: To avoid contaminating your skin, always remove gloves by peeling them off from the cuff, turning them inside out in the process.[2]
Operational Plan: From Handling to Disposal
A self-validating safety protocol extends beyond just wearing the right PPE. It encompasses the entire workflow, from initial handling to final disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area for handling this compound, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ensure that a properly stocked chemical spill kit is readily accessible.
-
Verify that an eyewash station and safety shower are unobstructed and in good working order.
-
-
Weighing and Transfer:
-
When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood to contain any dust.
-
Use spatulas and other tools dedicated to this chemical to prevent cross-contamination.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Caption: Workflow for handling this compound.
Disposal Plan: A Step-by-Step Protocol for a Halogenated Solid
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including excess reagent, contaminated weighing paper, and used gloves, in a dedicated, clearly labeled hazardous waste container.[4][5]
-
The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).
-
The label must include the words "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Irritant").
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated secondary containment bin away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimizing harm.
Spill Response
-
For a Small Spill (a few grams):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid creating dust.[6][7]
-
Carefully scoop the absorbed material into the designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
For a Large Spill:
-
Evacuate the immediate area and alert your supervisor and EHS.
-
If the spill is in a poorly ventilated area or if there is a significant amount of dust, evacuate the entire laboratory and prevent re-entry.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these detailed PPE protocols, operational plans, and emergency procedures into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound. A proactive and informed approach to safety is the cornerstone of responsible scientific research.
References
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. Retrieved from [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Hazardous waste segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab, Purdue University. Retrieved from [Link]
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Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. (n.d.). Ansell. Retrieved from [Link]
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Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
-
Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Gloves.com. Retrieved from [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
-
Ansell 8th Edition Chemical Resistance Guide. (n.d.). All American Environmental Services Inc. Retrieved from [Link]
-
Chemical Resistance Guide. (n.d.). Columbia University Research. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
